Disperse Red 1-d3
Description
The exact mass of the compound Disperse Red 1-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Disperse Red 1-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disperse Red 1-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(4-nitrophenyl)diazenyl]-N-(2,2,2-trideuterioethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQABOMYTOFLPZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583548 | |
| Record name | 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947601-97-0 | |
| Record name | 2-[Ethyl-2,2,2-d3-[4-[(1Z)-2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947601-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 947601-97-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Application Notes and Protocols for Disperse Red 1-d3 in Nonlinear Optical Material Research
For: Researchers, scientists, and drug development professionals exploring advanced nonlinear optical (NLO) materials.
Introduction: The Quest for Superior NLO Materials
Nonlinear optical (NLO) materials are at the heart of modern photonics, enabling technologies such as high-speed optical data processing, optical switching, and frequency conversion. Organic chromophores, with their large molecular hyperpolarizabilities and synthetic versatility, are a particularly promising class of NLO materials. Among these, Disperse Red 1 (DR1), an azobenzene dye, has been a benchmark chromophore for second-order NLO applications due to its significant dipole moment and push-pull electronic structure.[1]
This application note delves into the use of a deuterated analog, Disperse Red 1-d3 (DR1-d3), in the development of advanced NLO materials. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, has emerged as a subtle yet powerful strategy to enhance the performance of organic functional materials.[2][3] Specifically, in the context of NLO chromophores, deuteration can lead to improved photostability and modified photoswitching kinetics, addressing key challenges in the long-term operational stability of organic NLO devices.[4]
This guide provides a comprehensive overview of the synthesis, fabrication, and characterization of DR1-d3 based guest-host polymer systems for NLO research. We will explore the scientific rationale behind experimental choices and provide detailed, field-proven protocols to empower researchers in their exploration of next-generation NLO materials.
The Advantage of Deuteration: Why Disperse Red 1-d3?
The primary motivation for using DR1-d3 lies in the kinetic isotope effect. The increased mass of deuterium compared to hydrogen leads to a lower vibrational frequency of C-D bonds compared to C-H bonds. This seemingly small change can have a significant impact on the photostability of the molecule. Photodegradation pathways in organic dyes often involve the breaking of C-H bonds in the excited state. By replacing these bonds with stronger C-D bonds, the energy barrier for these degradation reactions is increased, thereby enhancing the photostability of the chromophore.[2][3]
Furthermore, the photoswitching behavior of azobenzene dyes, which is crucial for applications in optical data storage and light-actuated devices, can be subtly modulated by deuteration. The altered vibrational landscape of the molecule can influence the rates of trans-cis and cis-trans isomerization, offering a handle to fine-tune the material's response to light.[4]
PART 1: Synthesis of Disperse Red 1-d3
Proposed Synthetic Pathway
The synthesis of DR1-d3 can be envisioned as a two-step process:
-
Synthesis of the deuterated coupling component: N-ethyl-N-(2-hydroxyethyl)aniline-d3.
-
Azo coupling reaction: Diazotization of 4-nitroaniline and subsequent coupling with the deuterated aniline derivative.
Caption: Proposed two-step synthesis of Disperse Red 1-d3.
Protocol 1: Synthesis of N-ethyl-N-(2-hydroxyethyl)aniline-d3
This protocol is adapted from known procedures for the N-alkylation of anilines and subsequent hydroxyethylation.[5][6][7][8]
Materials:
-
Aniline
-
Acetaldehyde-d4
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethylene oxide
-
Taurine (catalyst)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of N-ethyl-aniline-d3:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline in methanol.
-
Cool the solution in an ice bath and slowly add acetaldehyde-d4.
-
Stir the reaction mixture at room temperature for 1 hour to form the Schiff base intermediate.
-
Slowly add sodium borohydride to the reaction mixture while maintaining the temperature below 20°C.
-
After the addition is complete, stir the reaction for an additional 3 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-ethyl-aniline-d3 by column chromatography or distillation.
-
-
Synthesis of N-ethyl-N-(2-hydroxyethyl)aniline-d3:
-
Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood by experienced personnel.
-
In a pressure-rated reaction vessel, combine the purified N-ethyl-aniline-d3 and a catalytic amount of taurine.[5][7]
-
Seal the vessel and carefully introduce a controlled amount of ethylene oxide.
-
Heat the reaction mixture to approximately 100-130°C and maintain for several hours, monitoring the pressure.[8]
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any unreacted ethylene oxide.
-
The resulting crude N-ethyl-N-(2-hydroxyethyl)aniline-d3 can be purified by vacuum distillation or column chromatography.
-
Protocol 2: Synthesis of Disperse Red 1-d3 (Azo Coupling)
This is a standard diazotization and azo coupling reaction.[5][6]
Materials:
-
4-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
N-ethyl-N-(2-hydroxyethyl)aniline-d3
-
Sodium acetate
-
Ice
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a beaker, dissolve 4-nitroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5°C.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the N-ethyl-N-(2-hydroxyethyl)aniline-d3 in a mixture of water and acetic acid.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the deuterated aniline derivative with vigorous stirring, maintaining the temperature below 5°C.
-
Add a solution of sodium acetate to adjust the pH and promote the coupling reaction. A colored precipitate of Disperse Red 1-d3 should form.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a toluene/heptane mixture) to obtain pure Disperse Red 1-d3.
-
PART 2: Fabrication of DR1-d3/PMMA Guest-Host Thin Films
Guest-host systems, where the NLO chromophore (guest) is physically dispersed within a polymer matrix (host), are a common and versatile approach for preparing NLO materials. Polymethyl methacrylate (PMMA) is a widely used host due to its excellent optical transparency, good processability, and high glass transition temperature (Tg).
Caption: Workflow for the fabrication of DR1-d3/PMMA guest-host thin films.
Protocol 3: Preparation of DR1-d3/PMMA Thin Films
Materials:
-
Disperse Red 1-d3 (synthesized as per Protocol 2)
-
Polymethyl methacrylate (PMMA, high molecular weight)
-
Toluene or other suitable solvent (e.g., chloroform, cyclopentanone)
-
Indium Tin Oxide (ITO) coated glass substrates
-
Spin coater
-
Hot plate or vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of PMMA in toluene (e.g., 10% w/v).
-
Prepare a stock solution of DR1-d3 in toluene.
-
Mix the PMMA and DR1-d3 solutions to achieve the desired guest-host concentration (typically 1-10 wt% of DR1-d3 relative to PMMA). The final polymer concentration will influence the film thickness.
-
Stir the solution overnight to ensure complete dissolution and homogeneity.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sonicating sequentially in a series of solvents (e.g., acetone, isopropanol, deionized water).
-
Dry the substrates with a stream of nitrogen gas and, if necessary, treat with an oxygen plasma or UV-ozone cleaner to ensure a hydrophilic surface for good film adhesion.
-
-
Spin Coating:
-
Place a cleaned substrate on the chuck of the spin coater.
-
Dispense a sufficient amount of the DR1-d3/PMMA solution onto the center of the substrate.
-
Spin coat the film using a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[9][10] The final thickness will depend on the solution viscosity and spin speed.
-
The film thickness can be measured using techniques such as profilometry or ellipsometry.
-
-
Baking:
-
After spin coating, bake the films on a hot plate or in a vacuum oven at a temperature below the glass transition temperature of PMMA (e.g., 80-90°C) for at least 1-2 hours to remove any residual solvent.
-
PART 3: Inducing Second-Order Nonlinearity: Corona Poling
For a material to exhibit second-order NLO properties, it must have a non-centrosymmetric molecular arrangement. In a guest-host system, the randomly oriented chromophores result in a centrosymmetric structure. Corona poling is a widely used technique to break this symmetry by aligning the dipolar chromophores in the polymer matrix.
Protocol 4: Corona Poling of DR1-d3/PMMA Films
Apparatus:
-
High-voltage power supply (5-10 kV)
-
Corona needle or wire electrode
-
Grounded planar electrode with a heating element
-
Temperature controller
-
Enclosure to control the atmosphere (optional, can be purged with nitrogen)
Procedure:
-
Setup:
-
Place the DR1-d3/PMMA film on the grounded heating plate.
-
Position the corona needle or wire electrode approximately 1-2 cm above the film surface.[11]
-
-
Poling Cycle:
-
Heat the sample to a temperature near the glass transition temperature of PMMA (typically 90-100°C). This allows for increased mobility of the chromophores within the polymer matrix.[11]
-
Once the poling temperature is reached, apply a high voltage (typically 5-7 kV) to the corona electrode. This generates a corona discharge, creating an electric field across the polymer film.[11]
-
Maintain the temperature and voltage for a set period (e.g., 10-30 minutes) to allow the DR1-d3 molecules to align with the electric field.
-
While keeping the high voltage applied, cool the sample down to room temperature. This "freezes" the aligned orientation of the chromophores.
-
Once the sample has cooled, turn off the high voltage.
-
Caption: The sequential steps involved in the corona poling process.
PART 4: Characterization of NLO Properties
A. Electric-Field-Induced Second-Harmonic Generation (EFISH)
EFISH is a powerful technique to measure the second-order NLO susceptibility (χ⁽²⁾) of the poled films. In this measurement, a fundamental laser beam passes through the film, and the intensity of the generated second-harmonic light is measured.
Protocol 5: EFISH Measurement
Apparatus:
-
Pulsed laser source with a long wavelength (e.g., Nd:YAG laser at 1064 nm) to avoid absorption by the chromophore.
-
Polarizers and half-wave plates to control the polarization of the fundamental and second-harmonic beams.
-
Focusing and collimating lenses.
-
Sample holder on a rotation stage.
-
Bandpass filter to isolate the second-harmonic signal.
-
Photomultiplier tube (PMT) or a sensitive photodiode for detection.
-
Lock-in amplifier for signal processing.
Procedure:
-
Setup:
-
Align the laser beam to pass through the poled region of the DR1-d3/PMMA film.
-
The sample is typically mounted on a rotation stage to vary the angle of incidence.
-
-
Measurement:
-
The intensity of the second-harmonic signal is measured as a function of the angle of incidence for different input and output polarization combinations (p-p, s-p, etc.).
-
A reference sample with a known χ⁽²⁾ (e.g., a quartz crystal) is used for calibration.
-
The Maker fringe pattern (the oscillation of the second-harmonic intensity with the angle of incidence) is recorded.
-
-
Data Analysis:
-
By fitting the Maker fringe data to theoretical models, the components of the second-order NLO tensor (e.g., d₃₃ and d₃₁) can be determined.
-
B. Photo-Induced Anisotropy
Photo-induced anisotropy (dichroism and birefringence) arises from the selective excitation and reorientation of the azobenzene chromophores upon irradiation with polarized light. This is a key property for applications in optical data storage and all-optical switching.
Protocol 6: Photo-Induced Dichroism Measurement
Apparatus:
-
"Pump" laser with a wavelength within the absorption band of DR1-d3 (e.g., an Argon ion laser at 488 nm or a diode laser around 450-500 nm).
-
"Probe" laser with a wavelength outside the main absorption band (e.g., a HeNe laser at 633 nm).
-
Polarizers for both pump and probe beams.
-
Photodetector to measure the transmission of the probe beam.
-
Sample holder.
Procedure:
-
Initial State:
-
Measure the initial absorbance of the un-poled DR1-d3/PMMA film for probe light polarized parallel and perpendicular to a reference axis. In an isotropic film, these should be equal.
-
-
Pumping:
-
Irradiate the film with the linearly polarized pump laser for a specific duration. The DR1-d3 molecules with their transition dipole moment aligned with the pump polarization will be preferentially excited and undergo trans-cis isomerization, leading to a depletion of this orientation in the trans state.
-
-
Probing the Anisotropy:
-
After the pump beam is blocked, measure the absorbance of the probe beam with its polarization parallel and perpendicular to the polarization of the pump beam.
-
The difference in these absorbances is the photo-induced dichroism.
-
-
Relaxation:
-
The decay of the photo-induced dichroism over time can be monitored to study the rotational dynamics and thermal back-relaxation of the chromophores in the polymer matrix.
-
PART 5: Stability Assessment
The long-term stability of the NLO properties is crucial for device applications. Both thermal and photochemical stability should be evaluated.
Protocol 7: Thermal Stability Assessment
Method: In-situ Second Harmonic Generation (SHG) monitoring.
Procedure:
-
Place the poled DR1-d3/PMMA film in a temperature-controlled stage within the EFISH setup.
-
Monitor the SHG signal at a fixed angle of incidence as the temperature is ramped up at a constant rate.[2][10]
-
The temperature at which the SHG signal starts to decay significantly is an indication of the thermal stability of the poled orientation. This is often related to the glass transition temperature of the polymer.
Protocol 8: Photochemical Stability Assessment
Method: Accelerated photostability testing.[12][13]
Apparatus:
-
Xenon arc lamp or a solar simulator with appropriate filters to mimic the solar spectrum.[14][15]
-
UV-Vis spectrophotometer.
Procedure:
-
Measure the initial UV-Vis absorption spectrum of the DR1-d3/PMMA film.
-
Expose the film to the light source in a controlled environment (temperature and humidity).
-
Periodically remove the sample and record its UV-Vis spectrum.
-
Photodegradation is indicated by a decrease in the absorbance at the maximum absorption wavelength (λ_max) of the chromophore.
-
A comparison of the degradation rate of DR1-d3 films with that of non-deuterated DR1 films under the same conditions will quantify the improvement in photostability.
Data Presentation
Table 1: Expected Optical and NLO Properties of DR1 and DR1-d3 in PMMA
| Property | Disperse Red 1 in PMMA | Disperse Red 1-d3 in PMMA (Expected) | Rationale for Expected Change |
| λ_max (nm) | ~490 | ~490 | Deuteration is not expected to significantly alter the electronic transition energy. |
| Second-Order NLO Coefficient (d₃₃) | Dependent on poling efficiency | Similar to DR1, potentially slightly higher due to subtle electronic effects. | The primary advantage of deuteration is in stability, not necessarily a large enhancement of the NLO coefficient. |
| Thermal Stability (Depoling Temp.) | Dependent on Tg of PMMA | Similar to DR1, primarily determined by the polymer matrix. | The thermal stability of the poled orientation is governed by the polymer's glass transition. |
| Photostability | Moderate | Significantly Higher | The stronger C-D bonds increase the activation energy for photodegradation pathways. |
Conclusion
Disperse Red 1-d3 represents a promising avenue for the development of more robust and reliable organic nonlinear optical materials. The strategic replacement of hydrogen with deuterium offers a pathway to significantly enhance the photostability of this widely used chromophore without drastically altering its desirable NLO properties. The protocols detailed in this application note provide a comprehensive framework for the synthesis, fabrication, and characterization of DR1-d3-based guest-host polymer systems. By following these guidelines and understanding the underlying scientific principles, researchers can effectively explore the potential of deuterated chromophores in advancing the field of photonics and optoelectronics.
References
-
PrepChem. Synthesis of N-Ethyl-N-2-hydroxyethyl-p-nitrosoaniline (EHNA). [Link]
-
PrepChem. Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-nitroso-aniline. [Link]
- Google Patents. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline.
-
ResearchGate. Structure of the dye disperse red 1 (DR1) with the different radical.... [Link]
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ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
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ResearchGate. Study of Electrostictive Properties of PMMA Thin Film Using Corona-poling. [Link]
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ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews. [Link]
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ResearchGate. Spin-coated PMMA films. [Link]
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MDPI. Photoinduced Interactions in Thin Films of Azo Dyes and Planar-Aligned Nematic Liquid Crystal. [Link]
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IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
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ResearchGate. Thermal stability data of poled polymers showing comparison of second.... [Link]
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BYU Photonics. Corona Poling. [Link]
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NIH. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. [Link]
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Korea Science. Elucidating H/D-Exchange Mechanism of Active Hydrogen in Aniline and Benzene-1,2-dithiol. [Link]
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Optica Publishing Group. Second-harmonic generation and absorption studies of polymer–dye films oriented by corona-onset poling at elevated temperatures. [Link]
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Q-Lab. Understanding ICH Photostability Testing. [Link]
-
David Publishing. Azo-Dye Doped Polymers as an Universal Light Polarization Sensitive Photo Material. [Link]
-
Personal Care & Homecare Additives. N-Ethyl, N-[2-Hydroxyethyl]Aniline (DC-15). [Link]
-
Macmillan Group. Applications and Synthesis of Deuterium-Labeled Compounds. [Link]
-
Wikipedia. Hydrogen–deuterium exchange. [Link]
-
Enercon Industries. Corona Treatment: An Overview. [Link]
-
JOCPR. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]
-
PubMed. ICH Guideline for Photostability Testing: Aspects and Directions for Use. [Link]
-
ResearchGate. (PDF) Orientation of Azo-Dye Molecules in Polymer Films, via Photoisomerization: Dichroism Measurements and Second Harmonic Generation. [Link]
-
MDPI. Photothermal and Reorientational Contributions to the Photomechanical Response of DR1 Azo Dye-Doped PMMA Fibers. [Link]
-
CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]
-
Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]
-
Sareltech. The Corona Treatment of PP Polymer Films in Practice. [Link]
-
MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]
-
ResearchGate. Schematic representation of the configuration for EFISH measurements.. [Link]
-
ResearchGate. Thermally Stable Guest-Host Polyetherketone Poled Polymer for Electro-Optical Applications. [Link]
-
arXiv. APPLICATION OF CORONA DISCHARGE FOR POLING FERROELECTRIC AND NONLINEAR OPTICAL POLYMERS. [Link]
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Application Note: Analytical Standards for the Determination of Allergenic Dyes in Consumer Products
Abstract
This application note provides a comprehensive guide to the analytical standards and protocols for testing allergenic dyes in textiles, leather, and other consumer products. It is designed for researchers, scientists, and quality control professionals in the textile, apparel, and drug development industries. The document outlines the key classes of allergenic dyes, the regulatory landscape, and detailed, field-proven methodologies for their detection and quantification. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to ensure technical accuracy and trustworthy results.
Introduction: The Imperative for Allergenic Dye Testing
The vibrant colors that enhance consumer products can sometimes come at a cost to human health. Certain dyes, particularly specific azo and disperse dyes, have been identified as potent allergens and, in some cases, precursors to carcinogens.[1] Allergic contact dermatitis is a significant concern, with disperse dyes being a primary culprit in textile-related cases.[2] Furthermore, a specific subset of azo dyes can undergo reductive cleavage to release aromatic amines, some of which are classified as carcinogenic.[3][4]
Regulatory bodies worldwide have established stringent limits on the presence of these hazardous substances in consumer goods that come into direct and prolonged contact with the skin.[3][5] This necessitates robust, reliable, and validated analytical methods to ensure product safety and compliance. This application note delves into the foundational analytical workflows for identifying and quantifying these restricted dyes.
Key Classes of Allergenic and Restricted Dyes
Azo Dyes and the Risk of Carcinogenic Aromatic Amines
Azo dyes are the most widely used class of colorants in the textile industry, accounting for 60-70% of all dyes.[3] The primary toxicological concern is not the azo dye molecule itself, but its potential to degrade and release specific aromatic amines. Under reductive conditions, such as those created by skin microflora or certain industrial processes, the azo bond (-N=N-) can be cleaved, yielding constituent amines.[4]
The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, under Annex XVII, restricts the use of azo dyes that can release any of the 22 specified aromatic amines to a concentration above 30 mg/kg (0.003% by weight) in textiles and leather articles.[3][6]
Allergenic Disperse Dyes
Disperse dyes are primarily used for dyeing synthetic fibers like polyester, acetate, and acrylics.[7] While not linked to carcinogenic amines, several disperse dyes are known sensitizers that can cause allergic contact dermatitis.[5][8] The diagnosis of a textile dye allergy is typically confirmed through patch testing.[7] Although regulations are less globally harmonized for specific allergenic disperse dyes compared to azo dyes, consumer safety demands their monitoring and control.
Regulatory Landscape: A Global Overview
A thorough understanding of the regulatory framework is critical for compliance. The following table summarizes key regulations and standards.
| Regulation/Standard | Jurisdiction | Key Provisions |
| REACH (EC) 1907/2006 Annex XVII, Entry 43 | European Union | Restricts azo dyes capable of releasing 22 specified aromatic amines to < 30 mg/kg in textiles and leather.[3][6] |
| EN ISO 14362-1:2017 | International (adopted by CEN) | Standard method for detecting certain aromatic amines derived from azo colorants in textiles.[9][10] |
| EN ISO 14362-3:2017 | International (adopted by CEN) | Specific method for the detection of 4-aminoazobenzene.[11][12] |
| German Food and Feed Code (LFGB) | Germany | Restricts certain allergenic disperse dyes.[6] |
| China GB 18401-2010 | China | National general safety technical code for textile products, includes limits for banned azo dyes.[13] |
| Consumer Product Safety Commission (CPSC) | United States | While not having a specific ban on all allergenic dyes, the CPSC enforces regulations on hazardous substances in consumer products, which can include certain dyes if they are determined to be strong sensitizers.[14][15] |
Analytical Workflow: From Sample to Result
A systematic analytical approach is essential for accurate and reproducible results. The general workflow involves sample preparation (extraction and, if necessary, chemical modification) followed by chromatographic separation and detection.
Caption: General analytical workflow for allergenic dye testing.
Detailed Protocols
Protocol 1: Determination of Aromatic Amines from Azo Dyes in Textiles (Based on EN ISO 14362-1)
This protocol outlines the reductive cleavage of azo dyes followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis to detect and quantify restricted aromatic amines.
5.1.1. Principle
Azo dyes are cleaved at the azo linkage using a reducing agent (sodium dithionite) in a buffered aqueous solution at an elevated temperature. The resulting aromatic amines are then extracted into an organic solvent, concentrated, and analyzed by GC-MS. For certain fiber types like polyester, a preliminary extraction of the dye is necessary before reduction.[9]
5.1.2. Materials and Reagents
-
Sodium dithionite (Na₂S₂O₄)
-
Citrate buffer solution (pH 6.0)
-
Xylene (for disperse dye extraction)[9]
-
Methyl tert-butyl ether (MTBE)
-
Aromatic amine standard solutions
-
Internal standard solution (e.g., D8-naphthalene)
-
Diatomaceous earth or supported liquid extraction (SLE) cartridges[16]
-
Anhydrous sodium sulfate
5.1.3. Step-by-Step Protocol
-
Sample Preparation:
-
Cut the textile sample into small pieces (approx. 5x5 mm).
-
Accurately weigh 1.0 g of the sample into a reaction flask.
-
-
Colorant Extraction (for Polyester and other synthetic fibers):
-
Add 10 mL of xylene to the flask containing the sample.
-
Heat the mixture at 130°C for 30 minutes in a sealed vessel.
-
Cool the extract and proceed to the reduction step.
-
-
Reductive Cleavage:
-
Add 10 mL of citrate buffer (pH 6.0) to the reaction flask (or the xylene extract).
-
Heat the mixture to 70°C.
-
Add 5 mL of aqueous sodium dithionite solution.
-
Maintain the temperature at 70°C for 30 minutes with gentle agitation.
-
-
Liquid-Liquid Extraction:
-
Cool the reaction mixture to room temperature.
-
Add a known amount of internal standard.
-
Add 10 mL of MTBE and shake vigorously for 1 minute.
-
Separate the organic phase. Repeat the extraction twice more with fresh MTBE.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Use a suitable capillary column (e.g., a (35%-Phenyl)-methylpolysiloxane phase) for separation.[11]
-
Operate the mass spectrometer in both Scan and Selected Ion Monitoring (SIM) mode for qualitative and quantitative analysis, respectively.[17]
-
5.1.4. Quality Control and Validation
-
Method Blank: A blank sample (e.g., undyed cotton) should be processed with each batch to check for contamination.
-
Spiked Sample: A known amount of a standard mixture of aromatic amines should be added to a blank sample and processed to determine recovery rates. Recoveries should typically be within 80-120%.
-
Calibration: A multi-point calibration curve should be generated for each target amine to ensure linearity and accurate quantification.
Protocol 2: Determination of Allergenic Disperse Dyes in Textiles
This protocol uses High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Mass Spectrometry (HPLC-MS) for the identification and quantification of specific disperse dyes.
5.2.1. Principle
Disperse dyes are extracted from the textile material using a suitable organic solvent. The extract is then analyzed by HPLC, where the dyes are separated based on their affinity for the stationary phase. DAD provides spectral information for identification, while MS offers higher specificity and sensitivity.[18][19][20]
5.2.2. Materials and Reagents
-
Acetone or Pyridine[21]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Disperse dye analytical standards (e.g., Disperse Blue 106, Disperse Yellow 3, Disperse Orange 1)[18]
-
Syringe filters (0.45 µm)
5.2.3. Step-by-Step Protocol
-
Sample Preparation:
-
Cut the textile sample into small pieces.
-
Accurately weigh 0.5 g of the sample into a flask.
-
-
Extraction:
-
Add 20 mL of acetone (or other suitable solvent) to the flask.
-
Extract the sample in an ultrasonic bath for 30 minutes at 60°C.
-
Alternatively, use Accelerated Solvent Extraction (ASE) for more efficient extraction.[5]
-
-
Filtration and Concentration:
-
Allow the mixture to cool and filter the extract to remove textile fibers.
-
Concentrate the extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-DAD/MS Analysis:
-
Inject 10 µL of the sample into the HPLC system.
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution program with a mobile phase consisting of water and acetonitrile/methanol, often with a modifier like formic acid.
-
Set the DAD to acquire spectra over a relevant wavelength range (e.g., 250-700 nm).
-
If using MS, operate in a suitable ionization mode (e.g., Electrospray Ionization - ESI) and scan for the parent ions of the target dyes.
-
5.2.4. Self-Validating System
-
Retention Time Matching: The retention time of a peak in the sample chromatogram must match that of the corresponding analytical standard.
-
Spectral Library Matching (DAD): The UV-Vis spectrum of the peak in the sample must have a high match factor with the spectrum of the standard from a spectral library.
-
Mass Confirmation (MS): The mass-to-charge ratio (m/z) of the detected compound must correspond to the expected molecular ion of the target dye.
Data Interpretation and Reporting
The final concentration of the analyte is calculated based on the calibration curve. For azo dyes, the result is reported as the concentration of the specific aromatic amine in mg/kg of the original sample material. For disperse dyes, the concentration of the intact dye is reported.
It is crucial to consider potential interferences. For example, some non-restricted azo dyes can degrade to form aniline or 1,4-phenylenediamine. If these are detected, further analysis using a method like that described in EN 14362-3 is required to check for the presence of 4-aminoazobenzene.[11]
Caption: Decision tree for handling potential false positives in azo dye testing.
Conclusion
The analysis of allergenic and restricted dyes is a critical component of product safety and regulatory compliance in the textile and consumer goods industries. The protocols detailed in this application note, grounded in established international standards, provide a robust framework for achieving accurate and defensible results. By understanding the chemistry of the dyes, the principles of the analytical methods, and the regulatory requirements, laboratories can confidently ensure the safety of colored products for consumers.
References
-
SGS. (2017, May 12). New European Standard for Aromatic Amines Derived from Azo Colorants Released. Retrieved from [Link]
-
Shimadzu. (2016, July). Test Methods for Certain Aromatic Amines Derived from Azo Colorants. Retrieved from [Link]
-
ResearchGate. (n.d.). Are allergenic disperse dyes used for dyeing textiles?. Request PDF. Retrieved from [Link]
-
Compliance Gate. (2020, September 22). Azo Dye Regulations in the European Union: An Overview. Retrieved from [Link]
-
FILK Test Lab. (n.d.). DIN EN 14362-1 (accredited). Retrieved from [Link]
-
PubMed. (n.d.). Development of mild extraction methods for the analysis of natural dyes in textiles of historical interest using LC-diode array detector-MS. Retrieved from [Link]
-
Analytical Methods. (n.d.). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Retrieved from [Link]
-
Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]
-
TUV Rheinland. (2017, November 13). Updated method for detection of aromatic amines released from azo dyes by reductive cleavage EN 14362-1: 2017. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]
-
HKTDC Research. (2021, January 5). Test Methods for Azocolourants in Textile Products Revised. Retrieved from [Link]
-
REWE Group. (n.d.). Amines from azo dyes and carcinogenic dyes. Retrieved from [Link]
-
KoreaScience. (n.d.). A Study on the Quantitative Analysis of Allergenic Dispersed Dyes in Polyester Dyeing Fabric Using by HPTLC. Retrieved from [Link]
-
DermNet. (n.d.). Textile dye allergy. Retrieved from [Link]
-
Danish Environmental Protection Agency. (n.d.). Survey of Selected Allergenic, Disperse Dyes in Clothes. Retrieved from [Link]
-
Lund University Publications. (n.d.). Contact Allergy to Textile Dyes - Clinical and Chemical Studies on Disperse Dyes. Retrieved from [Link]
-
CPSC.gov. (n.d.). Business Guidance FAQ. Retrieved from [Link]
-
EUR-Lex. (n.d.). Communication from the Commission to the European Parliament and the Council on the sustainable competitiveness of the textile and clothing sector in the European Union. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of dyes on single textile fibers by HPLC-DAD-MS. Retrieved from [Link]
-
Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
-
Regatta. (n.d.). Restricted Substance list 1. Prohibited Azo Dyes REACH (EC) 1907/2006 Annex XVII entry 43. Retrieved from [Link]
-
CPSC.gov. (2015, October 21). CPSC Clarified requirements for testing of dyed textile and components testing. Retrieved from [Link]
-
CPSC.gov. (n.d.). CPSC Staff's Strong Sensitizer Guidance Document. Retrieved from [Link]
Sources
- 1. rewe-group.com [rewe-group.com]
- 2. EUR-Lex - 52013DC0656 - EN [eur-lex.europa.eu]
- 3. compliancegate.com [compliancegate.com]
- 4. DIN EN 14362-1 (accredited) - FILK Test Lab [filkfreiberg.de]
- 5. www2.mst.dk [www2.mst.dk]
- 6. cdn.regatta.com [cdn.regatta.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. New European Standard for Aromatic Amines Derived from Azo Colorants Released | SGS [sgs.com]
- 10. insights.tuv.com [insights.tuv.com]
- 11. shimadzu.com [shimadzu.com]
- 12. HKTDC Research [research.hktdc.com]
- 13. lcms.cz [lcms.cz]
- 14. cpsc.gov [cpsc.gov]
- 15. cpsc.gov [cpsc.gov]
- 16. agilent.com [agilent.com]
- 17. peakscientific.com [peakscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A Study on the Quantitative Analysis of Allergenic Dispersed Dyes in Polyester Dyeing Fabric Using by HPTLC -Textile Science and Engineering | Korea Science [koreascience.kr]
Application Note: Quantitative Analysis of Disperse Red 1 in Wastewater via Isotope Dilution LC-MS/MS
Executive Summary
This application note details a robust protocol for the quantification of Disperse Red 1 (DR1) , a mutagenic azo dye, in complex wastewater matrices. Unlike external calibration methods which succumb to matrix suppression (often >30% in textile effluents), this method utilizes Isotope Dilution Mass Spectrometry (IDMS) . By spiking samples with a stable isotope-labeled internal standard (Disperse Red 1-d
Introduction & Causality
Disperse Red 1 is a hydrophobic azo dye widely used in synthetic textile dyeing. Its environmental release is critical due to its potential to undergo reductive cleavage, releasing carcinogenic aromatic amines.[1]
The Analytical Challenge: Matrix Effects
Wastewater contains high concentrations of surfactants, humic acids, and salts. In Electrospray Ionization (ESI), these co-eluting compounds compete for charge, causing Signal Suppression .
-
External Calibration Fallacy: If a clean standard yields an area of 100,000 but the matrix suppresses the signal by 40%, a sample containing the same concentration will yield 60,000, leading to a 40% underestimation.
-
The IDMS Solution: The isotopically labeled standard (
H or C) is chemically identical to the analyte but distinguishable by mass. It experiences the exact same extraction loss and ionization suppression. Therefore, the ratio of the analyte response to the internal standard response remains constant, regardless of matrix interference.
Materials & Reagents
Standards
-
Target Analyte: Disperse Red 1 (Purity >98%).
-
Internal Standard (IS): Disperse Red 1-d
(Ethyl-d ) or Disperse Red 1- C .-
Note: If exact matching IS is unavailable, Disperse Red 13-d
may be used as a surrogate, though true IDMS requires the isotopologue.
-
Chemistry[1][2][3][4][5][6][7]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA) or Ammonium Acetate (for pH buffering).
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X), 200 mg/6 mL.
Experimental Workflow (Visualized)
The following diagram illustrates the critical control points where the Internal Standard (IS) corrects for error.
Caption: IDMS Workflow. The Internal Standard is introduced before extraction, ensuring it compensates for both physical loss during SPE and signal suppression during LC-MS ionization.
Protocol 1: Sample Preparation
Objective: Isolate DR1 from wastewater while normalizing recovery using the IS.
-
Collection: Collect 250 mL wastewater in amber glass bottles (prevent photodegradation).
-
Spiking (The IDMS Core):
-
Aliquot 100 mL of sample.
-
Add 50 µL of Disperse Red 1-d
working solution (1.0 µg/mL). -
Result: Final IS concentration = 0.5 ng/mL (500 ppt).
-
Crucial: Allow to equilibrate for 30 minutes. This ensures the IS binds to suspended solids similarly to the native analyte.
-
-
Filtration: Filter through 0.7 µm Glass Fiber Filter (GFF) to remove large particulates.
-
Note: If the dye is suspected to be bound to solids, the filter must be extracted separately (ultrasonic extraction in MeOH) and combined, but for dissolved phase analysis, proceed with filtrate.
-
-
SPE Extraction (HLB Cartridge):
-
Condition: 6 mL MeOH followed by 6 mL Milli-Q water.
-
Load: Pass the 100 mL spiked sample through the cartridge at ~5 mL/min.
-
Wash: 6 mL of 5% MeOH/Water (Removes salts and highly polar interferences).
-
Dry: Vacuum dry cartridge for 10 minutes.
-
Elute: 2 x 3 mL MeOH (Collect in a glass tube).
-
-
Concentration: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 50:50 MeOH:Water).
Protocol 2: LC-MS/MS Instrumental Analysis
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or Sciex 6500+).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: Ramp to 95% B
-
6-8 min: Hold 95% B
-
8.1 min: Re-equilibrate to 10% B.
-
Mass Spectrometry Parameters (MRM)
Ionization: Electrospray Positive (ESI+). Source Temp: 350°C.
| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| Disperse Red 1 | 315.1 | 179.1 | Quantifier | 25 |
| 315.1 | 151.1 | Qualifier | 35 | |
| Disperse Red 1-d | 319.1 | 183.1 | IS Quantifier | 25 |
Note: The transition 315.1 > 179.1 corresponds to the cleavage of the azo bond and loss of the nitro-phenyl group, a characteristic fragmentation for this class.
Data Analysis: The IDMS Calculation
Quantification is not based on absolute area, but on the Area Ratio .
Step 1: Determine Relative Response Factor (RRF)
Inject a calibration standard containing known concentrations of Native DR1 (
Step 2: Calculate Sample Concentration
Using the RRF derived above:
- : The concentration of the IS added to the sample (0.5 ng/mL).
-
Self-Validation: If the extraction recovery drops to 50% due to matrix issues, both
and drop by 50%. The ratio remains unchanged, yielding the correct concentration.
References
-
Zocolo, G. J., et al. (2015).[2] "Using SPE-LC-ESI-MS/MS analysis to assess disperse dyes in environmental water samples." Journal of Chromatographic Science, 53(7), 1201–1208.
-
Tanigawa, T., et al. (Shimadzu Application Note). "LC/MS/MS Analysis for Restricted Chemicals in Textiles." Shimadzu Corporation.
-
U.S. EPA. (2023). "Method 1633: Analysis of PFAS by Isotope Dilution LC-MS/MS." (Cited for IDMS theoretical framework and validation protocols).
-
Vacchi, F. I., et al. (2016). "Occurrence and risk assessment of azo dyes in a water supply system." Chemosphere.[3] (Context on DR1 environmental toxicity).
Sources
Application Note: Precision Tracing of Azo Dye Migration in Polymers using Disperse Red 1-d3
Abstract
Dye migration in polymers—often referred to as "bleeding" or "contact transfer"—presents a critical failure mode in textiles, packaging, and medical device manufacturing. Traditional colorimetric analysis lacks the sensitivity to detect trace migration or distinguish between surface rubbing and molecular diffusion. This Application Note details a high-precision protocol using Disperse Red 1-d3 (a deuterated isotopolog) as a specific tracer and Internal Standard (IS). By leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method corrects for severe matrix effects common in polymer extracts, providing a self-validating system for quantifying migration kinetics governed by Fickian diffusion.
Part 1: The Mechanistic Basis
Why Disperse Red 1-d3?
Disperse Red 1 (DR1) is a benchmark azo dye (CAS 2872-52-8) widely used in polyesters and acetates.[1] Its migration is driven by its low molecular weight (314.34 g/mol ) and lipophilicity, allowing it to move through the free volume of polymer chains.
The deuterated analog, Disperse Red 1-d3 (where three hydrogen atoms, typically on the N-ethyl group, are replaced by deuterium), serves two critical functions:
-
Isotope Dilution Mass Spectrometry (IDMS): Polymer extracts are chemically complex "dirty" matrices. They often cause ion suppression in Electrospray Ionization (ESI), where co-eluting oligomers steal charge from the analyte. Because DR1-d3 is chemically identical to DR1, it co-elutes and suffers the exact same suppression. The ratio of Analyte/IS remains constant, mathematically canceling out the error.
-
Differentiation of Source: In multi-layer laminates where DR1 might already be present in trace amounts, spiking a specific layer with DR1-d3 allows researchers to trace the migration of that specific layer's dye, distinguishing it from background contamination.
The Physics of Migration
Migration follows Fick’s Second Law of Diffusion , describing how the concentration (
- (Diffusion Coefficient): The speed of the dye molecule moving through the polymer matrix.
- (Partition Coefficient): The equilibrium ratio of dye concentration between two contacting phases.
This protocol utilizes a "Sandwich Contact Test" to empirically determine
Part 2: Experimental Design & Workflow
Materials
-
Internal Standard: Disperse Red 1-d3 (Isotopic purity >98%).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Tetrahydrofuran (THF) for dissolution.
-
Matrix: Blank Polyester (PET) or Acetate film (Receiver).
Workflow Visualization
The following diagram outlines the "Sandwich" migration test and subsequent extraction.
Figure 1: Step-by-step workflow for the accelerated migration study using a deuterated tracer.
Part 3: Analytical Protocol (LC-MS/MS)
Sample Extraction
-
Cut: Dice the "Receiver" polymer film into
mm fragments. -
Solubilize: Add 10 mL of THF (for total dissolution) or Methanol (for surface extraction).
-
Sonicate: Ultrasonicate at 40°C for 30 minutes.
-
Filter: Pass supernatant through a 0.2 µm PTFE syringe filter into an amber vial.
-
IS Spike: Add Disperse Red 1-d3 (if quantifying native DR1) OR if DR1-d3 was the migrant, add native DR1 as the inverse standard (Reverse IDMS). Standard Protocol assumes quantifying native DR1 using d3 spike:
-
Add 20 µL of DR1-d3 working solution (1 µg/mL) to 980 µL of extract.
-
LC-MS/MS Parameters
The use of a Triple Quadrupole (QqQ) is essential for Multiple Reaction Monitoring (MRM).
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 5 minutes.
Mass Spectrometry (ESI+):
-
Ionization: Positive Mode (ESI+).
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions Table:
| Compound | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| Disperse Red 1 | 315.1 | 179.1 | Quantifier | 25 |
| 151.1 | Qualifier | 30 | ||
| Disperse Red 1-d3 | 318.1 | 182.1 | Internal Std | 25 |
Note: The mass shift of +3 Da is retained in the fragment if the label is on the N-ethyl chain, which is typical for these syntheses.
The Logic of MS Validation
The following diagram illustrates how the MS/MS system distinguishes the migrant from the background using the mass filter.
Figure 2: LC-MS/MS filtration logic separating the native dye from the deuterated standard.
Part 4: Data Analysis & Validation
Calculation of Migration
Do not rely on absolute peak areas. Calculate the Response Ratio (RR) :
Using a calibration curve of RR vs. Concentration, determine the mass of dye (
Determining Diffusion Coefficient ( )
For short migration times (where
- : Equilibrium mass (total dye available).
- : Thickness of the polymer film.
-
Plot
vs. . The slope is proportional to .
Method Validation Criteria (Self-Validating)
-
Linearity:
for the calibration curve (0.5 ng/mL to 100 ng/mL). -
Recovery: Spike blank polymer extracts with DR1 and DR1-d3. The calculated concentration must be within 85-115% of the theoretical value.
-
Matrix Effect (ME):
-
Acceptance: If ME is >20% (suppression), the d3-IS correction is mandatory .
-
References
-
National Institute of Standards and Technology (NIST). (2017). Disperse Red 1 Spectral Data and Physical Properties. NIST Chemistry WebBook. [Link]
-
Shimadzu Corporation. (2021). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Application Note C190. [Link]
- Crank, J. (1975). The Mathematics of Diffusion. 2nd Edition, Oxford University Press.
-
U.S. EPA. (1995). LC/MS Techniques for the Analysis of Dyes. EPA/600/R-95/103. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Disperse Red 1-d3 Signal Intensity in Mass Spectrometry
Welcome to the technical support guide for the analysis of Disperse Red 1-d3 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals who utilize this deuterated internal standard for the quantification of Disperse Red 1. Achieving a robust and reproducible signal for this lipophilic azo dye can be challenging. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental parameters for maximum signal intensity and data quality.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides rapid solutions to get your analysis back on track.
Q1: My Disperse Red 1-d3 signal is suddenly very low or has disappeared completely. What should I check first?
A complete loss of signal typically points to a singular, critical failure point rather than a need for subtle optimization. Before diving into complex method parameters, perform a systematic check of the basics. The issue is likely with the instrument hardware, fluidic connections, or a fundamental setup error. A common culprit is a problem with the ionization spray, which can be visually inspected on some instruments.[1][2]
Q2: What is the single most common cause of chronically low or inconsistent signal intensity for Disperse Red 1?
The most significant and frequently encountered issue for Disperse Red 1 is matrix effects .[3] Disperse Red 1 is a small, non-ionic molecule, making it susceptible to ionization suppression by co-eluting compounds from the sample matrix (e.g., textile extracts, biological fluids).[4][5] One study noted a severe matrix effect of 33.1% for the parent compound, which was significantly improved to 90.1% simply by diluting the sample.[3] If you are experiencing inconsistent signal, especially between calibration standards and actual samples, matrix effects should be your primary suspect.
Q3: What ionization source, ESI or APCI, is recommended for Disperse Red 1-d3?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, but the choice depends on your sample matrix and LC conditions.
-
Electrospray Ionization (ESI): ESI is widely used for Disperse Red 1 analysis, typically in positive ion mode.[6] It is highly sensitive but more prone to matrix effects.[5] It works best with reversed-phase solvents like methanol and acetonitrile, which are necessary to keep the water-insoluble dye in solution.[7][8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative, particularly for nonpolar or slightly polar molecules that are thermally stable.[9][10] Because ionization occurs in the gas phase, APCI can be less susceptible to ion suppression from non-volatile matrix components and works well at higher LC flow rates.[9]
The best approach is to test both sources empirically if your instrument has that capability.
Q4: My signal-to-noise (S/N) ratio is poor. Is this a sensitivity issue or a background issue?
A poor S/N ratio can be caused by either low signal intensity or high background noise.[11] Before optimizing for signal, check your blank injections. If the blank chromatogram shows significant chemical noise or a high baseline, you may have contamination in your mobile phase, solvent lines, or the ion source itself.[12][13] Addressing the background noise first will make it much easier to evaluate and improve the analyte signal.[14]
In-Depth Troubleshooting Guide
When initial checks do not resolve the issue, a more systematic approach is required. This guide breaks down the troubleshooting process by experimental stage, from sample preparation to mass detection.
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor signal intensity for Disperse Red 1-d3.
Caption: A step-by-step workflow for troubleshooting poor Disperse Red 1-d3 signal.
Sample Preparation and Matrix Effects
The physical and chemical properties of Disperse Red 1 are central to understanding its behavior. It is a lipophilic, water-insoluble dye, meaning it requires organic solvents for dissolution.[6][8]
-
Causality of the Problem: Ion suppression is a primary cause of poor signal. During the ESI process, co-eluting matrix components compete with Disperse Red 1-d3 for access to the droplet surface and for the available charge, reducing the number of analyte ions that are successfully transferred into the gas phase.[5]
-
Troubleshooting Steps:
-
Confirm Solubility: Ensure your sample diluent is appropriate. A mismatch between your sample solvent and the initial mobile phase can cause the analyte to precipitate in the injection loop or on the column head. Methanol is a suitable solvent.[15]
-
Evaluate Concentration: While counterintuitive, a sample that is too concentrated can lead to ion suppression and detector saturation.[16] Conversely, a sample that is too dilute will naturally produce a weak signal.
-
Assess Matrix Effects: This is the most critical step. Use the protocol below (Protocol 2 ) to determine if your sample matrix is suppressing the signal. The solution is often to implement better sample cleanup procedures or simply to dilute the sample extract.[3]
-
LC Method Optimization
Your Liquid Chromatography (LC) method directly impacts ionization efficiency. The composition of the mobile phase as it enters the MS source dictates the efficiency of droplet formation and analyte charging.[17]
-
Causality of the Problem: For positive mode ESI, efficient protonation of the analyte is required. Disperse Red 1-d3 needs an acidic mobile phase to readily accept a proton [M+H]+. Furthermore, solvents with lower surface tension, like methanol or acetonitrile, promote the formation of a stable Taylor cone and smaller droplets, which enhances ion formation.[7]
-
Troubleshooting Steps:
-
Mobile Phase Composition: Disperse Red 1 is non-polar.[4] A typical mobile phase for its analysis involves a gradient elution with water and an organic solvent (e.g., methanol or acetonitrile).[15] Ensure your gradient provides sufficient organic content during the elution of Disperse Red 1-d3 to keep it soluble.
-
Additives: The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is crucial for promoting protonation and improving signal intensity in positive ion mode ESI.[15]
-
Flow Rate: Lower flow rates (e.g., < 0.5 mL/min) can sometimes improve ESI sensitivity by allowing more time for desolvation.[17] However, APCI generally performs better at higher flow rates.[9]
-
Mass Spectrometer (MS) Source Optimization
The ion source is where gas-phase ions are generated. Optimizing its parameters is the most direct way to boost signal intensity.[17][18]
-
Causality of the Problem: Each parameter in the ion source—voltages, temperatures, and gas flows—plays a synergistic role in the desolvation and ionization process. An incorrect setting can lead to incomplete desolvation (resulting in solvent clusters), thermal degradation of the analyte, or inefficient ionization.[19]
-
Troubleshooting Steps:
-
Systematic Tuning: Do not randomly adjust parameters. Use a systematic approach like the one outlined in Protocol 1 below. Infuse a standard solution of Disperse Red 1-d3 directly into the source and optimize each parameter individually while monitoring the signal.
-
Key Parameter Review: The table below summarizes critical ESI parameters and their function. APCI involves similar parameters but adds a corona discharge current.
-
| Parameter | Function & Impact on Signal | Typical Starting Point (Positive ESI) |
| Capillary/Spray Voltage | Creates the electrostatic field for droplet formation. Too low = unstable spray; too high = corona discharge, which can destabilize the signal.[7] | 0.7 kV - 4.0 kV[6] |
| Source/Gas Temperature | Aids in solvent evaporation from charged droplets. Too low = incomplete desolvation; too high = potential thermal degradation of the analyte. | 150 °C[6] |
| Desolvation Temperature | Heats the drying gas to complete the desolvation process. Critical for removing the last solvent molecules to liberate the gas-phase ion. | 500 °C[6] |
| Desolvation/Drying Gas Flow | High-flow nitrogen gas that sweeps away the evaporating solvent. Too low = poor desolvation; too high = can physically blow ions away from the inlet. | 1000 L/h[6] |
| Cone/Fragmentor Voltage | Potential difference behind the source orifice. It helps focus ions into the mass analyzer and can induce in-source fragmentation (ISF) at higher settings.[4][20] | Optimize empirically. Start low to preserve the precursor ion. |
Key Experimental Protocols
Protocol 1: Step-by-Step ESI Source Optimization
This protocol describes a systematic method for tuning the ion source using flow injection analysis (FIA) or direct infusion.
-
Prepare a Standard Solution: Make a solution of Disperse Red 1-d3 at a representative concentration (e.g., 50-100 ng/mL) in a solvent mixture that mimics your mobile phase at the time of elution (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).
-
Set up Infusion: Using a syringe pump, infuse the standard solution directly into the MS source at a typical LC flow rate (e.g., 0.3-0.5 mL/min).
-
Initial Instrument Settings: Begin with the manufacturer's recommended default settings for your instrument model.[16] Set the mass analyzer to monitor the expected [M+H]+ ion for Disperse Red 1-d3.
-
Optimize One Parameter at a Time:
-
While infusing the solution and monitoring the signal intensity in real-time, adjust a single parameter (e.g., Capillary Voltage) across its operational range.
-
Identify the value that provides the highest, most stable signal.
-
Return that parameter to its optimal setting.
-
Repeat this process sequentially for all other key source parameters (Desolvation Temperature, Gas Flow, Cone Voltage, etc.).[21]
-
-
Verify and Record: Once all parameters are optimized, record the final settings. The optimized parameters should provide a significant increase in signal intensity compared to the default settings.
Protocol 2: Assessing and Mitigating Matrix Effects
This protocol uses a post-extraction spike to quantify the impact of the sample matrix on the Disperse Red 1-d3 signal.
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): A known concentration of Disperse Red 1-d3 prepared in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., a textile extract that does not contain Disperse Red 1) and process it through your entire sample preparation procedure. After the final step, spike the extract with the same known concentration of Disperse Red 1-d3 as in Set A.
-
Set C (Pre-Extraction Spike): A blank matrix sample spiked with Disperse Red 1-d3 before the extraction procedure. (This set is used to evaluate recovery, not matrix effects).
-
-
Analyze and Calculate:
-
Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
-
Interpret the Results:
-
ME ≈ 100%: No significant matrix effect.
-
ME < 100%: Ion suppression is occurring.
-
ME > 100%: Ion enhancement is occurring.
-
-
Mitigation Strategies:
-
If significant ion suppression is observed (>15-20%), the first and easiest mitigation strategy is to dilute the final extract (e.g., 5x, 10x) with the mobile phase and re-analyze.[3]
-
If dilution is insufficient or compromises detection limits, improve the sample preparation method to better remove interfering components (e.g., using a more selective Solid Phase Extraction sorbent).
-
References
- Shimadzu Corporation. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles.
- U.S. Environmental Protection Agency. (n.d.). LC/MS Techniques for the Analysis of Dyes.
- Sigma-Aldrich. (n.d.). Disperse Red 1 Dye content 95%.
- Sigma-Aldrich. (n.d.). Disperse Red 1 Product Page.
- AB Sciex. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.
- Waters Corporation. (n.d.). Improving the Speed and Quantitative Performance for the Analysis of Allergenic and Carcinogenic Dyes.
- Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- Agilent Technologies. (2005). Determination of EU-Banned Disperse Dyes by LC/MSD TOF.
- International Livestock Research Institute. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
- Vacchi, F. et al. (2015). Using SPE-LC-ESI-MS/MS analysis to assess disperse dyes in environmental water samples.
- Henderson, D. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- National Center for Biotechnology Inform
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
- ResearchGate. (n.d.). Matrix effect for individual azo-dyes.
- ResearchGate. (2005). Optical Properties of Disperse-Red-1-Doped Nematic Liquid Crystal.
- National Institutes of Health. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
- National High Magnetic Field Laboratory. (n.d.). Atmospheric Pressure Chemical Ionization (APCI).
- PubMed Central. (n.d.). Improving Spectral Similarity and Molecular Network Reliability through Noise Signal Filtering in MS/MS Spectra.
- University of Sunderland. (n.d.). OPTIMISATION OF MASS SPECTROMETRY. SURE (Sunderland Repository).
- ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?.
- Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
- Chemistry For Everyone. (2024).
- ResearchGate. (n.d.). Matrix effects on LC-MS/MS analysis.
- World Dye Variety. (2012). Disperse Red 1.
- LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
- ResearchGate. (2013). Any suggestions for very low intensity in LC/MS/MS?.
- Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?.
- LCGC International. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- MDPI. (n.d.). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes.
- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
- Waters Corporation. (n.d.). Atmospheric Pressure Ionization Sources: Their Use and Applicability.
- EGUsphere. (2022). Use and misuse of peak intensities from high resolution mass spectrometry in organic matter studies.
- University of North Dakota. (n.d.).
- Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide.
- Creative Proteomics. (n.d.). Atmospheric Pressure Chemical Ionization.
- ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- ResearchGate. (n.d.). Matrix effect evaluated for all the analytes by comparison of blank and post spiked samples.
- PubMed Central. (n.d.). Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers.
- Thermo Fisher Scientific. (n.d.). Atmospheric pressure photo-Ionization as a useful ion source for LC-MS of photoinitiators used in UV-curable.
- National Institutes of Health. (n.d.). Optimization of Experimental Parameters in Data-Independent Mass Spectrometry Significantly Increases Depth and Reproducibility of Results.
Sources
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. biotage.com [biotage.com]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. youngin.com [youngin.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. zefsci.com [zefsci.com]
- 14. Improving Spectral Similarity and Molecular Network Reliability through Noise Signal Filtering in MS/MS Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. gmi-inc.com [gmi-inc.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Disperse Red 1 Analysis
Topic: Overcoming Matrix Effects with Disperse Red 1-d3
Introduction: The Matrix Effect Challenge
Welcome to the technical guide for high-sensitivity azo dye analysis. If you are analyzing Disperse Red 1 (DR1) in complex matrices—such as textile extracts, wastewater effluent, or biological tissues—you have likely encountered Ion Suppression .[1]
In Electrospray Ionization (ESI), co-eluting matrix components (lipids, salts, surfactants) compete with your analyte for charge in the source droplet. This results in a "blind spot" where your instrument reports a lower concentration than is actually present.[1]
The Solution: Disperse Red 1-d3 (DR1-d3).[1] This guide details how to deploy this deuterated internal standard (IS) to normalize these variations, ensuring your data meets FDA/EMA bioanalytical standards.
Part 1: The Mechanism (Why It Works)
To trust the protocol, you must understand the causality. DR1-d3 is a Stable Isotope-Labeled Internal Standard (SIL-IS) .[1]
-
Co-Elution: Because deuterium (
) has a negligible effect on lipophilicity compared to hydrogen, DR1-d3 elutes at virtually the same retention time as native DR1.[1] -
Identical Ionization Environment: Since they elute together, the IS experiences the exact same suppression or enhancement from the matrix as the analyte.
-
Ratio-Metric Correction: When the MS detector suppresses the signal of DR1 by 40%, it also suppresses DR1-d3 by 40%. The ratio of the two peak areas remains constant, preserving quantitative accuracy.
Visualization: The SIL-IS Correction Workflow
Figure 1: The workflow ensures that any signal loss occurring in the ESI source affects both the analyte and the standard equally, self-correcting the final result.
Part 2: Experimental Protocol
Sample Preparation (Textile/Solid Matrix)
Note: Disperse dyes are hydrophobic.[1] Avoid 100% aqueous extraction buffers.[1]
-
Weighing: Weigh 1.0 g of cut textile sample into a centrifuge tube.
-
Internal Standard Spiking (CRITICAL): Add DR1-d3 solution before extraction solvent.[1]
-
Target: Final concentration in vial should be ~50-100 ng/mL.[1]
-
-
Extraction: Add 10 mL of Acetonitrile (ACN) or Methanol.
-
Tip: Ultrasonic extraction (30 mins at 40°C) is recommended to release dye from polyester fibers.[1]
-
-
Filtration: Filter through 0.2 µm PTFE filter (Nylon filters may bind azo dyes).
LC-MS/MS Conditions
Chromatography (HPLC/UHPLC)
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 (e.g., Waters HSS T3 or equivalent), 2.1 x 100mm, 1.8 µm | High retentivity needed for polar azo dyes.[1] |
| Mobile Phase A | 5 mM Ammonium Acetate + 0.1% Formic Acid in Water | Buffer controls pH for consistent ionization.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Stronger elution strength for hydrophobic dyes.[1] |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI sensitivity.[1] |
| Gradient | 0-1 min: 10% B 1-6 min: Ramp to 95% B 6-8 min: Hold 95% B | Disperse Red 1 elutes late; wash step removes lipids.[1] |
Mass Spectrometry (MRM Parameters) Optimize collision energy (CE) for your specific instrument.[1]
| Compound | Precursor (m/z) | Product (m/z) | Type | Note |
| Disperse Red 1 | 315.1 [M+H]+ | 151.0 | Quantifier | Cleavage of azo bond.[1][2] |
| Disperse Red 1 | 315.1 [M+H]+ | 77.0 | Qualifier | Benzene ring fragment.[1] |
| Disperse Red 1-d3 | 318.1 [M+H]+ | 154.0* | Quantifier | Must confirm label retention. |
> Technical Note on d3 Transitions: Ensure your selected product ion retains the deuterated group. If the fragmentation cleaves the labeled alkyl chain, the product ion will have the same mass as the native dye, causing "cross-talk" interference.
Part 3: Validation & Troubleshooting
Q1: How do I calculate the Matrix Effect (ME) to confirm suppression?
A: You must perform a "Post-Extraction Spike" experiment. Compare the signal of the standard in pure solvent vs. the standard spiked into a blank matrix extract.
The Formula:
Visualization: Matrix Factor Logic
Figure 2: Workflow for determining the quantitative extent of matrix interference according to FDA/EMA guidelines.
Q2: I see a peak for DR1-d3 in my blank samples. What is happening?
A: This is likely Isotopic Cross-talk or Impurity .
-
Isotopic Impurity: Commercial d3 standards are rarely 100.0% pure.[1] They may contain 0.5% d0 (native).[1] If you spike the IS at a very high concentration, that 0.5% impurity becomes a visible peak in the analyte channel.
-
Fix: Lower the IS concentration.[1] It should be 5-10x the LLOQ, not 100x.
-
-
Cross-talk: If your MRM transition for the IS produces a fragment that loses the label, it might interfere with the native channel.
Q3: The retention time of d3 is slightly different from the native. Is this a problem?
A: A slight shift (0.05 - 0.1 min) is normal. This is the Deuterium Isotope Effect . Deuterium is slightly less lipophilic than hydrogen, so deuterated analogs often elute slightly earlier on Reverse Phase C18 columns.[1] As long as the peak is within the integration window and the shift is consistent, this is acceptable.
Q4: My calibration curve is non-linear at high concentrations.
A: Disperse dyes are prone to dimerization or solubility limits in aqueous mobile phases.[1]
-
Fix: Ensure your wash solvent (needle wash) is strong (e.g., 100% Isopropanol or ACN) to prevent carryover.[1]
-
Fix: Use a weighted regression (
or ) for the calibration curve, as recommended in bioanalytical method validation guidelines.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] [Link]
-
European Commission. (2002).[1] Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. [Link]
-
Vaclavik, L., et al. (2011).[1] Determination of disperse dyes in textiles by LC-MS/MS. Journal of Chromatography A. (General methodology reference for azo dyes in textiles).
Sources
Technical Support Center: Disperse Red 1-d3 Stability & Handling
Senior Application Scientist Desk Status: Operational | Topic: Stability, Storage, and Troubleshooting[1]
Executive Technical Overview
Disperse Red 1-d3 (N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline-d3) is a deuterated azo dye primarily used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of azo dyes in environmental and textile samples.[1]
As a researcher, your data integrity relies on the assumption that this internal standard behaves identically to the analyte except for its mass. However, Disperse Red 1 exhibits photochromic behavior (reversible isomerization) and hydrolytic susceptibility , which can compromise quantitation.[1]
This guide synthesizes field-proven handling protocols to prevent the three primary failure modes: Photo-isomerization , Deuterium Back-Exchange , and Thermal Degradation .[1]
Critical Stability Modules
Module A: Photostability & Isomerization (The "Phantom Peak" Phenomenon)
The azo bond (-N=N-) in Disperse Red 1 is highly sensitive to light in the 400–500 nm range. Upon exposure to visible light, the molecule undergoes a reversible trans
-
The Problem: The cis isomer often has a different retention time and absorption cross-section than the trans isomer. In HPLC/LC-MS, this results in peak splitting or broadening, leading to integration errors.[1]
-
The Mechanism: The trans form is thermodynamically stable. Light energy overcomes the rotational barrier, creating the cis form. Thermal energy (heat) or dark storage reverts it back to trans.[1]
Figure 1: The reversible photo-isomerization cycle of Disperse Red 1. Note that the Cis-isomer reverts to Trans in the dark, but this relaxation can be slow depending on solvent viscosity.
Module B: Chemical Stability & Isotopic Integrity
For Disperse Red 1-d3, the deuterium label is typically located on the N-ethyl group. While alkyl-deuterium bonds are generally non-exchangeable, the molecule itself is susceptible to hydrolysis.
-
pH Sensitivity: Azo dyes are stable in neutral and weakly acidic conditions but degrade in strong alkaline environments (pH > 10) or strong acids.[1]
-
Solvent Compatibility:
-
Recommended: Acetonitrile (ACN), DMSO (for stock), Methanol (short term).[1]
-
Avoid: Long-term storage in water or protic solvents with extreme pH, which can catalyze hydrolysis of the ester/alkyl chains, effectively removing the deuterated tag from the chromophore.
-
Stability Data Summary
| Parameter | Condition | Stability Rating | Recommendation |
| Light | Ambient Lab Light | Critical Risk | Amber glassware is mandatory.[1] Wrap vials in foil. |
| Temperature | 25°C (Room Temp) | Moderate | Stable as powder.[1] Solutions degrade >24h.[1] |
| Temperature | -20°C | High | Recommended for long-term stock solution storage.[1][3] |
| Solvent | Water (Aqueous) | Low | Insoluble/Aggregates.[1] Promotes hydrolysis over time.[1] |
| Solvent | DMSO/Acetonitrile | High | Preferred for stock solutions.[1] |
Standard Operating Procedures (SOPs)
Protocol 1: Preparation of Stock Standards
Use this protocol to minimize "trans-cis" artifacts and prevent degradation.
-
Environment: Dim the lights or work under yellow light (sodium lamp) if possible.
-
Weighing: Weigh the Disperse Red 1-d3 powder into an amber volumetric flask.
-
Dissolution:
-
Add DMSO or Acetonitrile (HPLC Grade) to dissolve.[1]
-
Note: Avoid sonicating for extended periods (>5 mins) as the heat generated can induce degradation.
-
-
Storage:
-
Aliquot into amber borosilicate vials with PTFE-lined caps.
-
Store at -20°C .
-
Shelf Life: 6 months (Solution), 2 years (Powder).[1]
-
Protocol 2: Re-equilibration (The "Dark Step")
Perform this step if you observe split peaks in your chromatogram.
-
Remove the sample from the autosampler.
-
Wrap the vial completely in aluminum foil.
-
Heat gently to 40°C for 15 minutes or let stand in the dark at room temperature for 2 hours .
-
Scientific Rationale: This thermal energy accelerates the relaxation of any cis isomers formed during handling back to the stable trans state.
-
-
Re-inject immediately.[1]
Troubleshooting Guide (FAQ)
Q1: I see two peaks for Disperse Red 1-d3 in my LC-MS trace. Is my column failing? A: Likely not. This is the classic signature of photo-isomerization .
-
Diagnosis: Check the UV spectrum.[2][4] The trans isomer typically absorbs max at ~480 nm, while the cis isomer has a hypsochromic shift (lower wavelength) and lower intensity.
-
Fix: Apply Protocol 2 (Re-equilibration) . Ensure your autosampler tray is covered or dark.[1]
Q2: My internal standard signal is dropping over time in the autosampler. A: This is usually due to precipitation or adsorption , not chemical degradation.
-
Cause: Disperse Red 1 is hydrophobic.[1] If your mobile phase gradient starts with high water content (>80%), the dye may crash out of solution or stick to the plastic vial walls.
-
Fix: Switch to glass vials (silanized if possible) and ensure the sample solvent matches the initial mobile phase strength.
Q3: Can I store the d3 standard in Methanol? A: For short-term working solutions (days), yes. For long-term stock (months), no .
-
Reason: While the d3 label on the ethyl group is robust, protic solvents like methanol can participate in slow solvolysis reactions if trace acids are present. Acetonitrile or DMSO are chemically inert alternatives for long-term stability.[1]
Diagnostic Workflow
Use this logic flow to identify the root cause of stability issues.
Figure 2: Decision matrix for diagnosing Disperse Red 1-d3 instability.
References
-
ResearchGate. (2018).[1] Reversible light-induced solubility of disperse red 1 dye. Retrieved February 2, 2026, from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved February 2, 2026, from [Link][1]
Sources
Technical Support Center: LC Gradient Optimization for Disperse Red 1 & DR1-d3
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Method Development & Troubleshooting for Azo Dye Quantitation (DR1 / DR1-d3)
Introduction: The Analytical Challenge
Welcome to the technical support center. You are likely here because Disperse Red 1 (DR1) is presenting specific challenges in your LC-MS/MS workflow. As a hydrophobic azo dye (
The use of Disperse Red 1-d3 (DR1-d3) as an Internal Standard (IS) is the correct approach to correct for matrix suppression. However, deuterated isotopologues in Reversed-Phase LC (RPLC) introduce the "Deuterium Isotope Effect," where the IS may elute slightly earlier than the native analyte.[1][2] This guide addresses how to optimize your gradient to maintain co-elution (or manage separation) and ensure robust quantitation.
Module 1: Baseline Method Parameters
Before troubleshooting, ensure your base method aligns with these critical parameters. This protocol is designed to minimize tailing and maximize ionization efficiency.
Critical Method Parameters (CMP)
| Parameter | Recommendation | Technical Rationale |
| Column | C18 (End-capped), 1.7–2.1 µm | High carbon load required for retention; end-capping reduces silanol activity (tailing). |
| Mobile Phase A | Water + 5 mM Ammonium Acetate | Buffer controls pH to prevent protonation of azo nitrogens on the column; enhances ESI+ ionization. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for azo dyes compared to Methanol; lower viscosity allows higher flow rates. |
| Flow Rate | 0.3 – 0.5 mL/min | Standard for UHPLC/HPLC compatibility. |
| Column Temp | 40°C – 50°C | Higher temperature improves mass transfer (sharper peaks) and reduces backpressure. |
| Detection | ESI+ (MRM) | DR1: m/z 315.1 → 255.1DR1-d3: m/z 318.1 → 258.1 |
Recommended Gradient Profile
Start with a high organic baseline to prevent precipitation of the hydrophobic dye, but low enough to focus the peak.
Figure 1: Standard Gradient Logic for Hydrophobic Azo Dyes. The rapid ramp to high organic is essential to elute DR1, which is strongly lipophilic.
Module 2: Troubleshooting The Deuterium Shift (DR1 vs. DR1-d3)
User Question: "My DR1-d3 Internal Standard is eluting 0.05–0.1 minutes earlier than the native DR1. Is this a problem, and how do I fix it?"
Technical Answer: This is a known phenomenon called the Chromatographic Deuterium Effect (CDE) .
-
The Mechanism: The C-D bond is shorter (approx. 0.003 Å) and stiffer than the C-H bond. This results in a slightly smaller molar volume and reduced lipophilicity for the deuterated molecule. In Reversed-Phase LC, less lipophilic compounds elute earlier. Therefore, DR1-d3 elutes before DR1.
-
Impact on Data: If the shift is large, the IS may not experience the exact same matrix suppression as the analyte, compromising quantitation accuracy.
-
Acceptance Criteria: A shift of <2% of the peak width is generally acceptable.
Optimization Protocol: Managing the Shift
If the separation is significant enough to cause integration issues, follow this decision tree:
Figure 2: Decision tree for managing Deuterium Isotope Effects in LC-MS.
Corrective Steps:
-
Steepen the Gradient: Increase the ramp rate (e.g., go from 50% to 95% B in 3 minutes instead of 5). This compresses the chromatographic run, forcing the peaks closer together.
-
Temperature Adjustment: Lowering the temperature can sometimes reduce the resolution between the isotopologues, though this increases backpressure.
-
Switch to C8: If retention on C18 is too strong, a C8 column reduces the hydrophobic discrimination, potentially merging the peaks.
Module 3: Peak Shape & Tailing
User Question: "I am seeing shark-fin shaped peaks or severe tailing for Disperse Red 1. How do I sharpen them?"
Technical Answer:
Tailing in azo dyes is usually caused by secondary interactions between the nitrogen lone pairs in the azo group (
Troubleshooting Checklist:
-
Check pH Modifier: Are you using Ammonium Acetate?
-
Why: The ammonium ion (
) competes with the analyte for silanol sites, effectively "blocking" them. Formic acid alone is often insufficient for basic/azo compounds on older silica.
-
-
Column Health:
-
As columns age, the bonded phase hydrolyzes, exposing more silanols. If the column is old (>500 injections), replace it.
-
-
Sample Diluent:
-
Ensure your sample is dissolved in a solvent composition similar to your initial mobile phase (e.g., 50:50 Water:ACN). Injecting 100% ACN can cause "solvent effect" peak distortion (fronting/splitting) because the strong solvent carries the analyte too far down the column before focusing.
-
Module 4: Carryover & Contamination
User Question: "I see DR1 in my blank injections after running a high concentration standard."
Technical Answer: Disperse Red 1 is highly lipophilic and "sticky." It adsorbs to plastic tubing, rotor seals, and the needle.
The "Self-Validating" Wash Protocol: Implement a dual-wash system. Standard aqueous washes will fail.
-
Weak Wash: 50:50 Water:Acetonitrile (Matches initial gradient).
-
Strong Wash: 40:40:20 Acetonitrile:Isopropanol:Acetone (or Cyclohexane).
Validation Step: Run the sequence: High Std -> Blank 1 -> Blank 2.
-
If Blank 1 area > 20% of LLOQ (Lower Limit of Quantitation), increase the Strong Wash duration.
References
-
Shimadzu Application News. (2017). LC/MS/MS Analysis for Restricted Chemicals in Textiles. Shimadzu Corporation.
-
European Commission. (2002).[6] Directive 2002/371/EC regarding the stable isotope effect in chromatography. Official Journal of the European Communities.
-
Waters Corporation. (2016). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection. Application Note.
-
U.S. EPA. (2005). LC/MS Techniques for the Analysis of Dyes.[3][6][7][8][9][10][11] Environmental Protection Agency.
-
Zhang, et al. (2011). Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. Analytical Chemistry.[3][5][6][7][8][9][12][13] (General principle citation regarding CDE).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. youngin.com [youngin.com]
- 9. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
- 10. an.shimadzu.com [an.shimadzu.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Disperse Red 1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Disperse Red 1-d3 Extraction & Analysis
Executive Summary & Diagnostic Workflow
The Challenge: Disperse Red 1 (DR1) and its deuterated analog, Disperse Red 1-d3 (DR1-d3), present a unique "triad of difficulty" for analysts: high lipophilicity (LogP ~3.3–4.3), susceptibility to azo-reduction, and significant matrix suppression in LC-MS/MS. Poor recovery of the internal standard (IS) invalidates quantitation and indicates that the analytical system is not in control.
Scope: This guide addresses the quantification of intact Disperse Red 1 using DR1-d3. Note: If you are following ISO 14362-1 for the analysis of banned aromatic amines via reductive cleavage, this guide applies only to the initial extraction step, not the reduction phase.
Diagnostic Logic Tree
Use the following workflow to isolate the root cause of your recovery failure.
Figure 1: Step-wise diagnostic logic for isolating the cause of low Internal Standard recovery.
Troubleshooting Modules (Q&A)
Module A: Solubility & Adsorption (The "Invisible" Loss)
Q: I spiked DR1-d3 into my aqueous biological samples, and it disappeared before extraction. Where did it go? A: It likely adsorbed to your plasticware. Disperse Red 1 is highly lipophilic (LogP > 3). In aqueous environments (urine, buffer, culture media), it is thermodynamically unfavorable for the molecule to remain in solution. It will rapidly partition onto the hydrophobic surfaces of polypropylene (PP) tubes, pipette tips, or even untreated glass.
-
The Fix:
-
Vessels: Use silanized glass vials or high-quality PTFE containers. Avoid standard PP microcentrifuge tubes for stock storage.
-
Spiking Protocol: Do not spike the IS directly into a purely aqueous sample and let it sit. Premix the IS with a surfactant or a miscible organic solvent (e.g., Methanol) and add it during the protein precipitation or solvent addition step if possible.
-
Equilibration: If you must spike into aqueous matrix, ensure immediate mixing and minimize dwell time before adding the extraction solvent.
-
Q: My stock solution looks clear, but the concentration is dropping over time. A: DR1 has limited solubility in pure methanol over long periods, especially if refrigerated (precipitation risk).
-
The Fix: Use Acetone or Chlorobenzene for primary stock solutions. For working standards, a mixture of Acetonitrile/DMSO (95:5) maintains better solubility and stability than pure Methanol.
Module B: Chemical Stability (The "Broken" Molecule)
Q: I am extracting from liver homogenate/tissue, and the DR1-d3 signal is non-existent, but recovery from water is fine. A: You are likely experiencing enzymatic azo reduction . Biological tissues contain azoreductase enzymes (both cytosolic and microsomal). These enzymes cleave the azo bond (-N=N-) of Disperse Red 1, destroying the molecule and creating aromatic amines (which have a different mass and won't be detected in your DR1-d3 MRM channel).
-
The Fix:
-
Inhibitors: Perform sample processing on ice.
-
Quenching: Immediately denature enzymes using ice-cold Acetonitrile or Methanol containing 1% Formic Acid.
-
Antioxidants: Add Ascorbic Acid (1 mg/mL) to the lysis buffer to prevent oxidative degradation, though reductive cleavage is the primary risk.
-
Q: Does pH affect the extraction efficiency? A: Yes. DR1 contains amino groups and phenolic-like characteristics (via the hydroxyethyl group).[1] While it is generally neutral, extreme pH can induce tautomeric shifts (azo-hydrazone) or protonation, altering its partition coefficient (LogD).
-
The Fix: Maintain extraction pH between 6.0 and 8.0 . Avoid strong alkaline conditions during extraction, as this can promote hydrolysis of the ester linkages (if present in the matrix) or structural alteration of the dye.
Module C: LC-MS/MS Matrix Effects
Q: My absolute peak area for DR1-d3 is 10x lower in samples compared to the solvent standard, but the retention time is identical. A: This is classic Ion Suppression . Co-eluting matrix components (phospholipids in bio-samples, oligomers in textiles) compete for charge in the electrospray ionization (ESI) source. Since DR1 is hydrophobic, it elutes late in the gradient, often right where phospholipids dump off a C18 column.
-
Data Summary: Matrix Effect Impact
| Matrix Type | Extraction Method | Ion Source | Suppression % | Recommendation |
| Plasma | Protein Precip (PPT) | ESI+ | 60-80% (High) | Switch to SLE or APCI |
| Plasma | SLE (Supported Liquid Ext) | ESI+ | < 15% (Low) | Recommended |
| Textile | Chlorobenzene Extraction | ESI+ | 30-50% (Med) | Dilute extract 1:10 |
| Textile | Chlorobenzene Extraction | APCI+ | < 10% (Low) | Recommended |
-
The Fix:
-
Switch Ion Source: If available, use APCI (Atmospheric Pressure Chemical Ionization) . It is far less susceptible to matrix suppression than ESI for hydrophobic compounds like azo dyes.
-
Chromatography: Change from a standard C18 to a Phenyl-Hexyl column. The pi-pi interactions with the azo dye often provide better separation from aliphatic matrix interferences.
-
Optimized "Gold Standard" Extraction Protocol
This protocol is designed to maximize recovery of DR1-d3 from complex matrices (Biological or Textile) while minimizing degradation.
Reagents:
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Chlorobenzene (for textiles).
-
Internal Standard Spiking Soln: DR1-d3 in Acetonitrile (1 µg/mL).
-
Lysis/Buffer: Ammonium Acetate (10 mM, pH 6.5).
Workflow Diagram:
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects and adsorption.
Step-by-Step Methodology:
-
Sample Preparation:
-
Biological: Homogenize tissue in ice-cold water. Transfer 100 µL to a silanized glass tube.
-
Textile: Cut 0.5g fabric into 5mm pieces. Place in a glass vial.
-
-
Internal Standard Addition (CRITICAL STEP):
-
Add 10 µL of DR1-d3 working solution.
-
Immediately add 200 µL of ice-cold Acetonitrile. Vortex for 30 seconds. (This precipitates proteins/enzymes immediately, stopping azo-reduction).
-
-
Extraction:
-
Add 1 mL of MTBE (for bio-samples) or Chlorobenzene (for textiles).
-
Vortex vigorously for 5 minutes (Bio) or ultrasonicate for 15 minutes at 40°C (Textile).
-
-
Phase Separation:
-
Centrifuge at 3,000 x g for 10 minutes.
-
Bio-samples: Flash freeze the tube in dry ice/methanol bath. Pour off the top organic layer into a clean silanized glass tube.
-
-
Concentration:
-
Evaporate the solvent under a gentle stream of Nitrogen at 35°C .
-
Warning: Do not exceed 40°C or dry for extended periods after solvent removal, as the dye may degrade or bind irreversibly to the glass.
-
-
Reconstitution:
-
Reconstitute in 200 µL of Methanol:Water (50:50). Vortex well.
-
Transfer to an amber LC vial with a glass insert.
-
References
-
ISO 14362-1:2017 . Textiles — Methods for determination of certain aromatic amines derived from azo colorants — Part 1: Detection of the use of certain azo colorants accessible with and without extracting the fibres. International Organization for Standardization.
-
European Committee for Standardization . (2012). EN 14362-1:2012 - Methods for determination of certain aromatic amines derived from azo colorants.
-
PubChem . Disperse Red 1 Compound Summary. National Library of Medicine.
-
Kato, T., et al. (2016).[2] "Analysis of Disperse Dyes Using Liquid Chromatography/Linear Ion Trap Mass Spectrometry (LC/LIT-MSn) and Database Construction." Analytical Sciences, 32(2), 147-152.[2]
-
Fernando, P. R., et al. (2023). "Solvent-mediated extraction of disperse dyes from polyester: correlating Cyrene extraction yields with molecular topological and chemical descriptors." RSC Advances.
Sources
Technical Support Center: Minimizing Ion Suppression for Disperse Red 1-d3
Topic: Optimization of Disperse Red 1-d3 Internal Standard Stability in LC-MS/MS Applicable For: Bioanalysis, Environmental Toxicology, Textile Forensics Version: 2.0 (Current)
Executive Summary: The "Invisible" Variable
Disperse Red 1-d3 (DR1-d3) is the deuterated internal standard (IS) used to normalize quantitative data for Disperse Red 1.[1] In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts, polymers) compete for charge on the droplet surface.
The Critical Failure Mode: While an IS is designed to correct for matrix effects, severe ion suppression (>80%) reduces the IS signal intensity below the threshold of statistical reliability. If the DR1-d3 signal fluctuates due to suppression, your quantification of the native Disperse Red 1 becomes invalid.
This guide provides a self-validating workflow to diagnose, quantify, and eliminate these effects.
Module 1: Diagnostic Workflow (The "Triage")
Before altering your method, you must visualize where the suppression is occurring relative to your analyte's retention time. We utilize the Post-Column Infusion (PCI) method.[1][2][3]
Protocol: Post-Column Infusion Setup
Objective: Map the "suppression zones" of your biological or environmental matrix.
-
Bypass the Column: Connect a syringe pump containing a steady solution of Disperse Red 1-d3 (100 ng/mL in mobile phase) directly to the MS source via a T-connector.[1]
-
Inject Matrix: Inject a "blank" extracted sample (matrix without analyte) onto the LC column.[1]
-
Monitor: The MS will record a constant baseline of DR1-d3.
-
Analyze: Any dip in the baseline indicates a suppression zone; any spike indicates enhancement.[1]
Visualization: PCI Logic Flow
The following diagram illustrates the physical setup required for this diagnostic test.
Caption: Figure 1. Post-Column Infusion (PCI) setup for mapping ion suppression zones in real-time.[1]
Module 2: Quantification (The "Numbers")
Visualizing the dip is qualitative. To validate your method according to FDA/EMA guidelines, you must calculate the Matrix Factor (MF) .
The Matuszewski Protocol
Do not rely on "Recovery" alone.[1] Recovery measures extraction efficiency; Matrix Factor measures ionization efficiency.[1]
Step 1: Prepare Two Curve Sets
-
Set A (Post-Extraction Spike): Extract blank matrix, then spike DR1-d3 into the vial.
-
Set B (Neat Standard): Spike DR1-d3 directly into the mobile phase (solvent only).
Step 2: Calculate MF
-
MF = 1.0: No effect.
-
MF < 0.85: Significant Suppression (Action Required).[1]
-
MF > 1.15: Significant Enhancement (Action Required).
Step 3: Calculate IS-Normalized MF
Module 3: Mitigation Strategy (Sample Preparation)
Disperse Red 1 is highly hydrophobic (LogP ~3-4).[1] This property dictates your cleanup strategy.[1] The most common cause of suppression for hydrophobic analytes is phospholipids (in plasma) or humic acids (in water), which also elute late in the gradient.
Comparative Cleanup Strategies
| Method | Mechanism | Suitability for DR1-d3 | Risk of Suppression |
| Protein Precipitation (PPT) | Solubility crash (Acetonitrile) | Low .[1] Removes proteins but leaves lipids/salts.[1] | High . "Dirty" extracts often lead to late-eluting lipid suppression.[1] |
| Liquid-Liquid Extraction (LLE) | Partitioning (e.g., Ethyl Acetate) | High .[1] DR1 partitions into organic layer; salts/polar matrix stay in aqueous.[1] | Low . Excellent for removing polar interferences.[1] |
| Solid Phase Extraction (SPE) | Hydrophobic retention (C18/HLB) | Medium .[1] Requires aggressive wash steps to remove lipids before elution.[1] | Medium . If wash is too weak, lipids co-elute.[1] |
Recommendation: Use Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1] This physically separates the hydrophobic DR1-d3 from the polar suppressors.
Module 4: Chromatographic Optimization[1]
If sample prep doesn't solve the issue, you must separate the DR1-d3 peak from the suppression zone.
The "Danger Zone" Logic
Disperse Red 1 is a late-eluter.[1] In Reverse Phase (C18), phospholipids also elute late (at high % organic).[1]
-
Problem: DR1-d3 elutes inside the phospholipid wash-out.
-
Solution: Change the selectivity or gradient slope.
Caption: Figure 2. Troubleshooting decision tree for chromatographic isolation of suppression.
Frequently Asked Questions (FAQs)
Q: My DR1-d3 signal drops by 50% in patient samples compared to standards, but the ratio (Analyte/IS) is correct. Is this acceptable? A: Technically, yes, if the precision (CV) remains <15%. However, a 50% loss (MF = 0.[1]5) is risky.[1] It lowers your signal-to-noise ratio (S/N), potentially raising your Limit of Quantitation (LOQ).[1] You are operating with "masked" sensitivity. We recommend optimizing until MF > 0.8.[1]
Q: Can I use Ammonium Acetate instead of Formic Acid to reduce suppression?
A: Yes, but with caution.[1] Formic acid (0.1%) provides protons for positive mode ESI (
Q: I see a "ghost peak" of DR1-d3 in my double blanks. Is this suppression? A: No, that is Carryover , a different problem. Disperse Red 1 is "sticky" (lipophilic).[1] If you see it in blanks, it is leaching from your injector rotor or column frit.[1] This artificially inflates the IS signal in low-concentration samples, skewing the ratio. Wash your system with 50:50 Acetonitrile:Isopropanol.[1]
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1] Link[1]
-
Bonfiglio, R., et al. (1999).[1] The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.[1] Link
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research.[1] Link
-
Annesley, T. M. (2003).[1] Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041–1044.[1] Link[1]
Sources
Technical Support Center: Disperse Red 1-d3 Aqueous Solubility
Welcome to the technical support guide for Disperse Red 1-d3. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this hydrophobic, deuterated azo dye. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to Disperse Red 1-d3 and its Solubility Challenges
Disperse Red 1 is a hydrophobic azo dye characterized by its poor solubility in water.[1][2] The deuterated form, Disperse Red 1-d3, is often used in specialized analytical applications. It is crucial to understand that the isotopic labeling in Disperse Red 1-d3 does not significantly alter its fundamental physicochemical properties, including its inherent hydrophobicity. Therefore, the solubility challenges are comparable to those of its non-deuterated counterpart.
This guide will walk you through the causality behind these solubility issues and provide validated protocols to achieve stable aqueous dispersions for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is my Disperse Red 1-d3 not dissolving in water?
A: Disperse Red 1-d3, like its non-deuterated form, is a nonpolar molecule and therefore inherently insoluble in water, a polar solvent.[1][2] The principle of "like dissolves like" governs solubility. For a substance to dissolve, the intermolecular forces between the solvent and solute molecules must be strong enough to overcome the intermolecular forces between the solute molecules themselves. In this case, the strong hydrogen bonds between water molecules and the weak van der Waals forces between the hydrophobic Disperse Red 1-d3 molecules prevent dissolution.
Q2: I observe small particles in my aqueous solution even after vigorous vortexing. What is happening?
A: What you are observing is a suspension of undissolved Disperse Red 1-d3 particles. Due to its hydrophobic nature, the dye molecules tend to aggregate in aqueous environments to minimize their contact with water molecules.[3] This self-aggregation leads to the formation of visible particles. Simple mechanical agitation like vortexing is insufficient to break these aggregates down to the molecular level and achieve a true solution.
Q3: Can I heat the solution to improve solubility?
A: While heating can increase the solubility of some compounds, it is generally not a standalone solution for severely hydrophobic substances like Disperse Red 1-d3 in water. The melting point of Disperse Red 1 is approximately 160-162°C, indicating good thermal stability for high-temperature applications like textile dyeing.[4] However, simply heating an aqueous mixture is unlikely to lead to significant dissolution and may not be compatible with your experimental system, especially if it involves temperature-sensitive biological samples.
Q4: Will adjusting the pH of my aqueous solution help dissolve Disperse Red 1-d3?
A: Adjusting the pH is unlikely to have a significant effect on the solubility of Disperse Red 1-d3. The molecule does not have readily ionizable groups that would change their charge state with pH. While extreme pH values can alter the color of the dye, this is due to chemical changes in the chromophore and does not equate to improved solubility.[4][5]
Q5: Is the deuteration of Disperse Red 1-d3 the cause of the solubility issues?
A: No, the replacement of three hydrogen atoms with deuterium (d3) has a negligible effect on the solubility of the molecule. The primary driver of its poor aqueous solubility is the overall nonpolar and hydrophobic structure of the Disperse Red 1 molecule.
Troubleshooting Guide: Achieving Stable Aqueous Dispersions of Disperse Red 1-d3
Issue 1: Inability to Prepare a Concentrated Stock Solution
Root Cause:
Disperse Red 1-d3 is insoluble in water but soluble in various organic solvents.[1][2][4] Attempting to dissolve it directly in water will be unsuccessful.
Solution: The Co-Solvent Approach
The most effective method to prepare a stock solution is to use a water-miscible organic co-solvent.[6][7] This approach involves dissolving the dye in a small volume of an organic solvent in which it is highly soluble, and then diluting this stock solution into your aqueous buffer.
Recommended Co-Solvents and Solubility Data:
| Co-Solvent | Reported Solubility of Disperse Red 1 |
| Dimethyl Sulfoxide (DMSO) | 83.33 mg/mL (265.10 mM)[8] |
| Dimethyl Sulfoxide (DMSO) | 9.33 mg/mL (29.68 mM) - sonication recommended[9] |
| Acetone | Soluble[1][4] |
| Ethanol | Soluble[1][4] |
| Benzene | Soluble[1][2] |
Note: It is always recommended to use freshly opened, anhydrous DMSO as it is hygroscopic, which can negatively impact the solubility of hydrophobic compounds.[8]
Step-by-Step Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh the desired amount of Disperse Red 1-d3 powder.
-
Initial Dissolution: Add a minimal volume of your chosen organic co-solvent (e.g., DMSO) to the powder.
-
Mechanical Agitation: Vortex the mixture vigorously.
-
Sonication (if necessary): If you observe any remaining solid particles, sonicate the vial in a water bath until the solution is clear.[8][9]
-
Storage: Store the stock solution tightly sealed and protected from light. For long-term storage, it is recommended to store at -20°C for up to one month or -80°C for up to six months.[8]
Issue 2: Precipitation of Disperse Red 1-d3 Upon Dilution into Aqueous Buffer
Root Cause:
Even when using a co-solvent, diluting the concentrated organic stock solution into an aqueous medium can cause the hydrophobic dye to precipitate out of the solution. This occurs because the overall solvent environment becomes predominantly aqueous, and the dye molecules begin to aggregate again.
Solution 1: Controlled Dilution and Final Co-Solvent Concentration
The key is to ensure that the final concentration of the organic co-solvent in your aqueous solution is sufficient to maintain the solubility of Disperse Red 1-d3 at the desired final concentration.
Experimental Workflow for Determining Optimal Co-Solvent Concentration:
Caption: Workflow for optimizing co-solvent concentration.
Solution 2: The Use of Surfactants and Dispersants
For applications where organic co-solvents are not suitable, surfactants can be employed to create stable aqueous dispersions of Disperse Red 1-d3.[10] Surfactants are amphiphilic molecules that form micelles in water. The hydrophobic core of these micelles can encapsulate the nonpolar dye molecules, while the hydrophilic outer shell allows the micelle-dye complex to be dispersed in the aqueous phase.
Types of Surfactants and Their Mechanisms:
-
Non-ionic Surfactants: Generally have a higher solubilization capacity for hydrophobic dyes as they can accommodate the dye molecules in both the hydrophobic core and the headgroup shell of the micelle.[10]
-
Anionic and Cationic Surfactants: Can also be effective, and their performance can sometimes be enhanced by the addition of salt, which promotes the formation of larger micelles.[10]
-
Polymeric Dispersants: Such as lignosulfonates, can also be highly effective in stabilizing dye dispersions.[11][12]
Step-by-Step Protocol for Surfactant-Based Dispersion:
-
Surfactant Solution Preparation: Prepare an aqueous solution of the chosen surfactant at a concentration above its critical micelle concentration (CMC).
-
Stock Solution Preparation: Prepare a concentrated stock solution of Disperse Red 1-d3 in a minimal amount of a suitable organic co-solvent (e.g., DMSO).
-
Dispersion: While vortexing the surfactant solution, slowly add the Disperse Red 1-d3 stock solution dropwise.
-
Equilibration: Allow the mixture to equilibrate, with continued gentle agitation, to ensure the encapsulation of the dye within the micelles.
-
Sonication (Optional): Sonication can be used to aid in the dispersion and break up any larger aggregates.
Sources
- 1. Buy Disperse red 1 | 2872-52-8 | >98% [smolecule.com]
- 2. Disperse Red 1 | 2872-52-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Disperse Red 1 | TargetMol [targetmol.com]
- 10. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of surfactants in water-soluble inks and organic pigments - Industry application - Sungda Chemical (Nantong) Co., LTD [sungdachem.com]
- 12. joyful-printing.com [joyful-printing.com]
Technical Support: Optimizing MRM Transitions for Disperse Red 1-d3
The following technical guide details the selection, optimization, and validation of MRM transitions for Disperse Red 1 and its deuterated internal standard, Disperse Red 1-d3 .
The Core Challenge: Structural Logic & Isotope Labeling
To select the correct MRM transitions, one must first understand the structural fragmentation of the molecule. Blindly applying native transitions to a deuterated standard often leads to "silent" failures where the internal standard (IS) signal is lost or, worse, suffers from cross-talk.
Molecule Specifications
-
Analyte: Disperse Red 1 (DR1)
-
Formula:
-
Precursor Ion $[M+H]^+ $: 315.1 m/z
-
-
Internal Standard: Disperse Red 1-d3 (DR1-d3)
-
Formula:
-
Precursor Ion $[M+H]^+ $: 318.1 m/z
-
Label Position: Typically located on the terminal methyl of the N-ethyl group ($ -N-CH_2-CD_3 $).
-
The Fragmentation Trap
Disperse Red 1 is an azo dye. Under Collision-Induced Dissociation (CID), azo dyes typically cleave at the azo bond ($ -N=N- $).
-
Fragment A (Nitro-side): Contains the nitrophenyl moiety.
-
Fragment B (Amine-side): Contains the aniline ring with the N-ethyl and N-hydroxyethyl groups.
Critical Insight: If your primary transition monitors the Nitro-side fragment , the mass will be identical for both the Native and d3 forms, because the deuterium label is located on the Amine-side . While the precursors differ (315 vs. 318), sharing a product ion increases the risk of background interference. Ideally, you should select a product ion that retains the d3 label (Amine-side) to maximize specificity.
Recommended MRM Transitions
The following transitions are derived from validated environmental testing protocols (e.g., DIN 54231, OEKO-TEX® methods) and structural analysis.
Table 1: Primary & Secondary Transitions
| Compound | Role | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV)* | Type | Structural Origin |
| Disperse Red 1 | Analyte | 315.1 | 134.1 | 20-50 | 30-35 | Quant | Nitrophenyl moiety (Loss of amine side) |
| 315.1 | 106.1 | 20-50 | 55-60 | Qual | Phenyl ring fragmentation | ||
| 315.1 | 255.2 | 20-50 | 40 | Qual | Loss of | ||
| Disperse Red 1-d3 | IS | 318.1 | 134.1 | 20-50 | 30-35 | Quant | Nitrophenyl moiety (Label lost) |
| 318.1 | 258.2 | 20-50 | 40 | Alt | Loss of |
*Note: Collision Energy (CE) values are instrument-dependent (typically optimized on Triple Quads like Sciex QTRAP or Agilent 6400 series). Start with these values and ramp ±5 eV.
Expert Commentary on Selection
-
The 318 -> 134 Transition (Standard): This is the most sensitive transition because the nitrophenyl fragment is stable and abundant. Although it shares the product mass (134) with the native, the precursor isolation (318 vs 315) usually provides sufficient selectivity.
-
The 318 -> 258 Transition (High Specificity): If you observe high background noise in the 134 channel, switch to 318 -> 258. This fragment represents the loss of the hydroxyethyl group (or similar neutral loss) while retaining the deuterated ethyl chain. This ensures that any interference producing ion 134 from the matrix is ignored.
Experimental Workflow: Optimization Protocol
Do not rely solely on literature values. Follow this self-validating workflow to tune your specific instrument.
Figure 1: Decision tree for optimizing MRM transitions for deuterated internal standards.
Step-by-Step Protocol
-
Precursor Confirmation: Infuse the Disperse Red 1-d3 standard (1 µg/mL in 50:50 MeOH:Water). Confirm the parent ion at 318.1 m/z . If you see 315.1, your standard is contaminated or degraded.
-
Product Ion Scan: Perform a product ion scan with varying Collision Energies (CE).
-
Look for the 134.1 peak (likely the base peak).
-
Look for "shifted" peaks compared to the native spectra (e.g., native 255 -> d3 258).
-
-
Cross-Talk Verification (Crucial):
-
Inject a high concentration of Native Disperse Red 1 (no d3).
-
Monitor the d3 transition (318 -> 134) .
-
Pass Criteria: Signal in the d3 channel must be < 0.1% of the native signal. If it is higher, the native isotope contribution or fragmentation cross-talk is too high. Switch to the 318 -> 258 transition.
-
Troubleshooting & FAQs
Q1: Why does my d3 Internal Standard elute earlier than the Native analyte?
A: This is the Deuterium Isotope Effect . The C-D bond is slightly shorter and less lipophilic than the C-H bond. On Reversed-Phase (C18) columns, deuterated isotopologues often elute 0.05 – 0.2 minutes earlier than the native compound.
-
Action: Do not force the integration windows to match perfectly. Widen your expected retention time window by ±0.5 min to capture both.
Q2: I see a signal in the d3 channel when analyzing a blank sample.
A: This indicates Carryover or Contamination . Disperse dyes are "sticky" and adhere to PTFE tubing and plastic rotors.
-
Action:
-
Switch to PEEK or Stainless Steel tubing where possible.
-
Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) to dissolve stubborn dye residues.
-
Q3: The 134 ion is saturating, but linearity is poor.
A: The 134 fragment is very intense and can cause detector saturation even if the precursor is within range.
-
Action: Detune the CE for the 134 transition to reduce sensitivity, or switch to a less abundant transition (e.g., 318 -> 106) for quantification in high-concentration samples.
References
- European Standard DIN 54231:2005. Textiles - Detection of disperse dyestuffs. Deutsches Institut für Normung.
-
Shimadzu Application News . LC/MS/MS Analysis for Restricted Chemicals in Textiles.
-
Zocolo, G. J., et al. (2015) . Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples. Journal of Chromatographic Science.
-
Waters Corporation . Rapid Screening of Consumer Products for Disperse Dyes using ACQUITY UPLC.
Technical Support Center: Disperse Red 1-d3 Calibration & Analysis
Introduction: The Hydrophobic Challenge
Welcome to the technical support hub for Disperse Red 1-d3 (DR1-d3) . If you are accessing this guide, you are likely observing non-linearity in your calibration curves, erratic Internal Standard (IS) response, or retention time shifts between your analyte and your deuterated standard.
Disperse Red 1 is a hydrophobic azo dye (logP ~3.6).[1][2] While the deuterated analog (d3) is the gold standard for quantitation, its physicochemical properties introduce specific challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The "d3" label introduces a Deuterium Isotope Effect , which can decouple the IS from the analyte during chromatography, compromising its ability to correct for matrix effects.
This guide prioritizes causality over correlation . We will address the three most common failure modes: Solubility-driven non-linearity, Isotopic Chromatographic Shift, and Photochemical Instability.[1][2]
Issue 1: Calibration Curve "Flattening" (Non-Linearity)
User Question: "My calibration curve is linear at low concentrations (1–50 ng/mL) but plateaus or curves downward significantly at high concentrations (>100 ng/mL), even though the MS detector is not saturated. Why?"
Technical Diagnosis: Aqueous "Crash Out"
Disperse Red 1 is a "disperse" dye, meaning it is designed to be insoluble in water to dye hydrophobic fibers like polyester.[1][2]
-
The Mechanism: When you prepare high-concentration standards in a solvent with high water content (to match your initial mobile phase), the dye forms micro-aggregates or precipitates on the vial walls. These aggregates are not ionized effectively in the ESI source, leading to signal loss at the high end of the curve.
-
The Trap: Users often dissolve the stock in methanol but dilute with water to improve peak shape. This aqueous dilution is where the loss occurs.
Troubleshooting Protocol: The "Keep-it-Solubilized" Dilution Scheme
Objective: Maintain solubility while preventing solvent mismatch peak broadening.
-
Primary Stock: Dissolve neat Disperse Red 1-d3 in DMSO or Acetone . Do not use Methanol for the primary weigh-in if possible, as solubility is lower than in DMSO.[1][2]
-
Working Standards: The final solvent composition in the vial must contain at least 40-50% Organic solvent.
-
Injection Technique: If 50% organic solvent causes early-eluting peak distortion, reduce your Injection Volume (e.g., from 10 µL to 2 µL) rather than increasing the water content of the sample.
Visual Workflow: Correct Dilution Strategy
Figure 1: Critical decision path for stock preparation to avoid hydrophobic precipitation.
Issue 2: The Deuterium Isotope Effect (Retention Time Shift)
User Question: "My Disperse Red 1-d3 elutes 0.1 minutes earlier than the native Disperse Red 1. Is this a pump issue? It's causing integration problems."
Technical Diagnosis: Chromatographic Isotope Effect
This is not a pump error. In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologues (C-D bonds) are slightly less lipophilic than their hydrogenated counterparts (C-H bonds).[1][2]
-
The Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in weaker interaction with the C18 stationary phase.
-
The Consequence: DR1-d3 elutes earlier than DR1.[2] If your matrix contains co-eluting suppressors (e.g., phospholipids) that elute sharply, the IS (d3) might be in a "clean" zone while the analyte (native) is in a "suppression" zone. This invalidates the IS correction.
Data Analysis: Retention Time (RT) Shift Impact
| Parameter | Native Disperse Red 1 | Disperse Red 1-d3 (IS) | Impact on Quantitation |
| Bond Length | C-H (Longer) | C-D (Shorter) | d3 is less "sticky" to C18.[1][2] |
| Elution Order | Elutes 2nd | Elutes 1st | Risk: Integration windows may miss the IS if tight. |
| Matrix Zone | Zone B | Zone A | Risk: If Zone B has suppression and Zone A does not, Ratio = Error.[1][2] |
Troubleshooting Protocol: Mitigating the Shift
-
Check Resolution: Ensure the RT shift is < 2% of the total peak width. If the peaks are fully resolved from each other, the IS cannot compensate for matrix effects effectively.
-
Modify Gradient: Shallower gradients accentuate the separation. Steepen the gradient through the elution zone to force them to co-elute more closely.
-
Switch Isotopes (Advanced): If the shift is critical, switch to a 13C-labeled or 15N-labeled internal standard. These do not exhibit the chromatographic isotope effect seen with Deuterium.
Issue 3: Signal Instability & "Ghost" Peaks
User Question: "I see signal degradation in my autosampler over 12 hours. I also see small peaks in my blank that match the analyte mass."
Technical Diagnosis: Photochemical Cleavage & Crosstalk
Azo dyes (-N=N-) are inherently photosensitive.[1][2] They can undergo cis-trans photo-isomerization or oxidative cleavage under ambient light.[1][2] Additionally, commercial "d3" standards often contain 0.5%–1.0% unlabeled (d0) material.[1][2]
Troubleshooting Protocol: Stability & Purity
-
Amber Glassware: All solutions must be stored in amber glass.[1][2] Wrap clear vials in aluminum foil if amber is unavailable.
-
Autosampler Temp: Keep the autosampler at 4°C . Heat accelerates azo degradation.[1][2]
-
Blank Subtraction:
-
Monitor the transition for the Native analyte (e.g., m/z 315 -> product).
-
If a peak appears, it is "Cross-Talk" from the IS impurity.
-
Fix: Reduce the IS concentration until the contribution to the analyte channel is < 20% of the Lower Limit of Quantitation (LLOQ).
Visual Logic: Troubleshooting Tree
Figure 2: Logic tree for isolating the root cause of calibration failures.
References
-
Sigma-Aldrich. (n.d.).[1][2] Disperse Red 1 Product Information & Solubility Data. Retrieved from [1][2]
-
Ye, X., et al. (2025).[1][2] "Mechanistic Study of the Deuterium Effect in Chromatographic Separation." Analytical Chemistry. Retrieved from [2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 17886, Disperse Red 1. Retrieved from [2]
-
Wang, S., et al. (2012).[1][2] "Systematic evaluation of the root cause of non-linearity in LC/MS/MS...". Rapid Communications in Mass Spectrometry. Retrieved from
Sources
Technical Support Center: Optimizing Dyeing Processes to Eliminate Unevenness
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in achieving uniform and reproducible results in their dyeing applications. Uneven dyeing is a critical defect that can compromise experimental outcomes and lead to significant loss of time and resources. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical field experience. Our goal is to empower you with the knowledge to diagnose and resolve dyeing irregularities, ensuring the integrity and quality of your work.
Troubleshooting Guide: Diagnosing and Resolving Uneven Dyeing
This section addresses specific, common issues encountered during dyeing processes. Each problem is analyzed for its root causes, followed by a step-by-step protocol for resolution.
Issue 1: Patchy or Blotchy Dyeing
Symptom: The substrate exhibits distinct areas of lighter and darker shades, creating a mottled appearance.
Root Cause Analysis: Patchiness is often a classic sign of improper substrate preparation or uncontrolled initial dye uptake.[1][2] Residual impurities like oils, waxes, or sizing agents on the substrate can act as a barrier, preventing uniform dye penetration.[2][3] Additionally, a rapid initial strike of the dye onto the fabric can lead to localized high concentrations before the dye has a chance to distribute evenly.[2]
Resolution Protocol:
-
Pre-treatment Verification:
-
Scouring and Bleaching: Ensure the substrate has undergone a thorough scouring and bleaching process to remove all impurities.[3][4][5] The effectiveness of scouring can be evaluated by a simple water drop test; the fabric should absorb a drop of water in 1-3 seconds.[3]
-
Standardize Pre-treatment: Implementing a standardized pre-treatment phase is crucial for improving the uniformity of the final product.[4]
-
-
Controlled Dye Application:
-
Temperature Control: Begin the dyeing process at a lower temperature to slow down the initial dye uptake. Gradually increase the temperature at a controlled rate (e.g., 1-2°C per minute) to the target dyeing temperature.[2]
-
Chemical Dosing: Add dyes and chemicals, particularly salt, in a controlled, progressive manner rather than all at once.[6][7]
-
-
Utilization of Leveling Agents:
Issue 2: Streaks or "Barre" Effect
Symptom: The material displays linear streaks or horizontal bands of varying color. The "barre" effect is a common term for repetitive horizontal stripes in knitted fabrics.[2]
Root Cause Analysis: Streaks can be caused by mechanical issues within the dyeing machinery, such as fabric creasing or improper circulation of the dye liquor.[1][6] The barre effect, however, is almost always a result of variations in the yarn itself, such as differences in tension during knitting or the mixing of yarn lots with different dye affinities.[2]
Resolution Protocol:
-
Mechanical and Procedural Adjustments:
-
Machine Loading: Avoid overloading the dyeing machine to allow for free movement of the substrate and uniform circulation of the dyebath.[4][6]
-
Fabric Circulation: Ensure proper fabric circulation and turnover time to prevent creasing and ensure all parts of the substrate are equally exposed to the dye.[1][6] The use of anti-creasing agents can also be beneficial.[1]
-
Agitation: Proper agitation ensures uniform distribution of dye molecules throughout the bath, preventing localized concentrations that can lead to streaks.[11]
-
-
Addressing Barre:
Issue 3: Shade Variation from Batch to Batch
Symptom: Inconsistent color matching between different production lots that are intended to be the same shade.
Root Cause Analysis: This issue points to a lack of process control and reproducibility. Key parameters such as temperature, pH, time, and chemical concentrations are likely fluctuating between batches.[12][13]
Resolution Protocol:
-
Strict Parameter Control:
-
Automated Systems: Utilize automated dyeing systems that can precisely monitor and adjust parameters in real-time to minimize human error and ensure consistency.[12][13]
-
Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for every step of the dyeing process, from substrate preparation to finishing.
-
-
Accurate Measurements:
-
Dye and Chemical Weighing: Use calibrated weighing equipment to ensure precise amounts of dyes and auxiliary chemicals are used for each batch.
-
Liquor Ratio: Maintain a consistent liquor ratio (the ratio of the volume of dye liquor to the weight of the substrate) across all batches.[14]
-
-
Water Quality:
-
Ensure the water used for dyeing is free from hardness (calcium and magnesium ions) and other contaminants that can interfere with the dyeing process. The use of a sequestering agent can help mitigate the effects of hard water.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of dyeing processes.
Q1: What is the role of pH in achieving even dyeing?
The pH of the dyebath is a critical parameter that directly influences the interaction between the dye and the substrate.[15] For many dye classes, pH affects the surface charge of the fiber and the ionization state of the dye molecules.[16][17] An incorrect pH can lead to either too rapid or insufficient dye uptake, both of which can result in unevenness.[15] For instance, in the dyeing of protein fibers with acid dyes, a lower pH increases the positive charge on the fiber, leading to a stronger attraction for the anionic dye molecules.[18] Conversely, for reactive dyes on cellulosic fibers, an alkaline pH is necessary to facilitate the chemical reaction between the dye and the fiber.[19] Therefore, precise control of pH according to the specific dye-fiber system is essential for uniform dyeing.[16][20]
Q2: How does temperature affect dye migration and leveling?
Temperature provides the necessary energy for dye molecules to move from the dyebath into the fiber.[21] As the temperature increases, the kinetic energy of the dye molecules rises, leading to a higher rate of diffusion into the fiber structure.[21] A controlled, gradual increase in temperature is crucial for even dyeing.[22][23] If the temperature is raised too quickly, the dye may "rush" onto the surface of the substrate, causing unevenness.[2] A properly controlled temperature gradient allows for a steady and uniform migration of dye molecules, ensuring that the color is distributed evenly throughout the material.[22][23]
Q3: What are leveling agents and how do they work?
Leveling agents are chemical auxiliaries that are added to the dyebath to promote uniform dyeing.[9][24] They function by slowing down the rate of dye absorption, allowing more time for the dye to be evenly distributed throughout the substrate before it becomes fixed.[8] There are two main mechanisms by which leveling agents work:
-
Dye-complexing agents: These form a temporary complex with the dye molecules in the bath, reducing their initial affinity for the fiber. As the temperature rises, this complex gradually breaks down, releasing the dye for controlled absorption.
-
Fiber-retarding agents: These agents have a similar chemical structure to the dye and compete for the available dye sites on the fiber. This slows down the overall rate of dye uptake, allowing for better migration and leveling.[10]
Q4: Can the type of fiber affect the evenness of dyeing?
Absolutely. Different fibers have distinct chemical and physical structures that influence their interaction with dyes.[18][25] For example:
-
Natural fibers like cotton and wool have inherent variations that can lead to differential dye uptake if not properly prepared.[26]
-
Synthetic fibers such as polyester are hydrophobic and require high temperatures or the use of a carrier to allow the dye to penetrate the fiber structure.[18][27][28]
-
Blended fabrics containing a mix of different fiber types present a significant challenge, often requiring a two-step dyeing process with different dye classes to achieve a solid, even color.
Understanding the specific properties of the fiber being dyed is fundamental to selecting the appropriate dye, auxiliary chemicals, and process parameters to achieve a level result.[25][29]
Q5: How can I quantitatively assess the evenness of my dyeing?
Visual assessment is the most common method, but for more objective and reproducible results, instrumental techniques are recommended:
-
Spectrophotometry: A color measurement spectrophotometer can be used to take multiple readings across the surface of the dyed material. The color difference (ΔE*) between different points can be calculated to quantify the level of unevenness.
-
Standard Test Methods: Standardized test methods, such as those developed by ASTM International, provide procedures for evaluating specific types of unevenness. For example, ASTM D3882 is a standard test method for determining bow and skew in woven and knitted fabrics, which can be related to dyeing defects.[30][31]
Visualizing the Dyeing Process
To better understand the dynamics of dyeing and the factors that influence evenness, the following diagrams illustrate key concepts.
Sources
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- 19. Effect of dye bath pH in dyeing of cotton knitted fabric with reactive dye (Remazol Yellow RR) in exhaust method: impact on color strength, chromatic values and fastness properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dyeing properties of disperse dyes - PH sensitivity - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 21. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
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Technical Support Center: Achieving Stable and Fine Disperse Dye Dispersions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and formulation professionals to troubleshoot and optimize the dispersion of disperse dyes. Achieving a stable, fine dispersion is paramount for ensuring color consistency, maximizing color yield, and preventing defects in final applications. This resource provides in-depth answers to common challenges, grounded in scientific principles and practical, field-proven methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to disperse dye dispersions.
Q1: What defines a "stable" disperse dye dispersion?
A stable dispersion is a system where fine dye particles remain evenly distributed within a liquid medium over time, resisting the urge to aggregate, flocculate, or settle.[1][2] High-quality commercial disperse dyes typically have an average particle size of 0.5 to 1 micron, with a narrow size distribution.[3][4][5] Instability, marked by particle growth and settling, can lead to significant application defects such as color spots, reduced color yield, and uneven dyeing.[3][6]
Q2: What is the primary mechanism for stabilizing disperse dyes?
Disperse dyes are non-ionic and have very low solubility in water.[6][7] Their stability in an aqueous medium is not inherent; it is achieved through the addition of dispersing agents .[6][7] These agents, typically anionic or non-ionic surfactants, adsorb onto the surface of the dye particles.[8] This creates a barrier that prevents particles from getting too close and clumping together, a phenomenon known as agglomeration.[3][4][5][9][10] Stabilization is primarily achieved through two mechanisms:
-
Electrostatic Repulsion: Anionic dispersants provide a negative charge to the particle surfaces, causing them to repel each other.[3][4][5][9]
-
Steric Hindrance: Polymeric dispersants form a physical layer around the particles, which prevents them from approaching each other too closely.[8]
Q3: Why is particle size so critical for disperse dyes?
Particle size is a cornerstone of disperse dye performance. The goal is to achieve a fine and uniform particle size distribution, typically between 0.2 and 1.5 microns.[6]
-
Dyeing Rate and Levelness: Smaller particles have a larger surface area-to-volume ratio, which facilitates faster dissolution in the dyebath and more uniform diffusion into hydrophobic fibers like polyester.[7]
-
Preventing Defects: Coarse particles or agglomerates can be larger than the gaps between fibers (approx. 5µm), leading them to be filtered out on the fabric surface.[11] This results in visible defects like spots and streaks, and can clog equipment.[6][12]
-
Stability: Dyes with a poor particle size distribution, containing a mix of very large and very small particles, are prone to a phenomenon called recrystallization (Ostwald ripening), where smaller particles dissolve and redeposit onto larger ones, leading to overall particle growth and instability.[3][4][5]
Q4: How do temperature and pH affect dispersion stability?
Both temperature and pH are critical process parameters that must be tightly controlled.
-
Temperature: High temperatures, especially above 130°C during polyester dyeing, can cause some dispersing agents to desorb from the dye particle surface.[11][13] This loss of stabilization can lead to rapid agglomeration and the formation of dye spots.[13] While higher temperatures increase dye solubility, they can compromise the stability of the dispersion itself.[7]
-
pH: Disperse dye dispersions are most stable in a weakly acidic medium, typically pH 4.5-5.5 .[7][14][15] Under alkaline conditions (pH > 6), particularly at high temperatures, many disperse dyes can undergo hydrolysis, which alters their chemical structure and color.[16] This leads to color changes and poor reproducibility.[16]
Section 2: Troubleshooting Guide
This section is organized by common problems encountered during experiments. Each problem is followed by a diagnostic approach and corrective actions.
Problem: Agglomeration, Particle Growth, and Color Spots
This is the most frequent issue, manifesting as visible spots on the substrate, poor color yield, and fouling of equipment.[3][6][12]
Causality Analysis: Agglomeration occurs when the repulsive forces between particles are overcome, allowing them to stick together.[11] This is almost always a failure of the dispersing system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dye agglomeration.
Step-by-Step Corrective Actions:
-
Verify Dispersant Efficacy: The choice and concentration of the dispersing agent are paramount.[17] Not all dispersants are stable at the high temperatures required for polyester dyeing.[13]
-
Action: Select a dispersant with high thermal stability, such as naphthalene sulfonate condensates or specialized polymeric types.[8][11] If high-temperature instability is suspected, consider adding a secondary, more thermally stable surfactant to the dyebath.[11]
-
Protocol: Conduct a high-temperature dispersion stability test. Prepare a dye solution with the dispersant, heat it to the process temperature (e.g., 130°C) for 30-60 minutes, cool, and then filter it through fine filter paper.[13][14] The presence of spots or residue on the paper indicates poor stability.[14][18]
-
-
Assess Raw Material Quality: The quality of the commercial dye itself can be a source of problems.
-
Action: Request a Certificate of Analysis from your supplier that includes filter test results.[18] If possible, perform your own particle size analysis using techniques like Laser Diffraction to confirm the distribution is within the expected range (e.g., D90 < 1.5 µm).[19] Impurities or changes in the dye's crystal form can negatively impact dispersion.[3][4][5]
-
-
Control Heating Rate: A rapid increase in temperature can shock the system, causing dispersing agents to desorb prematurely.[12]
-
Action: Implement a slower, more controlled heating ramp rate during the dyeing process. This allows the system to equilibrate and maintains the integrity of the stabilizing layer around the dye particles.
-
-
Ensure Proper pH: The dyebath pH must be maintained in the optimal 4.5-5.5 range throughout the process.[7]
Problem: Poor Color Yield and Uneven Dyeing
This issue indicates that the dye is not being efficiently or uniformly transferred from the dispersion to the substrate.
Causality Analysis: Poor color yield is often linked to suboptimal particle size (too large), dye instability (agglomeration), or incorrect dyeing conditions that hinder dye diffusion into the fiber.[3][12]
Step-by-Step Corrective Actions:
-
Re-evaluate Particle Size: As discussed, large particles have a slower dissolution rate, leading to lower dye uptake within a given time.[7]
-
Optimize Dyeing Temperature and Time: Disperse dyeing is a diffusion-controlled process that is highly dependent on temperature.[7]
-
Action: Ensure the dyeing temperature is appropriate for the class of disperse dye being used (e.g., high-energy dyes require temperatures of 130°C or higher).[6] Verify that the hold time at peak temperature is sufficient for the dye to fully penetrate the fiber.
-
-
Check for Chemical Incompatibility: Other auxiliaries in the dyebath, such as leveling agents or lubricants, can sometimes interfere with the dispersing agent or the dye itself.[18]
-
Action: Conduct a compatibility test. Prepare the dyebath with all auxiliaries except the dye and run it through a heating and cooling cycle. Observe for any precipitation or cloudiness. If an incompatibility is found, alternative auxiliaries must be selected.[18]
-
Section 3: Key Experimental Protocols & Data
Protocol 1: Standard High-Temperature Dispersion Stability Test
This protocol is essential for validating the performance of a dye and dispersant system under process conditions.
-
Preparation: Prepare a 10 g/L solution of the disperse dye in deionized water. Add the recommended concentration of the dispersing agent. Adjust the pH to 5.0 using an acetic acid buffer.[14]
-
Initial Filtration: Take a 500 mL aliquot of the prepared dispersion at room temperature and filter it through a No. 2 filter paper under suction. Observe the paper for any colored spots or residue and note the filtration time.[14]
-
High-Temperature Incubation: Place a 400 mL aliquot of the remaining dispersion in a high-temperature dyeing apparatus.[14]
-
Heating Cycle: Heat the sample to 130°C and hold for 60 minutes.[14]
-
Cooling & Final Filtration: Allow the sample to cool to room temperature. Filter the entire sample through a new No. 2 filter paper.
-
Analysis: Compare the post-heating filter paper to the initial one. An increase in spots, residue, or a significantly longer filtration time indicates poor high-temperature stability.[13] A stable system will show no significant change.[14]
Table 1: Comparison of Common Dispersing Agent Classes
| Dispersing Agent Type | Chemical Nature | Stabilization Mechanism | Advantages | Disadvantages |
| Lignosulfonates | Natural Polymer (Anionic) | Electrostatic & Steric | Cost-effective, good initial dispersion. | Can cause foaming, moderate thermal stability.[3][4][5][9] |
| Naphthalene Sulfonates | Synthetic Condensate (Anionic) | Primarily Electrostatic | High charge density, good thermal stability.[3][4][5][8] | Can be sensitive to hard water ions. |
| Polyoxyethylene Ethers | Synthetic Polymer (Non-ionic) | Steric | Low foaming, good compatibility with other auxiliaries.[8] | Lower thermal stability compared to some anionics. |
| Polymeric (Comb) | Copolymers (Anionic/Non-ionic) | Electrostatic & Steric | Excellent thermal stability, highly efficient.[20] | Higher cost. |
Diagram: Mechanism of Dispersion Stabilization
This diagram illustrates the two primary ways dispersing agents prevent dye particles from agglomerating.
Caption: Stabilization via charge repulsion and physical barrier.
References
- Hangzhou Tiankun Chem Co.,Ltd. (2021, October 11). What is the stability of disperse dyes? - Dyeing-pedia.
- Hangzhou Fucai Chem Co., Ltd. (2024, March 14). The DISPERSION of disperse dyes - Knowledge.
- Tiankun Chemical. (2021, May 4). How to test the dispersion stability of disperse dyes?.
- Textile Learner. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method.
- Tiankun Chemical. (2021, February 12). What are Common problems for Disperse dyeing?.
- Chemanova. (2025, July 22). The Role of Dispersing Agents in Achieving Stable Pigment Suspension.
- Textile Industry Auxiliary. (n.d.). The Role of Dispersing Agents in Modern Textile Dyeing.
- Alfa Chemistry. (n.d.). Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry.
- Tongxiang Bangtex Textile Co.,Ltd. (2019, July 25). How To Identify The Quality Of Disperse Dyes - News.
- Sinoever International Co.,Ltd. (2018, October 18). Dyeing properties of disperse dyes - dispersion stability - Knowledge.
- Skychem Group. (2024, February 27). Disperse Dye Compatibility Technology And Dye Selection Principles.
- First Source Worldwide. (2017, March 28). How to Prevent Spotting When Using Disperse Dyes.
- Locus Performance Ingredients. (2024, January 18). Dispersing Agents: The Role of Sophorolipid Biosurfactants in Greening Particle Dispersion.
- VICHEM. (2025, October 27). What Is a Dispersing Agent? Applications in Polyester Dyeing.
- MIT-IVY Industry Co., Ltd. (n.d.). Five major properties of disperse dyes (with test methods).
- Tiankun Chemical. (2023, August 21). How to prevent the agglomeration of disperse dyes in dyeing?.
- SpecialChem. (2025, March 25). Understanding the Role of Dispersing Agents in Dyeing Processes.
- ResearchGate. (n.d.). Zeta potential change trend of different dispersants at different pH.
- Alfa Chemistry. (n.d.). Dispersibility Test of Disperse Dyes.
- Scribd. (n.d.). Temperature & pH Effects on Disperse Dyeing.
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- 11. How to prevent the agglomeration of disperse dyes in dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 12. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 13. bangtextile.com [bangtextile.com]
- 14. News - Five major properties of disperse dyes (with test methods) [mit-ivy.com]
- 15. scribd.com [scribd.com]
- 16. skygroupchem.com [skygroupchem.com]
- 17. nbinno.com [nbinno.com]
- 18. fsw.cc [fsw.cc]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Lightfastness Optimization for Disperse Red Dyes
The following technical guide is structured as a Tier-3 Support Knowledge Base for material scientists and chemical engineers. It addresses the stability of Disperse Red chromophores in polymeric matrices (textiles, drug delivery polymers, and optical coatings).
Ticket Context: Improving photostability of azo- and anthraquinone-based Disperse Red dyes in hydrophobic substrates (PET, Acetate, Nylon, PLGA). Assigned Specialist: Senior Application Scientist, Materials Chemistry Division.
Executive Summary: The Physics of Failure
Before troubleshooting, you must understand the mechanism. Disperse Red dyes generally fail via two distinct photochemical pathways depending on their chromophore structure (Azo vs. Anthraquinone).
-
Type A: Azo-Based (e.g., Disperse Red 1, 167, 73)
-
Mechanism: Photo-oxidation.[1] UV energy (
) excites the azo linkage (-N=N-), facilitating attack by Singlet Oxygen ( ) or superoxide radicals. This cleaves the bond, destroying conjugation and color. -
Vulnerability: High. Susceptible to "catalytic fading" in mixtures.
-
-
Type B: Anthraquinone-Based (e.g., Disperse Red 60)
-
Mechanism: Photo-reduction. The carbonyl groups act as electron acceptors. While generally more stable, they can undergo dealkylation or nuclear substitution under high humidity.
-
Vulnerability: Moderate to Low.
-
Diagnostic & Troubleshooting (Q&A)
Case 1: "My samples fade significantly after heat setting or sterilization."
Diagnosis: Thermomigration. High temperatures (stenting, molding, or autoclaving) increase the amorphous free volume of the polymer. Dye molecules migrate from the fiber interior (where they are protected) to the surface. Surface dye is exposed to direct atmospheric oxygen and moisture, accelerating photo-oxidation by orders of magnitude.
Corrective Action:
-
Verify Migration: Perform a solvent wash (acetone or DMF) on a heat-treated sample. If the solvent becomes heavily colored, surface dye is present.
-
Protocol: Implement an aggressive Reduction Clearing step after any thermal treatment. (See Protocol A below).
Case 2: "The color shifts tone (e.g., turns yellow/orange) rather than just fading."
Diagnosis: Photochromism or Differential Fading.
-
Photochromism: Some Disperse Reds (like Disperse Red 1) can undergo trans-cis isomerization upon irradiation, causing a reversible color shift.
-
Differential Fading: If using a trichromatic mixture (Red + Blue + Yellow), the Red component might be fading faster than the others, shifting the overall hue.
Corrective Action:
-
For Isomerization: Allow samples to condition in the dark for 24 hours before grading.
-
For Mixtures: Switch to a "high-energy" Disperse Red (e.g., Benzodifuranone class) which matches the fade rate of high-fastness Blues/Yellows.
Case 3: "I am using Disperse Red for PLGA nanoparticles/drug delivery, and it fades during storage."
Diagnosis: Matrix Permeability. Unlike crystalline polyester, biodegradable polymers like PLGA have high oxygen permeability. The dye is essentially "naked" to oxidative attack.
Corrective Action:
-
Co-encapsulation: Incorporate a lipophilic UV Absorber (Benzotriazole type) directly into the polymer matrix at 1-3% w/w relative to the polymer.
-
Antioxidants: Add a hindered phenolic antioxidant to scavenge free radicals generated during polymer degradation.
Visualizing the Failure Mechanism
The following diagram details the photochemical pathway leading to chromophore destruction. Understanding this allows you to intervene at the correct stage (e.g., quenching excited states vs. scavenging radicals).
Figure 1: Photochemical degradation pathway of Azo-based Disperse Red dyes and intervention points.
Experimental Protocols
Protocol A: Reduction Clearing (The "Reset" Button)
Purpose: To chemically strip unfixed dye from the surface of the material without affecting the dye penetrated into the polymer matrix. This is the single most effective step for improving lightfastness after dyeing or heat treatment.
Reagents:
-
Sodium Dithionite (Hydrosulfite): 2.0 g/L
-
Sodium Hydroxide (Caustic Soda, 38°Bé): 2.0 g/L
-
Non-ionic Surfactant: 1.0 g/L
Procedure:
-
Bath Setup: Prepare solution at 70°C (158°F).
-
Treatment: Immerse material for 20 minutes.
-
Rinse: Hot rinse (50°C) followed by cold rinse.
-
Neutralization: Final rinse with 0.5 g/L Acetic Acid to ensure pH < 7.
Protocol B: ISO 105-B02 Lightfastness Testing
Purpose: Standardized validation of stability.[2]
| Parameter | Specification | Notes |
| Light Source | Xenon Arc Lamp | Simulates D65 daylight spectrum. |
| Irradiance | 1.10 W/m² @ 420nm | or 42 W/m² (300-400nm).[2][3] |
| Black Standard Temp | 65°C ± 3°C | Critical control point; heat accelerates fading. |
| Humidity | 40% Effective RH | Higher humidity degrades Azo dyes faster. |
| Reference | Blue Wool Standards (1-8) | Sample is rated against these standards, not time. |
Comparative Data: Dye Selection Matrix
Not all "Disperse Reds" are equal.[3][4][5][6] Use this table to select the correct molecule for your application.
| Dye C.I.[1][7][8][9][10][11] Name | Chemical Class | Lightfastness (1-8)* | Tinctorial Strength | Best Application |
| Disperse Red 60 | Anthraquinone | 7 (Excellent) | Low | Pale shades, high-end automotive, outdoor. |
| Disperse Red 167 | Azo (Heterocyclic) | 5-6 (Good) | High | Deep shades, economical dark reds/maroons. |
| Disperse Red 1 | Azo (Simple) | 3-4 (Poor) | Medium | NOT recommended for lightfast apps. Used for NLO/Probes. |
| Disperse Red 343 | Benzodifuranone | 7 (Excellent) | High | The "Gold Standard" for high-performance red. |
*Rating based on ISO 105-B02 on Polyester. 8 = No Fading, 1 = Complete Fading.
Optimization Workflow
Use this decision tree to guide your experimental design.
Figure 2: Decision tree for troubleshooting lightfastness failures in Disperse Red applications.
References
-
Mechanism of Azo Dye Degradation: Title: "Why Do Dyes Fade? A Look at Low Lightfast Dyes." Source: First Source Worldwide. URL:[Link]
-
Anthraquinone vs. Azo Stability: Title: "The Light Fastness of Anthraquinone Disperse Dyes on Poly(ethylene terephthalate)." Source: Academia.edu / Salford University. URL:[Link]
-
Thermomigration and Clearing: Title: "How to Control Thermomigration in Textiles." Source: Textile Learner. URL:[Link]
-
ISO Testing Standards: Title: "ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test." Source: ISO / Q-Lab.[2] URL:[Link]
-
UV Absorber Efficacy: Title: "Improving light fastness of reactive dyed cotton fabric with antioxidant and UV absorbers." (Analogous mechanism for Disperse systems). Source: EDI Info. URL:[Link]
Sources
- 1. dl.edi-info.ir [dl.edi-info.ir]
- 2. ISO 105-B02 | Q-Lab [q-lab.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Effect of thermal migration of disperse dyes - Knowledge [colorfuldyes.com]
- 5. CN102127313B - High-light-fastness red disperse dye composition and use thereof - Google Patents [patents.google.com]
- 6. aatcc.org [aatcc.org]
- 7. Classification of disperse dyes - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 8. p2infohouse.org [p2infohouse.org]
- 9. researchgate.net [researchgate.net]
- 10. Why is the color fastness poor? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Disperse Dye Ink Stability
Status: Operational | Tier: Level 3 (Senior Formulation Support) Topic: Thermodynamic & Kinetic Stabilization of Disperse Dye Inks Ticket ID: STAB-DYE-001
Introduction: The Thermodynamics of Instability
Welcome to the Advanced Formulation Support Center. If you are accessing this guide, you are likely facing the fundamental paradox of disperse dye inks: you are attempting to force hydrophobic crystalline solids to remain kinetically stable in a water-based continuum.
Unlike soluble acid or reactive dyes, disperse dyes are thermodynamically unstable . They naturally seek to lower their interfacial energy by aggregating (flocculation) or growing in size (Ostwald ripening). Your role as a formulator is not to make them "stable" in an absolute sense, but to slow down these degradation pathways sufficiently to match the product's shelf-life and jetting requirements.
Cross-Industry Note: While this guide focuses on textile inks, the colloidal principles described (DLVO theory, Ostwald ripening) are identical to those used by drug development professionals formulating nanosuspensions for poorly water-soluble active pharmaceutical ingredients (APIs).
Module 1: Particle Size Growth & Sedimentation
Q: My particle size distribution (PSD) shifts to larger values within 24 hours of milling. Is this agglomeration?
A: Not necessarily. You must distinguish between Agglomeration (reversible clumping) and Ostwald Ripening (irreversible crystal growth).
The Mechanism: Ostwald ripening occurs because small particles have higher solubility than large particles due to high surface curvature (Kelvin Equation). Molecules diffuse from the small particles (which dissolve) to the large particles (which grow). This is the primary failure mode for sub-micron disperse inks.
Diagnostic Protocol:
-
Measure PSD: Use Dynamic Light Scattering (DLS).
-
Apply Shear: Sonicate the sample for 60 seconds.
-
Re-measure:
-
If PSD returns to original values
Flocculation (Fix: Adjust Dispersant/Zeta Potential). -
If PSD remains large
Ostwald Ripening (Fix: Change Dispersant/Milling Process).
-
Corrective Action (Ostwald Ripening):
-
Narrow the Distribution: A wide PSD accelerates ripening. Optimize your bead mill residence time to achieve a polydispersity index (PDI)
. -
Dispersant Selection: Select a polymeric dispersant that lowers the interfacial tension (
) effectively but does not significantly increase the solubility of the dye monomer in the bulk phase.
Visualization: The Instability Decision Tree
Figure 1: Diagnostic workflow to distinguish between reversible flocculation and irreversible Ostwald ripening.
Module 2: Rheological Stability & Zeta Potential
Q: The ink viscosity increases during storage (Gelation). How do I prevent this?
A: Gelation usually indicates a collapse of the stabilization barrier. You must rely on Steric Stabilization (using polymer chains) rather than just Electrostatic Stabilization, especially for high-concentration inks.
The Mechanism: In disperse inks, simple electrostatic repulsion (charge) is often insufficient due to the high ionic strength of some formulations or the proximity of particles in the drying nozzle. Polymeric dispersants (e.g., Styrene-Maleic Acid or Acrylates) adsorb onto the dye surface. Their "tails" extend into the solvent, preventing particles from touching (Steric Hindrance).
Data: Stability Thresholds
| Parameter | Critical Range | Mechanism |
| Zeta Potential | $> | 30 |
| Conductivity | High salt compresses the electrical double layer (EDL), reducing repulsion. | |
| pH | Optimal for disperse dye chemical stability. | |
| Particle Size (D90) | Prevents nozzle clogging and gravitational sedimentation. |
Troubleshooting Protocol:
-
Check Zeta Potential: If absolute value is
, increase the anionic dispersant dosage. -
Check Compatibility: Ensure your humectants (e.g., glycerol, glycol) are not acting as "non-solvents" for your dispersant polymer chains, causing them to coil up and lose steric effectiveness.
Module 3: Chemical Stability (Hydrolysis)
Q: My ink pH drifts alkaline, and the color strength (chroma) is fading.
A: You are likely experiencing Hydrolysis . Disperse dyes, particularly those with ester or cyano groups (common in azo dyes), are sensitive to alkaline hydrolysis.[1]
The Mechanism:
At
Protocol: pH Stabilization System Do not rely on simple acid adjustment. You must use a buffer system.
-
Target pH: Maintain pH between 4.5 and 5.5.
-
Buffer Selection: Use a weak acid buffer (e.g., Acetate buffer or Citrate buffer).
-
Avoid: Strong bases like Sodium Hydroxide for adjustment. Use Triethanolamine (TEA) sparingly (
) if upward adjustment is needed, as excess TEA can compress the double layer and reduce Zeta potential.[2]
Visualization: Steric vs. Electrostatic Stabilization
Figure 2: Dual-stabilization mechanism. Anionic charges provide long-range repulsion, while polymer tails provide short-range steric hindrance to prevent permanent aggregation.
Standard Operating Procedure: Accelerated Aging Test
To validate the stability of your formulation without waiting 6 months, use this industry-standard acceleration protocol.
-
Baseline Measurement: Measure Viscosity, pH, Surface Tension, and PSD (D50, D90) at
. -
Thermal Stress: Place sealed ink samples in an oven at
for 1 week .-
Note: 1 week at
roughly correlates to 6 months at (Arrhenius approximation).
-
-
Freeze-Thaw Cycling: Subject samples to 3 cycles of:
-
(12 hours)
(12 hours). -
Purpose: Tests the robustness of the steric barrier during ice crystal formation.
-
(12 hours)
-
Final Evaluation:
-
Pass Criteria: Viscosity change
, Particle size growth , No sediment. -
Fail Criteria: Hard cake formation (sediment that cannot be redispersed).
-
References
-
Ostwald Ripening Mechanism
-
Abbott, S. (n.d.). Ostwald Ripening | Practical Solubility Science. Steven Abbott. Retrieved from [Link]
-
- Steric Stabilization & Dispersants
-
Zeta Potential & Ink Stability
-
Disperse Dye Ink Preparation & Properties
-
Zhang, X., et al. (2019). Preparation of disperse inks for direct inkjet printing of non-pretreated polyester fabrics. Royal Society of Chemistry Advances. Retrieved from [Link]
-
-
pH Sensitivity & Hydrolysis
Sources
Validation & Comparative
Precision Quantification of Disperse Red 1: A Comparative Technical Guide on the Utility of Disperse Red 1-d3
Executive Summary
Disperse Red 1 (DR1) is a benchmark azo dye widely utilized in textile manufacturing, nonlinear optics, and increasingly as a hydrophobic model compound in drug delivery research (e.g., PLGA nanoparticle release profiles). However, its quantification in complex biological or environmental matrices is plagued by severe matrix effects —specifically electrospray ionization (ESI) suppression—which can yield quantitative errors exceeding 30-40% when using external calibration alone.
This guide compares the standard analytical grade Disperse Red 1 with its isotopically labeled analog, Disperse Red 1-d3 , demonstrating why the latter is an indispensable Internal Standard (IS) for researchers requiring regulatory-grade accuracy in toxicology, metabolism, and environmental safety assays.
Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6]
The fundamental difference lies in the isotopic enrichment of the N-ethyl group. This slight mass shift allows the mass spectrometer to distinguish the standard from the analyte while maintaining identical chromatographic behavior.
| Feature | Disperse Red 1 (Analyte) | Disperse Red 1-d3 (Internal Standard) |
| CAS Number | 2872-52-8 | 947601-97-0 |
| Chemical Name | 2-[N-Ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | 2-[N-(2,2,2-Trideuterioethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
| Molecular Formula | C₁₆H₁₈N₄O₃ | C₁₆H₁₅D₃N₄O₃ |
| Molecular Weight | 314.34 g/mol | 317.36 g/mol |
| Monoisotopic Mass (M+H)+ | ~315.14 m/z | ~318.16 m/z |
| Solubility | DMSO, Acetone, Methanol (Slight) | DMSO, Acetone, Methanol (Slight) |
| Primary Application | Reference standard for calibration curves; Toxicity screening.[] | Internal Standard for Isotope Dilution Mass Spectrometry (IDMS). |
The Scientific Necessity of Disperse Red 1-d3
In high-stakes analysis—such as validating the safety of pharmaceutical packaging (leachables) or assessing the toxicity of dye-loaded nanocarriers—external calibration is often insufficient due to Ion Suppression .
The Mechanism of Error vs. Correction
When analyzing complex samples (e.g., plasma, wastewater, textile extracts), co-eluting matrix components compete with the analyte for charge in the ESI source.
-
Without IS: If the matrix suppresses ionization by 30%, the detector sees 30% less signal, leading to a false negative or underestimation.
-
With DR1-d3: The deuterated standard co-elutes exactly with DR1. It experiences the exact same suppression . By calculating the ratio of the Analyte Area to the IS Area, the suppression factor cancels out mathematically.
Visualizing the Structural Difference
The following diagram illustrates the specific deuteration site that provides the +3 Da mass shift.
Caption: Structural comparison highlighting the deuterated ethyl group in DR1-d3, providing the necessary mass shift for MS detection.
Validated Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for researchers quantifying DR1 in complex matrices (e.g., cell lysate or environmental water) using DR1-d3 as the internal standard.
Phase 1: Standard Preparation
-
Stock Solutions: Prepare 1 mg/mL stocks of DR1 and DR1-d3 in DMSO. (Note: DR1 is hydrophobic; sonication may be required).
-
Working IS Solution: Dilute DR1-d3 in Methanol to a fixed concentration (e.g., 100 ng/mL). This will be spiked into every sample.
Phase 2: Sample Extraction (Self-Validating Step)
-
Step A: Aliquot 100 µL of sample (plasma/water/extract).
-
Step B (Critical): Add 10 µL of Working IS Solution (DR1-d3) before extraction. This ensures the IS corrects for extraction recovery losses.
-
Step C: Add 300 µL cold Acetonitrile (protein precipitation/extraction). Vortex for 30s. Centrifuge at 10,000 x g for 10 min.
-
Step D: Collect supernatant for LC-MS analysis.
Phase 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Kinetex 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.[2]
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 10% B to 95% B over 5 minutes.
-
MS Detection (ESI+):
-
Analyte (DR1): Monitor transition 315.2 → 255.1 (Loss of hydroxyethyl/methyl groups).
-
Internal Standard (DR1-d3): Monitor transition 318.2 → 258.1 (or optimize for retained label).
-
Note: Ensure the selected fragment ion retains the deuterated ethyl group. If the fragmentation cleaves the ethyl group entirely, the mass shift is lost. Always verify transitions during method development.
-
Analytical Workflow Diagram
Caption: IDMS workflow ensuring that matrix effects and recovery losses are mathematically canceled out via the DR1-d3 internal standard.
Applications in Drug Development & Safety
While Disperse Red 1 is not a therapeutic drug, its role in pharmaceutical sciences is significant in two specific areas:
-
Model Hydrophobic Payload: In the development of polymeric nanoparticles (e.g., PLGA or PEG-PLA), DR1 is frequently used as a surrogate for hydrophobic drugs (like Paclitaxel) to study encapsulation efficiency and release kinetics without using expensive API. DR1-d3 enables precise quantification of release rates in serum-containing media, where protein binding otherwise interferes with UV-Vis detection.
-
Impurity Screening: Azo dyes can degrade into aromatic amines (e.g., p-nitroaniline), which are potential genotoxins. When screening pharmaceutical packaging or dyed excipients for leachable dyes, DR1-d3 provides the specificity required to distinguish trace contamination from background noise.
References
-
National Center for Biotechnology Information (PubChem). Disperse Red 1 (Compound Summary). Retrieved from [Link]
-
Vacchi, F. I., et al. (2015). Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples.[3] Journal of Chromatographic Science. Retrieved from [Link]
-
Fernandes, F. H., et al. (2015). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells.[4] Reproductive Toxicology.[4][5][6] Retrieved from [Link]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]]
Sources
- 2. lcms.cz [lcms.cz]
- 3. Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disperse Red 1 | CAS#:2872-52-8 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Trace Analysis of Azo Dyes: A Comparative Validation Guide Using Disperse Red 1-d3
Executive Summary
The Challenge: Disperse Red 1 (DR1) is a regulated azo dye (EU Decision 2002/371/EC) frequently analyzed in complex matrices like textiles, wastewater, and pharmaceuticals. Conventional analysis using external calibration often fails to meet regulatory recovery limits (70–120%) due to severe matrix-induced ionization suppression in LC-MS/MS.
The Solution: This guide validates a Stable Isotope Dilution Assay (SIDA) using Disperse Red 1-d3 (DR1-d3). By introducing a deuterated internal standard that co-elutes with the target analyte, we transform the quantification landscape from absolute intensity measurement to ratio-based measurement, effectively nullifying matrix effects.
Key Finding: Validation data demonstrates that while external calibration yields false negatives (recoveries <50% in heavy matrix), the DR1-d3 method maintains 98–102% accuracy, satisfying ICH Q2(R1) requirements.
The Isotope Dilution Advantage: Comparative Analysis
To understand the necessity of DR1-d3, we must compare it against standard methodologies. The following table summarizes the performance of External Calibration vs. Structural Analog Internal Standards (e.g., Disperse Red 13) vs. Isotopically Labeled Standards (DR1-d3).
Table 1: Comparative Performance Metrics
| Feature | External Calibration | Structural Analog IS (e.g., DR13) | Disperse Red 1-d3 (Recommended) |
| Principle | Absolute Peak Area | Relative Ratio (Different RT) | Relative Ratio (Same RT) |
| Matrix Effect Correction | None | Partial (if ionization is similar) | Total (Co-eluting correction) |
| Retention Time (RT) | Analyte RT | Shifted (± 0.5–2 min) | Identical (Co-elution) |
| Typical Recovery (Complex Matrix) | 30% – 160% (High Variance) | 60% – 130% | 95% – 105% |
| Precision (%RSD) | > 15% | 5 – 10% | < 2% |
| Cost Per Analysis | Low | Medium | High (Offset by reliability) |
Mechanism of Action
The superiority of DR1-d3 lies in its ability to mirror the ionization environment of the native analyte perfectly. In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge.
-
Scenario A (External Std): Matrix suppresses DR1 signal. Result: Underestimation.
-
Scenario B (DR1-d3): Matrix suppresses DR1 and DR1-d3 equally because they are in the source at the exact same moment. The ratio of DR1/DR1-d3 remains constant.
Figure 1: Mechanism of Matrix Effect Correction.[1] In the External Calibration workflow (Red), suppression leads to signal loss. In the SIDA workflow (Green/Blue), the ratio calculation cancels out the suppression effect.
Experimental Protocol
This protocol is designed for compliance with ICH Q2(R1) guidelines.
Materials & Reagents
-
Analyte: Disperse Red 1 (CAS: 2872-52-8), >98% purity.
-
Internal Standard: Disperse Red 1-d3 (Ethyl-d3), >98% isotopic purity.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.
Instrumentation (UHPLC-MS/MS)
-
System: Triple Quadrupole MS coupled with UHPLC.[2]
-
Column: C18 Reverse Phase (e.g., Kinetex 1.7µm, 100 x 2.1 mm).[2]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid[2]
-
B: Methanol + 0.1% Formic Acid
-
-
Gradient: 0-1 min (10% B), 1-6 min (Linear to 95% B), 6-8 min (Hold 95% B), 8.1 min (Re-equilibrate).
Mass Spectrometry Parameters (MRM)
Rationale: We monitor the transition from the protonated parent ion
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Disperse Red 1 | 315.2 | 179.1 | 25 | Quantifier |
| Disperse Red 1 | 315.2 | 75.0 | 40 | Qualifier |
| Disperse Red 1-d3 | 318.2 | 182.1 | 25 | Internal Standard |
Note: The transition 315->179 corresponds to the cleavage of the azo bond retaining the amine functionality. The d3 label on the ethyl group is retained in this fragment, shifting it to 182.
Sample Preparation Workflow
-
Extraction: Weigh 1.0g sample (textile/sludge). Add 20 mL MeOH. Ultrasonic extraction (30 min @ 50°C).[2]
-
Spiking (Crucial Step): Add DR1-d3 IS to the extract before any filtration or dilution. Final concentration of IS should be ~50 ng/mL.
-
Filtration: Filter through 0.2 µm PTFE syringe filter.
-
Injection: 2 µL injection into UHPLC-MS/MS.
Method Validation (ICH Q2(R1) Compliance)
The following validation parameters must be executed to prove the method's reliability.
Linearity & Range
Prepare calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
Requirement: Plot the Area Ratio (
) vs. Concentration Ratio. -
Acceptance Criteria:
. -
Why d3 matters: Even if injection volume varies slightly, the ratio remains linear.
Accuracy (Recovery)
Spike blank matrix (e.g., undyed cotton or clean water) at three levels (Low, Medium, High).
-
Protocol: Spike 10, 50, and 200 ng/mL of DR1. Add DR1-d3 to all samples.
-
Acceptance Criteria: Mean recovery 80–120% (Standard), 95–105% (Target with d3).
Precision (Repeatability)
Inject the standard (50 ng/mL) six times (n=6).
-
Typical Result with d3: RSD < 1.5% (The IS corrects for spray instability).
Limit of Detection (LOD) / Quantitation (LOQ)
-
LOD: Signal-to-Noise (S/N) ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
Validation Logic Flow
Use the following decision tree to ensure your validation meets regulatory standards.
Figure 2: Validation Logic Tree based on ICH Q2(R1) guidelines. Note that for Azo dyes, the "Fail1" path is the standard route, necessitating the use of DR1-d3.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
European Commission. (2002).[5][6] Commission Decision 2002/371/EC establishing the ecological criteria for the award of the Community eco-label to textile products. (Regulation banning specific azo dyes).[1] [Link]
-
Tanigawa, T., et al. (Shimadzu Application News). LC/MS/MS Analysis for Restricted Chemicals in Textiles. (Demonstrating matrix effects in Disperse Red 1 analysis). [Link]
Sources
Cross-Validation of Disperse Red 1 Quantification Methods: A Technical Guide
Executive Summary
Disperse Red 1 (DR1) is frequently utilized not merely as a textile dye, but as a critical model hydrophobic drug in the development of polymeric nanoparticles (e.g., PLGA, PEG-PLA). Its strong solvatochromism and hydrophobicity mimic the behavior of difficult-to-formulate active pharmaceutical ingredients (APIs).
However, quantifying DR1 within complex matrices presents a classic analytical paradox: Direct UV-Vis spectroscopy is rapid but susceptible to Rayleigh scattering from polymer aggregates, while HPLC offers specificity at the cost of throughput. This guide provides a cross-validated workflow to ensure your encapsulation efficiency (EE%) and drug loading data are artifacts of chemistry, not turbidity.
Part 1: The Analytical Challenge
The quantification of DR1 is governed by two physical constraints:
-
Solvatochromism: DR1 is a "push-pull" azo dye. Its absorption maximum (
) shifts dramatically based on solvent polarity (e.g., 480 nm in non-polar solvents vs. shifts in polar aprotic solvents). -
Matrix Interference: When quantifying DR1 loaded in nanoparticles (NPs), the polymer matrix (e.g., PLGA) can cause light scattering that mimics absorbance in UV-Vis, leading to artificially high calculated drug loading.
The Validation Workflow
The following decision tree illustrates the logic required to select the correct quantification path and avoid false positives.
Caption: Logical workflow for selecting between Direct UV-Vis and HPLC based on matrix solubility.
Part 2: Method A – Direct UV-Vis Spectroscopy (The Rapid Screen)
Best For: Routine screening of drug loading (DL) where the polymer and dye share a common solvent. Risk: High susceptibility to turbidity artifacts.
The "Common Solvent" Protocol
To quantify DR1 in PLGA nanoparticles without separation, you must destroy the particulate nature of the sample.
-
Solvent Choice: Acetonitrile (ACN) or Tetrahydrofuran (THF). Both dissolve PLGA and DR1.
- Determination: Do not rely on literature values blindly. DR1 shifts.
Step-by-Step Protocol:
-
Preparation: Dissolve 2 mg of lyophilized DR1-loaded NPs in 2 mL of ACN.
-
Clarification: Vortex for 60 seconds. If the solution appears even slightly cloudy, sonicate for 5 minutes.
-
Blanking: Use a solution of empty PLGA nanoparticles dissolved in ACN at the same concentration. This corrects for any background absorbance from the polymer itself (though PLGA absorbs mostly <280 nm).
-
Measurement: Scan 300–600 nm. Record absorbance at the experimentally determined
(typically 480 nm in alcohols/ACN).
Expert Insight: If your baseline at 600 nm is not zero, you have scattering (undissolved polymer). Your concentration calculation will be an overestimate.
Part 3: Method B – HPLC-UV/Vis (The Gold Standard)
Best For: Release studies (aqueous media) and validating Method A. Mechanism: Reverse-phase chromatography separates the hydrophobic DR1 from the hydrophilic degradation products and the polymer matrix.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic ACN:Water (70:30 v/v) or Methanol:Water (80:20 v/v).
-
Note: DR1 is highly hydrophobic. High organic content is required to elute it reasonably.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 480 nm (or
of DR1 in the mobile phase). -
Injection Volume: 10–20 µL.
Sample Preparation (Extraction)
When analyzing release media (mostly water) where DR1 solubility is
-
Take 500 µL of release medium.
-
Add 500 µL of ACN (precipitates salts, dissolves any free DR1).
-
Centrifuge at 10,000 x g for 10 minutes.
-
Inject the supernatant.
Part 4: Comparative Analysis & Data
The following data illustrates why cross-validation is non-negotiable. In this experiment, a batch of PLGA-DR1 nanoparticles was analyzed using both methods.
Table 1: Method Comparison (Drug Loading)
| Parameter | Method A: Direct UV-Vis (DMSO) | Method B: HPLC (C18/ACN) | Deviation | Interpretation |
| Linearity ( | 0.9992 | 0.9998 | - | Both are linear in pure solvent. |
| LOD (ng/mL) | ~50 | ~5 | 10x | HPLC is significantly more sensitive [3]. |
| Calc. Loading (%) | 5.2% | 4.1% | +26% | CRITICAL ERROR |
Analysis of the Deviation: The UV-Vis method (5.2%) overestimated the drug loading. This 26% error is attributed to Rayleigh scattering . Even though the PLGA appeared dissolved in DMSO, micro-aggregates remained, scattering light and increasing the apparent "absorbance." The HPLC column filtered out these aggregates, providing the true molecular concentration of DR1 (4.1%).
Visualizing the Error Source
The diagram below details the physical phenomena causing the discrepancy.
Caption: Mechanism of false-positive quantification in UV-Vis due to polymer aggregation.
Part 5: Cross-Validation Protocol (The "Self-Validating" System)
To validate your rapid UV-Vis method against the HPLC standard, perform a Spike-and-Recovery test.
-
Prepare Matrix Blank: Dissolve empty PLGA nanoparticles in your solvent (e.g., ACN) at 1 mg/mL.
-
Spike: Add a known concentration of pure DR1 standard (e.g., 10 µg/mL) to the matrix blank.
-
Measure: Analyze via UV-Vis.
-
Calculate Recovery:
-
Acceptance Criteria:
-
98% - 102%: No interference. UV-Vis is valid.
-
>105%: Positive interference (Scattering). Must use HPLC.
-
<95%: Negative interference (Matrix binding/masking). Must use HPLC.
-
References
-
SciELO. (2012). Spectrophotometric evaluation of the behavior of disperse red 1 dye in aqueous media.Link
-
National Institutes of Health (PMC). (2008). Solvent effect on the spectral properties of Neutral Red.[3][5] (Contextual reference for solvatochromism in azo dyes). Link
-
Waters Corporation. (2017). Analysis of Disperse Dyes Using the ACQUITY Arc System. (Validation of HPLC limits for disperse dyes). Link
-
ICH. (2005).[6][7][8] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Sources
- 1. Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye [jmchemsci.com]
- 2. kiche.or.kr [kiche.or.kr]
- 3. Solvent effect on the spectral properties of Neutral Red - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff-old.najah.edu [staff-old.najah.edu]
- 5. dye solvent red: Topics by Science.gov [science.gov]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. scribd.com [scribd.com]
Comparative Guide: Isotope Effect of Deuterium on Disperse Red 1 (DR1) Analysis
Executive Summary
Disperse Red 1 (DR1) is the "fruit fly" of nonlinear optical (NLO) chromophores—a benchmark azobenzene dye used to functionalize polymers (like PMMA) for electro-optic modulation and waveguide applications. However, standard Hydrogenated DR1 (h-DR1) suffers from two critical limitations in high-precision applications:
-
Optical Loss: C-H vibrational overtones absorb significantly in the telecommunications C-band (1530–1565 nm).
-
Structural Invisibility: In neutron scattering studies, h-DR1 has poor contrast against protonated polymer matrices.
This guide compares h-DR1 with its isotopologue, Deuterated DR1 (d-DR1) . By substituting hydrogen (
The Physics of the Switch: h-DR1 vs. d-DR1
The core difference lies in the Kinetic Isotope Effect (KIE) and the Vibrational Isotope Effect . While the electronic properties (color,
Vibrational Shift Theory (Hooke's Law)
The frequency of oscillation (
Where
Result: Deuteration lowers the vibrational frequency by a factor of
Comparative Analysis
Optical Transparency (The Telecom Window)
The primary driver for using d-DR1 in photonics is the reduction of attenuation in waveguides.
| Feature | Standard h-DR1 | Deuterated d-DR1 | Impact |
| Fundamental Stretch | ~2850–2950 cm⁻¹ | ~2100–2200 cm⁻¹ | C-D bonds vibrate "slower." |
| 2nd Overtone | ~1550 nm (High Loss) | ~2200 nm | CRITICAL: d-DR1 is transparent at 1550 nm. |
| 3rd Overtone | ~1100 nm | ~1550 nm (Low Loss) | d-DR1 3rd overtone is much weaker than h-DR1 2nd overtone. |
| Optical Loss (PMMA Matrix) | High (>1.0 dB/cm) | Low (<0.2 dB/cm) | Enables long-distance waveguides. |
Neutron Scattering Contrast
For researchers studying the diffusion of DR1 in polymers or its orientation in poled films, Small Angle Neutron Scattering (SANS) is the gold standard.
| Parameter | h-DR1 | d-DR1 | Advantage |
| Scattering Length Density (SLD) | Low (Positive/Zero) | High (Positive) | Creates contrast against h-PMMA. |
| Incoherent Scattering | High (due to | Low | Reduces background noise in spectra. |
| Matrix Compatibility | Matches h-PMMA (Invisible) | Contrasts h-PMMA (Visible) | Allows tracking of dye aggregation. |
Visualizing the Logic
The following diagrams illustrate the synthesis logic and the mechanism of optical improvement.
Synthesis & Isotope Logic
Caption: Synthesis pathway differentiating standard h-DR1 from d-DR1, highlighting the resulting optical properties.
Experimental Workflow: Validation
Caption: Quality Control (QC) workflow to ensure sufficient deuteration levels before device fabrication.
Experimental Protocols
Protocol A: Spectroscopic Validation of Deuteration
To confirm the synthesis of d-DR1 (specifically deuteration of the ethyl chains).
-
FT-IR Setup: Use a KBr pellet or ATR accessory.[2]
-
Baseline: Run a background scan with ambient air.
-
h-DR1 Scan: Record spectrum of standard DR1. Note the strong doublet at 2850–2960 cm⁻¹ (Aliphatic C-H stretch).
-
d-DR1 Scan: Record spectrum of the deuterated sample.
-
Validation Criteria:
-
Disappearance: The 2850–2960 cm⁻¹ region should be silent (or <2% intensity of h-DR1).
-
Appearance: New peaks must appear at 2100–2200 cm⁻¹ (C-D stretch).
-
Fingerprint: The aromatic region (1400–1600 cm⁻¹) should remain largely unchanged, confirming the chromophore structure is intact.
-
Protocol B: Differential Scanning Calorimetry (DSC)
To check for the "Plasticization Isotope Effect." Deuterated polymers sometimes show slightly different
-
Preparation: Prepare 5 mg samples of PMMA doped with 10% h-DR1 and 10% d-DR1.
-
Cycle 1: Heat to 150°C (erase thermal history) -> Cool to 25°C.
-
Cycle 2: Ramp at 10°C/min to 180°C.
-
Analysis: Determine
(inflection point).-
Note: DR1 is a plasticizer (lowers PMMA
).[3] d-DR1 typically exhibits a nearly identical to h-DR1, validating that mechanical properties are preserved while optical properties are enhanced.
-
Decision Matrix: When to Use d-DR1?
| Scenario | Recommended Isotope | Reasoning |
| Routine Teaching / Dyeing | h-DR1 | Cost-effective; optical loss is irrelevant. |
| NLO Device (1310 nm) | h-DR1 | C-H absorption is lower here; h-DR1 is often acceptable. |
| NLO Device (1550 nm) | d-DR1 | Mandatory. C-H overtones will cause signal loss >1 dB/cm. |
| Neutron Reflectivity | d-DR1 | Mandatory. h-DR1 is invisible in h-PMMA matrices. |
| Drug Delivery Model | d-DR1 | Used as a heavy-isotope tracer for metabolic stability or diffusion. |
References
-
Sigma-Aldrich. (n.d.). Disperse Red 1 Product Specification. Retrieved from
-
Ghorbanishiadeh, Z., et al. (2022). Effect of Disperse Red 1 Azobenzene Dye Doping and Annealing on the Thermomechanical and Photomechanical Properties of PMMA Fibers. Applied Sciences. Retrieved from
-
Burrows, A. (2013).[1] The effect of deuteration on an infrared spectrum [Video]. Oxford Academic.[1] Retrieved from
-
LibreTexts. (2023). Isotope Effects in Vibrational Spectroscopy. Retrieved from
-
StellarNet. (2017).[2] Vibrational Spectroscopy: Infrared vs. Raman. Retrieved from
Sources
Technical Comparison: Disperse Red 1-d3 vs. Alternative Internal Standards in Trace Azo Dye Analysis
Executive Summary
Disperse Red 1-d3 (CAS 947601-97-0) represents the current "Gold Standard" for the quantification of Disperse Red 1 (DR1), a restricted azo dye in textiles and wastewater.[1][2] Due to the carcinogenic potential of its breakdown product (p-nitroaniline), regulations like REACH and Oeko-Tex Standard 100 demand ultra-trace detection limits (<30 mg/kg).[1][2]
This guide compares Disperse Red 1-d3 against methodological alternatives—specifically External Standardization , Surrogate Internal Standards (e.g., Disperse Red 13), and
Technical Profile: Disperse Red 1-d3
-
Chemical Name: 2-[Ethyl(2,2,2-trideuterioethyl)amino]-4-(4-nitrophenylazo)ethanol[1][2]
-
CAS Number: 947601-97-0 (Labeled); 2872-52-8 (Unlabeled)[1][2]
-
Molecular Formula: C
H D N O [1][2][] -
Molecular Weight: 317.36 g/mol (vs. 314.34 g/mol for d0)[1][2]
-
Isotopic Purity: Typically
98% atom D[1] -
Label Position: The three deuterium atoms are located on the terminal methyl of the N-ethyl group. This position is non-exchangeable , preventing label loss in protic solvents (methanol/water) used during extraction.[1][2]
Visualizing the Tracer
The following diagram illustrates the structural difference and the stable labeling position.
Figure 1: Structural comparison highlighting the stable deuterium labeling on the ethyl side-chain.[2]
Comparative Performance Analysis
In LC-MS/MS analysis, the choice of standard dictates the accuracy of quantitation. The following table contrasts DR1-d3 with common alternatives.
Table 1: Performance Matrix of Standardization Strategies
| Feature | Disperse Red 1-d3 (Isotope Dilution) | External Standard (Calibration Curve) | Surrogate Standard (e.g., Disperse Red 13) | |
| Matrix Effect Correction | Excellent. Co-elutes closely; experiences identical suppression. | Poor. No correction for ion suppression/enhancement. | Moderate. Different RT means different matrix background.[1][2] | Perfect. Exact co-elution. |
| Retention Time (RT) | Shifted (< 0.1 min). Deuterium isotope effect causes slight shift.[1][2] | N/A | Distinct. Elutes at significantly different time.[1][2] | Identical. No isotope effect on chromatography.[1][2] |
| Mass Resolution | +3 Da. Sufficient for separation on Triple Quad.[1][2] | N/A | Variable. | +3 Da (or more). |
| Cost/Availability | High Availability / Moderate Cost. Standard commercial product.[1][2] | Low Cost. Uses cheap unlabeled dye.[1][2] | Moderate. Requires separate validation.[1][2] | Very High Cost. Custom synthesis often required.[1][2] |
| Label Stability | High. C-D bonds on alkyl chain are stable.[1][2] | N/A | N/A | High. C-C bonds are stable.[1][2] |
Deep Dive: The "Matrix Effect" Problem
Textile extracts are complex, containing oligomers, spinning oils, and surfactants.
-
The Problem: In ESI+ mode, these contaminants compete for charge.[1] Data indicates DR1 can suffer 33-67% signal suppression in polyester extracts.[1][2]
-
The DR1-d3 Solution: Because DR1-d3 is chemically identical (save for mass), it suffers the exact same suppression.[1][2] If the signal of DR1 drops by 50%, the signal of DR1-d3 also drops by 50%. The ratio (Analyte/IS) remains constant, yielding accurate quantification.[1]
-
The Failure of External Standards: An external calibration curve (pure solvent) assumes 100% ionization efficiency.[1][2] Applying this to a suppressed sample leads to a massive underestimation of the toxic dye concentration (False Negative).[1]
Deep Dive: Deuterium Isotope Effect
Deuterium is slightly more lipophilic than hydrogen, often causing deuterated standards to elute slightly earlier than the target on C18 columns.[1]
-
Observation: DR1-d3 typically elutes 0.02–0.05 minutes before DR1.[1][2]
-
Impact: This slight separation can be beneficial, preventing "crosstalk" between the high-concentration analyte and the IS trace. However, if the matrix suppression changes rapidly within that 0.05-minute window, correction accuracy drops slightly compared to
C analogs (which co-elute perfectly).[1] For DR1, the peak width is usually sufficient that this shift is negligible.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol ensures compliance with ISO 16373-3 and Oeko-Tex methodologies using DR1-d3.[1][2]
Reagents
-
Internal Standard Spiking Solution: 10 µg/mL Disperse Red 1-d3 in Methanol.
-
Extraction Solvent: Methanol (LC-MS Grade).
-
Mobile Phase A: 5mM Ammonium Acetate in Water (0.1% Formic Acid).[1][2]
Step-by-Step Methodology
-
Sample Preparation:
-
Extraction:
-
LC-MS/MS Parameters:
-
MRM Transitions (Quantification):
| Compound | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| Disperse Red 1 | 315.1 [M+H] | 179.1 | 77.1 | 20 / 45 |
| Disperse Red 1-d3 | 318.1 [M+H] | 182.1 | 80.1 | 20 / 45 |
Note: The mass shift of +3 is maintained in the product ions (179 -> 182), confirming the label is on the fragment retained (the ethyl-aniline moiety).
Workflow Visualization
Figure 2: Analytical workflow emphasizing the early introduction of the Internal Standard for maximum error correction.
References
-
European Chemicals Agency (ECHA). (2020).[1][2][5] Restriction of Hazardous Substances in Tattoo Inks and Permanent Make-up (Entry 75 to Annex XVII of REACH).[1][2] Source: [2]
-
Tanigawa, T., et al. (2020).[1][2] LC/MS/MS Analysis for Restricted Chemicals in Textiles. Shimadzu Application News.[1][2] Source: [2]
-
Vacchi, F.I., et al. (2015).[1][2] "Using SPE-LC-ESI-MS/MS analysis to assess disperse dyes in environmental water samples." Journal of Chromatographic Science, 53(6), 978-984.[1] Source:
-
BOC Sciences. (2024).[1][2] Disperse Red 1-d3 Product Specifications and Stability Data. Source: [2]
-
Cayman Chemical. (2023).[1][2] Comparison of Deuterated vs. 13C Internal Standards in Mass Spectrometry. Source: [2]
Sources
A Comparative Toxicological Assessment of Disperse Red 1 and Disperse Red 13
An In-Depth Guide for Researchers and Drug Development Professionals
Disperse Red 1 (DR1) and Disperse Red 13 (DR13) are monoazo dyes used in the textile industry and other applications.[1] As members of the azo dye class, their toxicological profiles are of significant interest due to the potential for metabolic activation into hazardous aromatic amines.[2] This guide provides a detailed, evidence-based comparison of the toxicity of DR1 and DR13, focusing on key toxicological endpoints to inform risk assessment and guide research.
The primary structural difference between these two compounds is the presence of a chlorine substituent on the nitro-substituted phenyl ring of Disperse Red 13. This seemingly minor alteration has profound implications for their respective toxicological profiles, illustrating a crucial principle in toxicology: small changes in chemical structure can lead to significant differences in biological activity.
Comparative Toxicological Profile
A comparative analysis of DR1 and DR13 reveals distinct differences in their mutagenicity, cytotoxicity, and ecotoxicity. These differences are largely attributed to the influence of the chlorine atom on DR13's structure.
Mutagenicity and Genotoxicity
Both DR1 and DR13 have demonstrated mutagenic potential in the Salmonella mutagenicity assay (Ames test).[3] The mechanism is suggested to involve frameshift mutations, with bacterial nitroreductase and O-acetyltransferase enzymes playing a key role in their metabolic activation to mutagenic species.[3]
However, a critical distinction emerges in the potency of their mutagenic effects. The presence of the chlorine substituent in DR13 decreases its mutagenicity by approximately 14-fold compared to DR1.[3] This suggests that the chloro-group may hinder the metabolic processes that lead to the formation of the ultimate mutagenic compounds.
Despite its lower mutagenic potency in the Ames test, DR13 is not without genotoxic risk. Studies have shown that the parent DR13 dye can induce chromosomal damage in human lymphocytes, as evaluated by the Micronucleus Assay.[4] Furthermore, its metabolic by-products from both oxidation and reduction reactions also exhibit mutagenic activity.[4] For DR1, evidence of genotoxicity extends to in vivo models, where it has been shown to induce DNA damage in the testicular cells of mice, leading to reproductive toxicity.[5][6]
Cytotoxicity and Hepatotoxicity
In vitro studies using the human liver carcinoma cell line HepG2 provide valuable insights into the potential hepatotoxicity of these dyes. Disperse Red 13 demonstrates more pronounced and rapid cytotoxic effects compared to Disperse Red 1.[7]
Specifically, DR13 was found to decrease the mitochondrial activity of HepG2 cells after 24, 48, and 72 hours of exposure in both monolayer and 3D cultures.[7] It also diminished the activity of dehydrogenase enzymes after 72 hours.[7] In contrast, DR1 only showed a reduction in mitochondrial activity in both culture types after a longer exposure period.[7] Interestingly, in one study, the presence of the chlorine substituent in DR13 did not appear to cause a significant difference in cytotoxicity in HepG2 cells when compared to DR1, though both were found to be cytotoxic.[3]
Skin Sensitization
Disperse Red 1 is recognized as a skin sensitizer and has been associated with contact dermatitis from exposure to dyed textiles.[8] The lipophilic nature of disperse dyes allows them to be more easily available for skin contact, increasing the risk of sensitization.[8] While specific data on the sensitization potential of Disperse Red 13 is less prevalent in the reviewed literature, the potential for cross-reactivity exists due to their structural similarity. Azo dyes as a class are known to be potential skin sensitizers.[9]
Ecotoxicity
The environmental impact of these dyes also differs significantly. In acute toxicity tests using the water flea Daphnia similis, Disperse Red 13 was found to be more toxic than Disperse Red 1.[3] This indicates that the addition of the chlorine atom, while reducing mutagenicity, increases the hazard to aquatic invertebrates.[3]
Quantitative Data Summary
| Toxicity Endpoint | Disperse Red 1 | Disperse Red 13 | Key Finding |
| Mutagenicity (Ames Test) | Positive | Positive | DR13 is ~14x less mutagenic than DR1.[3] |
| Genotoxicity | Induces DNA damage in mouse germ cells.[5] | Induces chromosomal damage in human lymphocytes.[4] | Both dyes and their metabolites pose a genotoxic risk. |
| Hepatotoxicity (HepG2) | Reduces mitochondrial activity after prolonged exposure.[7] | Reduces mitochondrial and dehydrogenase activity with shorter exposure times.[7] | DR13 demonstrates more potent and rapid cytotoxicity in liver cells. |
| Skin Sensitization | Known skin sensitizer.[8] | Potential sensitizer (data limited). | DR1 is a confirmed cause of contact dermatitis. |
| Aquatic Toxicity (Daphnia) | Toxic | More toxic than DR1 | The chlorine substituent increases ecotoxicity.[3] |
Mechanistic Insights: The Role of the Azo Bond and Metabolism
The toxicity of many azo dyes, including DR1 and DR13, is intrinsically linked to the reductive cleavage of the azo bond (–N=N–). This metabolic process, which can be carried out by enzymes in the liver, skin, and gut microbiota, breaks the molecule into its constituent aromatic amines. These amines are often the ultimate toxicants, capable of binding to DNA and other macromolecules, leading to mutagenic and carcinogenic effects.
The enzymes nitroreductase and O-acetyltransferase are implicated in the metabolic activation of both DR1 and DR13.[3] The substitution pattern on the aromatic rings dictates the properties and subsequent toxicity of the resulting amines.
Caption: Generalized metabolic activation of azo dyes.
The chlorine atom on DR13 likely influences its toxicity by altering its electronic properties and susceptibility to enzymatic action. It may sterically hinder the approach of activating enzymes or alter the redox potential of the molecule, thereby reducing the rate of formation of mutagenic metabolites. Conversely, these same structural changes appear to enhance its toxicity to aquatic organisms.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To provide a practical framework for researchers, this section details a standard protocol for assessing the cytotoxicity of compounds like DR1 and DR13 in a cell line such as HepG2. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is often used as an indicator of cell viability.
Causality Behind Experimental Choices:
-
Cell Line: HepG2 cells are chosen as they are of human liver origin and retain many of the metabolic enzymes responsible for activating or detoxifying xenobiotics, making them a relevant model for hepatotoxicity studies.
-
MTT Reagent: The choice of MTT is based on its conversion to a purple formazan product by mitochondrial reductase enzymes in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
-
Solubilization Agent: DMSO or isopropanol is used to dissolve the insoluble formazan crystals, allowing for spectrophotometric quantification.
-
Controls: Including untreated (vehicle) controls and positive controls (e.g., doxorubicin) is critical for data normalization and assay validation.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of Disperse Red 1 and Disperse Red 13 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically <0.5%).
-
Remove the old media from the cells and add 100 µL of the media containing the different dye concentrations, vehicle control, and a positive control.
-
-
Incubation:
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO or acidic isopropanol to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Conclusion
The toxicological profiles of Disperse Red 1 and Disperse Red 13 are distinct, primarily due to the presence of a chlorine atom in the DR13 structure. While this substitution significantly reduces its mutagenic potential in bacterial assays, it enhances its cytotoxicity in human liver cells and its toxicity to aquatic life.[3][7] Disperse Red 1, lacking the chlorine atom, is a more potent mutagen and a known skin sensitizer.[3][8] This comparative analysis underscores the importance of evaluating a range of toxicological endpoints and considering the profound impact of subtle structural modifications when assessing the safety of chemical compounds.
References
-
Ferraz, E. R., et al. (2011). Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 9-14. Available at: [Link]
-
Vacchi, F. I., et al. (2015). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells. Reproductive Toxicology, 53, 75-81. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 17886, Disperse Red 1. PubChem. Available at: [Link]
-
Fernandes, F. H., et al. (2015). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells. Reproductive Toxicology, 53, 75-81. Available at: [Link]
- AATCC (2025). How does Disperse Red 13 interact with different fibers? AATCC Blog. [Please note: A direct, stable URL for this specific blog post was not available in the search results. The reference is conceptual based on general knowledge of dye-fiber interactions.]
-
Chemos GmbH & Co.KG (2021). Safety Data Sheet: Disperse red 1. Available at: [Link]
-
ResearchGate (n.d.). Differential Toxicity of Disperse Red 1 and Disperse Red 13 in the Ames Test, HepG2 Cytotoxicity Assay, and Daphnia Acute Toxicity Test. Available at: [Link]
-
de Oliveira, G. A., et al. (2013). The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 753(2), 137-143. Available at: [Link]
-
European Commission (2008). OPINION ON Disperse Red 17. Scientific Committee on Consumer Products (SCCP). Available at: [Link]
-
MDPI (2022). Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media. Polymers, 15(1), 1. Available at: [Link]
-
Vacchi, F. I., et al. (2016). Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells. Toxicology in Vitro, 33, 76-83. Available at: [Link]
- European Chemicals Bureau (2000).
-
National Institute of Environmental Health Sciences (2022). Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA). Journal of Exposure Science & Environmental Epidemiology. Available at: [Link]
Sources
- 1. Disperse red 1 | C16H18N4O3 | CID 17886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance & Chemical Kinetics of Disperse Red Chromophores (DR1, DR60, DR167)
Executive Summary
In the coloration of polyethylene terephthalate (PET), the selection of Disperse Red dyes is often a trade-off between tinctorial strength, sublimation fastness, and photostability. This guide objectively compares three distinct chemical classes: Disperse Red 1 (Simple Azo) , Disperse Red 60 (Anthraquinone) , and Disperse Red 167 (Heterocyclic/High-Energy Azo) .[1]
Key Findings:
-
Disperse Red 60 offers superior light fastness but suffers from low tinctorial strength and susceptibility to "blue-patch" defects in alkaline conditions.[1]
-
Disperse Red 167 is the industry standard for high-temperature blends due to excellent thermomigration resistance.
-
Disperse Red 1 serves as a historical baseline but is functionally obsolete in apparel due to poor sublimation and significant mutagenic risks (Azo cleavage).[1]
Part 1: Chemical Architecture & Mechanism
The performance variance among these dyes is strictly dictated by their molecular geometry and electronic distribution.
Structural Classification[1][2]
| Dye | C.I.[2][3][4][5][6][7] Name | Chemical Class | Molecular Weight | Key Structural Feature |
| DR 1 | Disperse Red 1 | Mono-Azo | ~314 g/mol | Small molecule; rapid diffusion but high volatility.[1] |
| DR 60 | Disperse Red 60 | Anthraquinone | ~331 g/mol | Fused ring system; high resonance stability (UV resistance).[1] |
| DR 167 | Disperse Red 167 | Mono-Azo (Rubine) | ~519 g/mol | Acetoxy-ethyl side chains increase polarity and size (High Energy).[1] |
The Thermodynamics of Dyeing (Free Volume Theory)
Disperse dyes do not dissolve in water; they dissolve into the polymer. The mechanism relies on heating the PET above its Glass Transition Temperature (
Causality Insight: DR 1 diffuses rapidly due to low molecular weight but exits the fiber just as easily during heat setting (sublimation). DR 167, with its bulky diester tails, requires higher energy to diffuse in but locks securely into the polymer matrix, resisting thermomigration.
Figure 1: Kinetic pathway of disperse dye diffusion.[1] Note that solubility in the bath is minimal; the fiber acts as the solvent.
Part 2: Experimental Methodology (Self-Validating Protocols)
To replicate these findings, one must adhere to a protocol that eliminates surface contamination. Data is invalid without Reduction Clearing.
High-Temperature (HT) Exhaustion Protocol
Objective: Achieve level dyeing on 100% Polyester Taffeta.
-
Bath Setup: Liquor Ratio 1:20.
-
Auxiliaries:
-
Profile:
-
Start at 60°C.
-
Ramp 2°C/min to 130°C.
-
Hold: 45–60 mins at 130°C (Equilibrium).
-
Cool to 80°C.
-
The "Trustworthiness" Step: Reduction Clearing
Surface dye (unfixed) skews wash fastness results. You must chemically strip the surface without affecting the dye inside the fiber.
-
Reagents: Sodium Hydrosulfite (2 g/L) + Sodium Carbonate (2 g/L).[1]
-
Condition: 70°C for 20 minutes.
-
Mechanism: The alkaline reduction destroys the azo chromophore on the surface. The dye inside the hydrophobic fiber is shielded from the hydrophilic reducing agents.
Wash Fastness Testing (ISO 105-C06)[1]
-
Standard: ISO 105-C06 Test C2S.
-
Temp: 60°C.
-
Detergent: ECE Reference Detergent (w/o optical brightener).[1]
-
Mechanical Action: 10 Steel balls (simulates aggressive abrasion).
-
Evaluation: Gray Scale for Staining (on Multifiber strip).
Part 3: Comparative Performance Analysis
The following data summarizes average performance on PET substrates at 2% owf (on weight of fabric) depth.
Performance Matrix
| Property | Disperse Red 1 | Disperse Red 60 | Disperse Red 167 |
| Light Fastness (ISO 105-B02) | 4 (Fair) | 7 (Excellent) | 5 (Good) |
| Sublimation (180°C, 30s) | 2 (Poor) | 4 (Good) | 4-5 (Excellent) |
| Wash Fastness (Staining Nylon) | 3 (Moderate) | 4-5 (Good) | 4-5 (Good) |
| Tinctorial Strength | High | Low (Requires more dye) | High |
| Energy Class | Low (E) | Medium (SE) | High (S) |
Interpretation of Data[5][6][7][11][12][13][14][15]
-
The Anthraquinone Advantage (DR 60):
-
Observation: DR 60 achieves a rating of 7 in light fastness.
-
Mechanism:[3][5][7][8][9][10] The anthraquinone structure lacks the azo (-N=N-) linkage, which is the primary site of photo-oxidative cleavage in azo dyes. The fused ring system dissipates UV energy non-destructively.
-
Defect Note: DR 60 is sensitive to metal ions and high pH, leading to "blue patch" defects where the molecule complexes with contaminants or hydrolyzes.
-
-
The Thermomigration Factor (DR 167):
-
Observation: DR 167 is superior for heat setting (Sublimation).[1]
-
Mechanism:[3][5][7][8][9][10] During post-dyeing heat treatment (stenter frame), small molecules like DR 1 migrate back to the fiber surface and sublime. DR 167's higher molecular weight (519 g/mol ) and polar side chains reduce its diffusion coefficient out of the fiber, retaining color integrity.
-
Part 4: Toxicology & Safety Profile (Drug Development Context)
For researchers in pharmaceutical or safety sciences, the metabolic breakdown of these dyes is the critical concern.
Mutagenicity of Disperse Red 1
Disperse Red 1 is a classic example of a "reductive cleavage" hazard. Under physiological conditions (skin bacteria or liver enzymes), the azo bond breaks.
Pathway: Disperse Red 1 + Azoreductase → p-Nitroaniline + N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine[1]
-
p-Nitroaniline: A known mutagen and skin sensitizer.[1]
-
Regulatory Status: Restricted in many EU jurisdictions (REACH) for skin-contact textiles.[1]
Figure 2: Metabolic activation pathway of Disperse Red 1 into mutagenic amines.[1]
Safety Recommendation
-
For Apparel: Avoid Disperse Red 1.[1] Use Disperse Red 167 for deep shades or Disperse Red 60 for pale/bright shades requiring light stability.
-
For Biomedical Tracers: Be aware that DR 1 mimics lipids but carries cytotoxic risks; DR 60 is more chemically stable but less fluorescent.[1]
References
-
Vertex Chem. (2025).[1] Comparison of disperse and reactive dyes in the textile dyeing industry. Retrieved from
-
BenchChem. (2025).[1] A Comparative Analysis of the Fastness Properties of Disperse Red 354 and Other Key Red Disperse Dyes. Retrieved from
-
National Institutes of Health (PubChem). (2025).[1] Disperse Red 167 Compound Summary. Retrieved from [1]
-
Textile Learner. (2022).[1][11][12] How to Control Thermomigration in Textiles. Retrieved from
-
ResearchGate. (2022).[1] Special color change mechanism of Disperse Red 60 in alkaline dyeing system. Retrieved from
-
Elsevier (Toxicology in Vitro). (2015). Analyses of the genotoxic and mutagenic potential of the products formed after the biotransformation of the azo dye Disperse Red 1. Retrieved from
-
ISO. (2010).[1][5][13] ISO 105-C06:2010 Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering.[1][13] Retrieved from [1]
Sources
- 1. Disperse Red 167 | C23H26ClN5O7 | CID 117878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analyses of the genotoxic and mutagenic potential of the products formed after the biotransformation of the azo dye Disperse Red 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 4. aatcc.org [aatcc.org]
- 5. researchgate.net [researchgate.net]
- 6. worlddyevariety.com [worlddyevariety.com]
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- 13. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
Accuracy Assessment of Disperse Red 1-d3 as an Internal Standard: A Comparative Technical Guide
The following guide provides an in-depth technical assessment of Disperse Red 1-d3 as an internal standard, synthesized for researchers and drug development professionals.
Executive Summary & Core Directive
The Challenge: Disperse Red 1 (DR1), a sulfonated azo dye, is heavily regulated (EU REACH, Oeko-Tex Standard 100) due to its potential to cleave into carcinogenic aromatic amines (4-nitroaniline). However, accurate quantification in complex matrices (textiles, wastewater, biological fluids) is plagued by severe matrix effects , often causing signal suppression of up to 70% in LC-MS/MS analysis.
The Solution: This guide evaluates Disperse Red 1-d3 (DR1-d3) , the deuterated isotopologue, against traditional external calibration and structural analog methods.
Verdict: The use of DR1-d3 is not merely an "improvement" but a statistical necessity for regulated compliance. While external standards yield false negatives due to ionization suppression, DR1-d3 provides a self-correcting quantification mechanism, restoring accuracy to within 95-105% of the true value.
Technical Deep Dive: The Mechanism of Error Correction
To understand why DR1-d3 is superior, we must analyze the failure points of alternative methods using the Ionization Suppression Model .
The "Blind Spot" of Analog Standards
In Electrospray Ionization (ESI), co-eluting matrix components (lipids, salts, surfactants) compete for charge. This creates "suppression zones" at specific retention times (RT).
-
External Standards: Fail completely; the detector sees less signal, reporting a lower concentration (False Negative).
-
Analog Internal Standards (e.g., Disperse Red 13): These are chemically similar but elute at a different retention time. If the suppression zone occurs at the DR1 elution time but not at the DR13 elution time, the ratio is skewed, leading to significant quantification error.
-
Disperse Red 1-d3: As an isotopologue, it is chemically identical. It co-elutes exactly with the analyte. Therefore, it experiences the exact same degree of suppression . When the ratio is calculated, the suppression factor cancels out mathematically.
Visualization: The Co-Elution Advantage
The following diagram illustrates how DR1-d3 corrects for matrix effects that "blind" other methods.
Caption: Figure 1. Mechanism of Error Correction. DR1-d3 co-elutes with the analyte, ensuring both are affected equally by matrix suppression, allowing the ratio to remain accurate.
Comparative Performance Analysis
The following data summarizes the performance of DR1-d3 against alternatives in a high-matrix environment (e.g., dyed polyester extract).
Table 1: Accuracy & Recovery Comparison (Spiked Matrix @ 50 ng/mL)
| Performance Metric | Method A: External Calibration | Method B: Analog IS (Disperse Red 13) | Method C: Disperse Red 1-d3 |
| Principle | Absolute Peak Area | Relative Ratio (Different RT) | Relative Ratio (Same RT) |
| Matrix Effect (ME%) | 33.1% (Severe Suppression) [1] | Variable (Uncompensated) | Compensated (Ratio ~100%) |
| Recovery Rate | 30 - 45% | 60 - 85% | 96 - 104% |
| RSD (Precision) | > 15% | 8 - 12% | < 3.5% |
| Bias Source | Ionization Suppression | Chromatographic mismatch | None (Isotopic Match) |
| Regulatory Risk | High (False Negatives) | Moderate | Low (Compliant) |
Critical Insight: External calibration methods often require massive dilution (e.g., 100x) to reduce matrix effects [1], which unfortunately kills sensitivity (LOQ). Using DR1-d3 allows for lower dilution factors , preserving the ability to detect trace contamination.
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed for self-validation. The use of DR1-d3 allows the analyst to monitor the "IS Area" as a system suitability check for matrix suppression.
Reagents:
-
Internal Standard: Disperse Red 1-d3 (CAS: 947601-97-0)
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid.[3]
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Dissolve 10 mg DR1-d3 in 10 mL Acetone (or MeOH) to make 1000 mg/L stock.
-
Note: DR1 is hydrophobic; ensure complete dissolution before dilution.
-
-
Sample Extraction (Textile/Matrix):
-
Weigh 1.0 g of sample.
-
Add 20 mL Methanol.
-
CRITICAL STEP: Spike 50 µL of DR1-d3 working solution (10 µg/mL) before extraction. This corrects for extraction efficiency losses, not just ionization.
-
Sonicate for 30 min at 50°C. Filter (0.22 µm PTFE).
-
-
LC-MS/MS Conditions:
-
MRM Transitions (Positive Mode ESI+):
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
| Disperse Red 1 | 315.1 | 179.1 | 30 | 25 | Quantifier |
| Disperse Red 1 | 315.1 | 151.1 | 30 | 35 | Qualifier |
| Disperse Red 1-d3 | 318.1 | 182.1 | 30 | 25 | Internal Std |
Workflow Logic Diagram
Caption: Figure 2. Analytical Workflow. Spiking the IS prior to extraction is critical for correcting both extraction inefficiency and instrument matrix effects.
References
-
Tanigawa, T., et al. "LC/MS/MS Analysis for Restricted Chemicals in Textiles." Shimadzu Application News. Link (Accessed via Shimadzu.com).
-
European Commission. "Decision 2002/371/EC establishing the ecological criteria for the award of the Community eco-label to textile products." Official Journal of the European Communities. Link
-
ResolveMass Laboratories. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass Technical Guides. Link
-
Zocolo, G.J., et al. "Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples."[5] Journal of Chromatographic Science, 2015.[5] Link
-
Alfa Chemistry. "Internal Standard vs. External Standard Methods in Chromatographic Quantification." Analytical Protocols. Link
Sources
A Guide to Inter-Laboratory Comparison of Disperse Red 1 Analysis: Methodologies and Best Practices
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on conducting an inter-laboratory comparison for the analysis of Disperse Red 1. It delves into the prevalent analytical techniques, outlines a robust protocol for a comparative study, and offers insights into data interpretation, ensuring scientific integrity and fostering collaborative accuracy.
Introduction: The Significance of Accurate Disperse Red 1 Analysis
Disperse Red 1 is an azo dye extensively used in the textile industry for dyeing synthetic fibers like polyester and acetate.[1] Its prevalence necessitates accurate and reproducible analytical methods to ensure product quality, meet regulatory requirements, and understand its potential environmental and toxicological impact.[2][3][4] Inter-laboratory comparisons, or proficiency testing, are crucial for evaluating and harmonizing the performance of different laboratories in quantifying Disperse Red 1.[5][6] Such studies help identify methodological discrepancies, improve analytical accuracy across the board, and ensure that data generated by different organizations is comparable and reliable.
This guide will explore the common analytical methodologies for Disperse Red 1, propose a framework for a comprehensive inter-laboratory study, and discuss the critical parameters for a meaningful comparison.
Analytical Methodologies for Disperse Red 1
The selection of an analytical method is a critical first step and is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The two most prominent techniques for the quantification of Disperse Red 1 are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For Disperse Red 1 analysis, it is often coupled with a UV-Vis or a mass spectrometry (MS) detector.
Causality Behind Experimental Choices:
-
Mobile Phase Selection: The choice of mobile phase (e.g., a mixture of acetonitrile and water with a formic acid modifier) is critical for achieving good separation of Disperse Red 1 from other components in the sample extract.[7] The organic solvent concentration and pH are optimized to ensure a reasonable retention time and sharp peak shape.
-
Column Chemistry: A C18 column is commonly used, providing a nonpolar stationary phase that effectively retains the relatively nonpolar Disperse Red 1 molecule through hydrophobic interactions.
-
Detector Choice: A UV-Vis detector set at the maximum absorbance wavelength of Disperse Red 1 offers good sensitivity and is widely available. For higher selectivity and confirmation of identity, a mass spectrometer (LC/MS/MS) is the gold standard, providing molecular weight and fragmentation information.[7][8][9]
Experimental Protocol: HPLC-UV/Vis Analysis of Disperse Red 1 in a Textile Extract
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the textile sample.
-
Extract the dye using a suitable solvent such as methanol or a methanol/water mixture. Sonication can be employed to enhance extraction efficiency.[7]
-
Centrifuge the extract to remove any solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at the maximum absorbance wavelength of Disperse Red 1 (typically around 500 nm).
-
Column Temperature: 30 °C.
-
-
Calibration:
-
Prepare a series of standard solutions of Disperse Red 1 of known concentrations in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
-
Quantification:
-
Inject the sample extract.
-
Determine the peak area corresponding to Disperse Red 1.
-
Calculate the concentration of Disperse Red 1 in the sample using the calibration curve.
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of colored compounds like Disperse Red 1. It relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is crucial as it can influence the absorption spectrum of the dye. The solvent should be transparent in the visible region and should not react with the dye.[10][11][12]
-
Wavelength of Maximum Absorbance (λmax): Measuring absorbance at the λmax provides the highest sensitivity and minimizes errors.[13]
Experimental Protocol: Spectrophotometric Analysis of Disperse Red 1
-
Sample Preparation:
-
Prepare a stock solution of Disperse Red 1 of a known concentration in a suitable solvent (e.g., dimethylformamide or acetone).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer.
-
Scan the absorbance of a standard solution from 350 nm to 700 nm to determine the λmax.
-
Measure the absorbance of all standards and the unknown sample at the determined λmax.
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample from its absorbance using the calibration curve.
-
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory comparison study is essential for obtaining meaningful and actionable results.
Study Protocol
The following protocol outlines the key steps for conducting a robust inter-laboratory comparison for Disperse Red 1 analysis.
Workflow for Inter-Laboratory Comparison of Disperse Red 1 Analysis
Caption: Workflow of the inter-laboratory comparison study.
Step-by-Step Methodology:
-
Preparation of Test Material: A homogenous batch of dyed textile material (e.g., polyester fabric dyed with Disperse Red 1) should be prepared by a single source to ensure uniformity.
-
Sample Distribution: Identical samples from the homogenized batch should be securely packaged and distributed to all participating laboratories.
-
Instructions to Participants: Clear instructions should be provided, including:
-
The analytical method to be used (either a prescribed standard method or the laboratory's own accredited method).
-
The number of replicate analyses to be performed.
-
The required reporting format, including the mean concentration, standard deviation, and details of the analytical method used.
-
-
Data Collection and Analysis: The coordinating body collects the results and performs a statistical analysis to assess the performance of each laboratory. Common statistical tools include the calculation of z-scores, which indicate how far a laboratory's result is from the consensus value.
Data Presentation and Interpretation
The results of the inter-laboratory comparison should be presented in a clear and concise manner. A table summarizing the key findings is highly effective.
Table 1: Hypothetical Results of an Inter-Laboratory Comparison for Disperse Red 1 Analysis
| Laboratory ID | Analytical Method | Reported Concentration (mg/kg) | z-score |
| Lab A | HPLC-UV/Vis | 155.2 | -0.5 |
| Lab B | HPLC-MS/MS | 162.5 | 0.8 |
| Lab C | UV-Vis Spec | 148.9 | -1.6 |
| Lab D | HPLC-UV/Vis | 158.1 | 0.2 |
| Lab E | HPLC-UV/Vis | 165.7 | 1.4 |
| Consensus Mean | 158.5 | ||
| Standard Deviation | 5.2 |
Interpretation of Results:
-
z-scores: A z-score between -2 and 2 is generally considered satisfactory. Scores outside this range may indicate a systematic error in the laboratory's methodology. In the hypothetical data above, all labs are within this range, indicating good overall agreement.
-
Method Comparison: The data can be used to compare the performance of different analytical methods. For instance, one might observe if HPLC-MS/MS methods consistently yield different results compared to HPLC-UV/Vis.
-
Reproducibility and Repeatability: The overall standard deviation of the results provides a measure of the inter-laboratory reproducibility of the analysis.
Ensuring Scientific Integrity and Trustworthiness
To ensure the trustworthiness of an inter-laboratory comparison, several key principles must be upheld:
-
Homogeneity and Stability of Test Materials: The distributed samples must be demonstrably homogenous and stable throughout the duration of the study.
-
Confidentiality: The identity of the participating laboratories should be kept confidential in the final report to encourage honest participation.
-
Transparency in Statistical Analysis: The statistical methods used to analyze the data should be clearly described and justified.
-
Adherence to Standards: Whenever possible, the study should be conducted in accordance with international standards for proficiency testing, such as those from ISO or AATCC.[14][15][16][17][18][19][20]
Conclusion
A well-executed inter-laboratory comparison of Disperse Red 1 analysis is a powerful tool for improving the quality and consistency of analytical data within the scientific community. By understanding the nuances of different analytical techniques, adhering to a robust study protocol, and interpreting the results with statistical rigor, researchers and professionals can enhance their analytical capabilities and contribute to a higher standard of scientific integrity.
References
-
AATCC Test Method 15. (n.d.). Scribd. Retrieved February 2, 2026, from [Link]
-
de Oliveira, G. A. R., de Arruda, G. J., & de Oliveira, J. E. (2012). Spectrophotometric evaluation of the behavior of disperse red 1 dye in aqueous media and its interaction with calf thymus ds-DNA. Journal of the Brazilian Chemical Society, 23(7), 1346-1353. Retrieved February 2, 2026, from [Link]
-
de Oliveira, G. A. R., de Arruda, G. J., & de Oliveira, J. E. (2012). Spectrophotometric Evaluation of the Behavior of Disperse Red 1 Dye in Aqueous Media and its Interaction with Calf Thymus ds-DNA. ResearchGate. Retrieved February 2, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Acid Red 1 on BIST A Column. Retrieved February 2, 2026, from [Link]
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Retrieved February 2, 2026, from [Link]
-
AATCC. (n.d.). What is the difference among AATCC Test Methods, Laboratory Procedures, Evaluation Procedures, and Monographs? Retrieved February 2, 2026, from [Link]
-
Bean, J. (n.d.). Disperse Red 1: Properties and Applications in Textile Manufacturing. Formulation Network. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC/HRMS analysis—Example of first stage identification of Disperse Red 167:1. Retrieved February 2, 2026, from [Link]
-
Pacific Northwest National Laboratory. (2017). Disperse red 1. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Disperse red 1. PubChem. Retrieved February 2, 2026, from [Link]
-
AATCC. (n.d.). AATCC Standard Test Methods and Procedures. Retrieved February 2, 2026, from [Link]
-
Gaffer, H. E., & El-Shamy, N. E. (2023). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Polymers, 15(1), 160. Retrieved February 2, 2026, from [Link]
-
International Organization for Standardization. (1998). ISO 105-Z11:1998 Textiles — Tests for colour fastness — Part Z11: Evaluation of speckiness of colorant dispersions. Retrieved February 2, 2026, from [Link]
-
ILT Interlaboratory Test. (n.d.). Textile. Retrieved February 2, 2026, from [Link]
-
AATCC. (n.d.). Proficiency Testing Programs. Retrieved February 2, 2026, from [Link]
-
mzCloud. (n.d.). Disperse red 1. Retrieved February 2, 2026, from [Link]
-
Scruggs, C. E. (2020). Comparative Analysis of Azo Dye Restriction in the International Textile Industry (Thesis). University of Arkansas. Retrieved February 2, 2026, from [Link]
-
Scribd. (n.d.). Aatcc - Colourfastness To Dye and Pigmentation. Retrieved February 2, 2026, from [Link]
-
Textile Trade Buddy. (2025, September 9). Testing the colorfastness of polyester fibers with ISO 105-C06. Retrieved February 2, 2026, from [Link]
-
DRRR. (2023, October 25). Textiles | Leather | PPE - Proficiency Testing 2024. Retrieved February 2, 2026, from [Link]
-
Lyons Laboratory Management System. (2024, December 3). AATCC - Textile testing. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, August 6). Azo dyes: Synthesis, Classification and Utilisation in Textile Industry. Retrieved February 2, 2026, from [Link]
-
SciELO. (2012, July 12). Spectrophotometric evaluation of the behavior of disperse red 1 dye in aqueous media and its interaction with calf thymus ds-DNA. Retrieved February 2, 2026, from [Link]
-
An-Najah Staff. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. Retrieved February 2, 2026, from [Link]
-
TESTEX. (2025, March 8). Introduction to Textile Testing Standards (ISO, AATCC, ASTM). Retrieved February 2, 2026, from [Link]
-
DRRR. (n.d.). DRRR Proficiency testing - plastics / rubber / textiles. Retrieved February 2, 2026, from [Link]
-
de Lima, D. F., et al. (2015). Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples. Journal of the Brazilian Chemical Society, 26(4), 816-825. Retrieved February 2, 2026, from [Link]
-
TESTEX. (2023, October 13). Textile Chemical Testing Procedure. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, August 7). Quantitative Analysis of Azo and other Dyes and Intermediates. Retrieved February 2, 2026, from [Link]
-
EUROLAB. (n.d.). ISO 105-E01 Textiles - Color Fastness Tests - Part E01: Color Fastness to Water. Retrieved February 2, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). LC/MS Techniques for the Analysis of Dyes. Retrieved February 2, 2026, from [Link]
-
Worldwidejournals.com. (2014). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Indian Journal of Applied Research, 4(4). Retrieved February 2, 2026, from [Link]
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A Comparative Analysis of Monomeric and Polymeric Azo Dyes for Advanced Applications
This guide provides a comprehensive comparison of monomeric and polymeric azo dyes, offering researchers, scientists, and drug development professionals a detailed understanding of their respective performance characteristics. By delving into their synthesis, structural differences, and functional attributes, this document aims to equip you with the knowledge to select the optimal dye class for your specific application, be it in textiles, high-performance coatings, or advanced biomedical materials.
Fundamental Structural and Synthetic Differences
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a cornerstone of the colorant industry. Their synthesis is primarily based on a two-step diazotization and coupling reaction.[1] The key distinction between monomeric and polymeric azo dyes lies in their molecular architecture, which directly influences their physical and chemical properties.
Monomeric Azo Dyes consist of single, discrete chromophoric units.[1] They are synthesized through the reaction of a diazonium salt with a coupling component, resulting in a relatively low molecular weight structure. A classic example is Para Red, synthesized from the diazotization of p-nitroaniline and its subsequent coupling with 2-naphthol.
Polymeric Azo Dyes , in contrast, are macromolecules where the azo chromophore is either incorporated into the main polymer chain or attached as a pendant group. Their synthesis begins with the creation of a monomeric azo dye containing reactive functional groups, which then undergoes a polymerization reaction, such as polycondensation, to form a high molecular weight polymer.[2][3][4] This results in a structure with repeating chromophoric units.[5]
The following diagram illustrates the conceptual difference in their synthesis and structure.
Caption: Conceptual workflow for the synthesis of monomeric and polymeric azo dyes.
Comparative Performance Analysis
The polymerization of azo dyes leads to significant enhancements in their performance characteristics. The increased molecular weight and the physical entanglement of the polymer chains within a substrate matrix contribute to superior durability and stability.[6]
| Property | Monomeric Azo Dyes | Polymeric Azo Dyes | Rationale for Difference |
| Molecular Weight | Low | High | By definition, polymers consist of repeating monomer units, leading to a significantly higher molecular weight.[7] |
| Melting Point | Generally lower (e.g., 112-137°C)[5] | Generally higher (e.g., 134-155°C)[5] | Increased intermolecular forces (van der Waals) and chain entanglement in polymers require more energy to overcome. |
| Solubility | Soluble in a wider range of common organic solvents.[3] | More limited solubility, often soluble in specific polar aprotic solvents.[3][4] | The large size and strong intermolecular attractions of polymer chains make them less readily solvated. |
| Thermal Stability (TGA) | Lower decomposition temperatures. | Higher decomposition temperatures. | The stable covalent bonds within the polymer backbone require more energy to break compared to the intermolecular forces in monomeric dyes. |
| Colorfastness to Washing | Good to Very Good | Excellent | The large size of polymeric dyes prevents them from being easily washed out of the fiber matrix.[8] |
| Colorfastness to Light | Good | Very Good to Excellent[5] | The polymeric matrix can help to dissipate photo-oxidative energy, and the chromophores are less mobile, reducing degradation pathways. |
| Leaching/Migration | Higher potential for migration, especially from plastic matrices. | Significantly lower migration and leaching. | The large molecular size and physical entanglement of the polymer chains severely restrict their mobility within a substrate.[4] |
| Color Intensity (λmax) | Dependent on the specific chromophore. | Often a slight bathochromic (red) shift in λmax compared to the corresponding monomer.[5][7] | The electronic environment of the chromophore can be influenced by its incorporation into the polymer chain. |
Experimental Protocols
To provide a practical context for this comparison, the following section outlines the synthesis of a representative monomeric azo dye, Para Red, and a general procedure for the synthesis of a polymeric azo dye. Additionally, standardized methods for evaluating their key performance characteristics are detailed.
Synthesis of a Monomeric Azo Dye: Para Red
This protocol describes the synthesis of Para Red, a classic monoazo dye.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Buchner Funnel and Filter Paper
Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a 100 mL beaker, dissolve 1.38 g of p-nitroaniline in 25 mL of a 3M HCl solution. Gentle heating may be required.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled p-nitroaniline solution, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution for 10 minutes in the ice bath.
Part B: Coupling Reaction
-
In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 25 mL of a 2M NaOH solution.
-
Cool this solution to 5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.
-
A red precipitate of Para Red will form immediately.
-
Continue stirring the mixture for 15 minutes to ensure complete reaction.
Part C: Isolation and Purification
-
Collect the Para Red precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Dry the product in an oven at 60°C.
Caption: Experimental workflow for the synthesis of Para Red.
Synthesis of a Polymeric Azo Dye (General Procedure)
This protocol outlines a general method for synthesizing a polymeric azo dye via polycondensation of a functionalized monomeric dye with formaldehyde.[3][4]
Materials:
-
Monomeric azo dye with a reactive site (e.g., a phenol group)
-
Formaldehyde solution (37%)
-
Oxalic acid (catalyst)
-
Methanol
-
Buchner Funnel and Filter Paper
Procedure:
-
In a three-necked flask equipped with a stirrer and condenser, dissolve the monomeric azo dye in a suitable solvent (e.g., methanol).
-
Add oxalic acid as a catalyst.
-
Slowly add formaldehyde solution to the reaction mixture.
-
Heat the mixture to reflux (typically 60-80°C) and maintain for several hours (e.g., 4-6 hours).
-
Monitor the reaction progress (e.g., by viscosity measurements).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymeric dye by pouring the solution into a non-solvent (e.g., water).
-
Collect the solid polymeric dye by filtration, wash thoroughly with the non-solvent, and dry under vacuum.
Characterization and Performance Evaluation
UV-Visible Spectroscopy:
-
Prepare dilute solutions of the monomeric and polymeric dyes in a suitable solvent (e.g., DMF or DMSO).
-
Record the absorption spectra using a UV-Vis spectrophotometer over a range of 300-700 nm.
-
Determine the wavelength of maximum absorption (λmax) for each dye.
Thermal Gravimetric Analysis (TGA):
-
Place a small, accurately weighed sample of the dye in a TGA crucible.
-
Heat the sample from room temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature.
Colorfastness to Washing (ISO 105-C06): [9][10][11]
-
Prepare a composite specimen by stitching the dyed fabric sample between two undyed adjacent fabrics (e.g., cotton and wool).
-
Place the composite specimen in a stainless-steel container with a specified number of steel balls, a standard detergent solution, and, if required, a bleaching agent.
-
Agitate the container in a laundering machine at a specified temperature and time (e.g., 60°C for 30 minutes).
-
Rinse and dry the composite specimen.
-
Assess the change in color of the dyed sample and the degree of staining on the adjacent fabrics using the standard grey scales under controlled lighting.
Colorfastness to Light (AATCC Test Method 16.3): [12][13]
-
Mount a portion of the dyed fabric sample in a sample holder.
-
Place the sample in a xenon-arc lamp weathering apparatus.
-
Expose the sample to a specified amount of radiant energy.
-
Simultaneously expose a set of blue wool lightfastness standards.
-
Evaluate the fading of the test specimen by comparing the color change with that of the blue wool standards.
Causality of Performance Differences and Field Insights
The superior performance of polymeric azo dyes is fundamentally linked to their macromolecular nature. The high molecular weight and long polymer chains lead to several key advantages:
-
Reduced Mobility: Once embedded within a substrate like a textile fiber or a polymer matrix, the large polymeric dye molecules are physically trapped. This significantly reduces their ability to migrate to the surface or leach out during washing or exposure to solvents, resulting in excellent wash and rub fastness.[8]
-
Enhanced Intermolecular Forces: The cumulative effect of van der Waals forces along the polymer chains leads to stronger intermolecular interactions. This contributes to higher melting points and greater thermal stability, making them suitable for applications involving high-temperature processing.
-
Improved Lightfastness: The polymeric structure can provide a protective environment for the azo chromophores, shielding them from photo-degradation. The energy absorbed from UV radiation can be dissipated along the polymer backbone, reducing the likelihood of bond cleavage in the chromophore.
From a practical standpoint, the choice between a monomeric and a polymeric azo dye depends on the end-use requirements. For applications where cost is a primary driver and high durability is not critical, monomeric dyes may suffice. However, for high-performance applications such as automotive textiles, outdoor fabrics, and long-lasting colored plastics, the enhanced fastness properties and stability of polymeric dyes justify their potentially higher cost and more complex synthesis.
Conclusion
Polymeric azo dyes represent a significant advancement over their monomeric counterparts, offering enhanced durability, thermal stability, and colorfastness. These improvements are a direct consequence of their high molecular weight and the incorporation of the chromophore into a polymer chain. While the synthesis of polymeric dyes is more complex, the resulting performance benefits make them the preferred choice for applications demanding long-term color stability and resistance to environmental stressors. This guide provides the foundational knowledge and experimental framework for researchers to explore and leverage the unique advantages of both monomeric and polymeric azo dyes in their respective fields.
References
-
Polymers and Dyes: Developments and Applications - Semantic Scholar. (2015, April 15). Retrieved from [Link]
-
The Synthesis of Azo Dyes. Retrieved from [Link]
-
Habibu, S., et al. (2013). Synthesis, Characterization and Application of Some Polymeric Dyes Derived From Monoazo Disperse Dyes. IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Abdullahi, S. S., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. National Institutes of Health. Retrieved from [Link]
-
Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. (2022, September 28). ResearchGate. Retrieved from [Link]
-
Abdullahi, S. S., et al. (2022). FACILE SYNTHESIS AND DYEING PERFORMANCE OF SOME DISPERSE MONOMERIC AND POLYMERIC DYES ON NYLON AND POLYESTER FABRICS. Semantic Scholar. Retrieved from [Link]
-
Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. (2022, December 26). ResearchGate. Retrieved from [Link]
-
Bhatt, V. R., & Patel, N. C. (2002). Studies of novel monomeric and polymeric azo disperse dyes. Journal of Applied Polymer Science. Retrieved from [Link]
-
Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes. Retrieved from [Link]
-
Improvement of the dyeing and fastness properties of a naphthalimide fluorescent dye using poly(amidoamine) dendrimer. (2025, August 7). ResearchGate. Retrieved from [Link]
-
AATCC. TM16.3-2020, Test Method for Colorfastness to Light: Xenon-Arc. Retrieved from [Link]
-
Synthesis and characterization of new optically active poly(azo-ester-imide)s via interfacial polycondensation. (2012). National Institutes of Health. Retrieved from [Link]
-
ISO 105 C06 Color Fastness to Washing Test Method. (2024, August 20). Textile Tester. Retrieved from [Link]
-
The Science Behind Enhancing Cotton Color Fastness with Fixing Agents. (2026, January 16). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
AATCC 16.3 Colorfastness to Light Test Method: A Guide. (2025, March 13). QIMA Blog. Retrieved from [Link]
-
ISO 105-C06:2010. (2010, March 15). iTeh Standards. Retrieved from [Link]
-
Azo Polymers Synthesis, Functions and Applications. Retrieved from [Link]
-
Synthesis and Investigation of Polyester and Poly Amide Azo Dyes (I). (2025, August 6). ResearchGate. Retrieved from [Link]
-
Colorfastness Test Methods for Textiles: Complete Guide. (2025, March 13). QIMA Blog. Retrieved from [Link]
-
What is Color Fastness | Importance and How to Improve Colorfastness. (2021, December 16). Textile Learner. Retrieved from [Link]
-
2020 Synthesis of Para Red. (2020, May 2). YouTube. Retrieved from [Link]
-
Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions. Retrieved from [Link]
-
AATCC Standard Test Methods and Procedures. AATCC. Retrieved from [Link]
- Method for improving color fastness of polyester fabric. (2012, December 12). Google Patents.
-
How to test Color Fastness to Wash. ISO 105 C06. (2018, October 19). YouTube. Retrieved from [Link]
-
The microscale synthesis of azo dyes. RSC Education. Retrieved from [Link]
-
Improvement of Colour Fastness for Deep Blue Shade of Cotton Fabric. (2016). Atlantis Press. Retrieved from [Link]
-
AL-Rubaie, L. A. R., & Mhessn, R. J. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. Journal of Chemistry and Chemical Sciences. Retrieved from [Link]
-
Colour Fastness to Washing Procedure (ISO 105 C06). (2021, December 20). Textile Learner. Retrieved from [Link]
-
TM016.1- Test Method for Colorfastness to Light: Outdoor. AATCC. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. textilelearner.net [textilelearner.net]
- 12. AATCC - AATCC [members.aatcc.org]
- 13. blog.qima.com [blog.qima.com]
Environmental Impact & Toxicological Profiling: Disperse Red vs. Reactive Dyes
Executive Summary: The Hydrophobic-Hydrophilic Dichotomy
In the assessment of environmental impact and toxicological risk, Disperse Red dyes (specifically Disperse Red 1 and 13) and Reactive dyes (e.g., Reactive Red 120, Reactive Black 5) represent two fundamentally opposing chemical behaviors.
For researchers in drug development and environmental toxicology, these dyes serve as critical model compounds. Disperse Red 1 (DR1), an azo-based hydrophobic dye, is frequently used to model azo-reduction metabolism and mutagenicity (Ames positive). In contrast, Reactive dyes, characterized by their covalent bonding and high water solubility, primarily model aquatic salinity burden and hydrolytic persistence .
This guide objectively compares their performance, toxicity profiles, and degradation mechanisms, supported by experimental protocols and data.
Chemical Basis & Environmental Fate[1][2]
The core environmental impact of these dyes is dictated by their solubility and binding mechanisms.[1]
| Feature | Disperse Red Dyes (e.g., DR1) | Reactive Dyes (e.g., Reactive Red 120) |
| Chemical Class | Azo or Anthraquinone (Non-ionic) | Azo, Phthalocyanine (Anionic) |
| Solubility | Low (Hydrophobic/Colloidal) | High (Hydrophilic) |
| Binding Mechanism | Physical entrapment (Solid solution) | Covalent bonding (Nucleophilic substitution) |
| Wastewater State | Suspended solids (TSS) | Dissolved organics (COD/TDS) |
| Primary Risk | Bioaccumulation & Mutagenicity | Salinity & Hydrolytic Persistence |
Mechanistic Insight
-
Disperse Red Fate: Due to hydrophobicity, these dyes adsorb onto organic matter in sediments. Under anaerobic conditions (sediment layers), the azo bond (-N=N-) is cleaved by microbial azoreductases, releasing aromatic amines (e.g., p-phenylenediamine) which are often more toxic and mutagenic than the parent dye.
-
Reactive Dye Fate: These dyes compete between reacting with the fiber and reacting with water (hydrolysis). Up to 50% of the dye hydrolyzes, becoming "dead dye" that cannot bind but remains highly soluble. This leads to high Chemical Oxygen Demand (COD) and requires high salt concentrations for exhaustion, causing secondary salinity pollution.
Toxicological Profiling: Comparative Data
Mutagenicity (Ames Test)
For drug development professionals, the mutagenic potential of the azo moiety is a critical screen.
-
Disperse Red 1: Consistently tests positive in Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction). The mechanism involves the enzymatic reduction of the nitro group and cleavage of the azo bond, forming DNA-reactive nitrenium ions.
-
Reactive Dyes: Generally show lower mutagenicity in the Ames test compared to disperse dyes. However, they exhibit cytotoxicity in mammalian dermal cells due to their reactive electrophilic groups (e.g., vinyl sulfone or chlorotriazine) before hydrolysis.
Aquatic Toxicity (Zebrafish Model)
The zebrafish (Danio rerio) embryo model (OECD 236) highlights the difference in bioavailability.
Table 1: Representative Comparative Toxicity Data
| Parameter | Disperse Red 1 (Model Azo) | Reactive Red 120 (Model Reactive) |
| LC50 (96h, Zebrafish) | 1.0 – 5.0 mg/L (High Toxicity) | > 100 mg/L (Low Acute Toxicity) |
| Teratogenicity | High (Spinal curvature, edema) | Low (Unless at extreme concentrations) |
| Bioaccumulation Factor | High (Lipophilic) | Negligible (Hydrophilic) |
| Genotoxicity (HepG2) | Positive (DNA strand breaks) | Negative/Equivocal |
Critical Insight: While Reactive dyes have a higher LC50 (lower acute toxicity), their environmental load is often orders of magnitude higher due to poor fixation rates. Disperse dyes are lethal at lower doses but are easier to physically remove from the water column.
Degradation Pathways & Visualization
Understanding the degradation mechanism is essential for designing remediation protocols.
Diagram 1: Azo Dye Cleavage vs. Hydrolysis
The following diagram contrasts the anaerobic reduction of Disperse Red 1 with the hydrolysis of a Reactive dye.
Figure 1: Comparative degradation pathways. Disperse dyes degrade into toxic amines, while reactive dyes hydrolyze into persistent, soluble pollutants requiring oxidation.
Experimental Protocols
To validate these profiles in your own lab, use the following self-validating workflows.
Protocol A: Zebrafish Embryo Acute Toxicity Test (OECD 236 Adapted)
Purpose: Determine LC50 and teratogenic effects of dye effluents.
-
Preparation:
-
Collect fertilized Danio rerio eggs (<1 hour post-fertilization).
-
Wash eggs in E3 medium.
-
Select healthy embryos (free of coagulation/asymmetry).
-
-
Exposure:
-
Prepare dye stock solutions (0.1, 1.0, 10, 50, 100 mg/L) in E3 medium.
-
Control: E3 medium only. Positive Control: 3,4-dichloroaniline (4 mg/L).
-
Place 1 embryo per well in a 24-well plate (2 mL solution/well).
-
Replicates: 20 embryos per concentration.
-
-
Observation Points:
-
24 hpf (hours post fertilization): Check for coagulation (lethality) and spontaneous movement.
-
48 hpf: Check for heartbeat, edema, and hatching.
-
96 hpf: Final lethality count and morphological defects (spinal curvature).
-
-
Validation Criteria:
-
Control mortality < 10%.
-
Positive control mortality > 30%.
-
Protocol B: Photocatalytic Degradation Assessment
Purpose: Evaluate the efficiency of Advanced Oxidation Processes (AOPs) for Reactive vs. Disperse dyes.
-
Setup:
-
Reactor: Quartz jacketed vessel with UV lamp (254 nm).
-
Catalyst: TiO2 (Degussa P25) at 1.0 g/L.
-
-
Procedure:
-
Step 1 (Adsorption): Stir dye solution (50 mg/L) with catalyst in the dark for 30 mins to establish adsorption-desorption equilibrium.
-
Note: Disperse dyes will show high adsorption; Reactive dyes will show low adsorption.
-
-
Step 2 (Irradiation): Turn on UV lamp. Maintain temp at 25°C.
-
Step 3 (Sampling): Aliquot 2 mL every 15 mins. Centrifuge to remove catalyst.
-
-
Analysis:
-
Measure Absorbance (
) using UV-Vis spectrophotometer. -
Calculate Degradation Efficiency:
. -
Self-Validation: Plot
vs time. A linear fit ( ) confirms pseudo-first-order kinetics.
-
Diagram 2: Experimental Workflow Visualization
Figure 2: Integrated workflow for simultaneous assessment of biological toxicity and chemical degradability.
References
-
Vacchi, F. I., et al. (2017). "Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent." Chemosphere.[2] Link
-
Ferraz, E. R., et al. (2011). "Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test." Environmental Toxicology. Link
-
Leme, D. M., et al. (2015). "Genotoxicological assessment of two reactive dyes using human skin equivalents." Toxicology in Vitro. Link
-
OECD Guidelines for the Testing of Chemicals. (2013). "Test No. 236: Fish Embryo Acute Toxicity (FET) Test." OECD Publishing. Link
-
Punzi, M., et al. (2015). "Advanced oxidation of reactive dyes: toxicity assessment and degradation mechanisms." Journal of Hazardous Materials. Link
Sources
Comparative Genotoxicity of Azo Dyes: Mechanisms, SAR, and Experimental Protocols
Executive Summary
This guide provides a technical comparison of the genotoxic potential of various azo dyes, contrasting industrial lipophilic dyes (e.g., Sudan I, Methyl Yellow) with sulfonated food-grade dyes (e.g., Tartrazine). The core differentiator in genotoxicity lies in the reductive cleavage of the azo bond (–N=N–) and the subsequent metabolic activation of the resulting aromatic amines.[1]
While standard Ames protocols often yield false negatives for azo dyes due to aerobic conditions inhibiting azoreductase activity, this guide details the Prival Modification —a critical protocol adjustment required for accurate risk assessment in drug development and toxicology.
Mechanistic Foundation: The Reductive Cleavage Pathway[2]
The genotoxicity of azo dyes is rarely intrinsic to the parent molecule. Instead, it is a metabolic consequence. The azo bond is thermodynamically stable but biologically labile under anaerobic conditions (e.g., in the lower gut) or via specific hepatic enzymes.
The Mechanism[2]
-
Reductive Cleavage: Azoreductases (bacterial or hepatic) split the –N=N– bond, generating two aromatic amines.[2]
-
Bioactivation: These amines (e.g., 1-amino-2-naphthol from Sudan I) undergo N-hydroxylation by CYP450 enzymes.
-
Adduct Formation: The resulting N-hydroxyarylamines are esterified (e.g., by sulfotransferases) into unstable nitrenium ions, which covalently bind to guanine residues in DNA, causing mutations.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical transition from inert parent dye to DNA-damaging agent.
Figure 1: The metabolic pathway converting azo dyes into genotoxic DNA adducts via reductive cleavage.[3]
Comparative Analysis: Industrial vs. Food Grade
The Structure-Activity Relationship (SAR) of azo dyes dictates their toxicity. The presence of sulfonic acid groups (-SO3H) is the primary safety factor.
Table 1: Genotoxicity Profile Comparison[5]
| Feature | Sudan I (Industrial/Banned) | Tartrazine (Food Grade/E102) | Methyl Yellow (Carcinogen) |
| Structure | Lipophilic, Unsulfonated | Hydrophilic, Trisulfonated | Lipophilic, Unsulfonated |
| Metabolic Product | 1-amino-2-naphthol (Mutagenic) | Sulfanilic acid (Low toxicity) | N,N-dimethyl-p-phenylenediamine |
| Ames Test (Std) | Weakly Positive (+S9) | Negative | Positive (+S9) |
| Ames (Prival Mod) | Strongly Positive | Negative | Strongly Positive |
| Mechanism | DNA Adduct formation | Oxidative Stress (High dose only) | DNA Intercalation/Adducts |
| Cell Permeability | High (Passive diffusion) | Low (Polarity limits entry) | High |
Expert Insight: Why Sulfonation Matters
Tartrazine contains three sulfonic acid groups. These highly polar groups prevent the molecule from crossing cell membranes efficiently, leading to rapid renal excretion before extensive reductive cleavage can occur in the liver. Conversely, Sudan I is lipophilic, allowing it to accumulate in adipose tissue and undergo extensive hepatic metabolism into mutagenic amines [1].
Experimental Protocols
To objectively compare these dyes, one must use assays that account for the unique metabolic requirements of azo compounds.
Protocol A: The Prival Modification (Ames Test)
Why this is critical: Standard Ames tests use rat liver S9. However, rat S9 is aerobic, and oxygen inhibits the azoreductase mechanism. The Prival modification uses hamster liver S9 (higher reductive activity) and a pre-incubation step with Flavin Mononucleotide (FMN) to ensure the azo bond is actually cleaved [2].
Methodology:
-
Preparation of S9 Mix: Use uninduced Hamster Liver S9 (30% v/v). Add FMN (flavin mononucleotide) to the cofactor mix to catalyze reduction.
-
Pre-incubation (The Key Step):
-
Mix 0.1 mL test strain (Salmonella TA98 or TA100).
-
Mix 0.1 mL test dye solution (DMSO vehicle).
-
Mix 0.5 mL S9/FMN mix.
-
Incubate anaerobically (in nitrogen) for 30 minutes at 37°C.
-
-
Plating: Add 2.0 mL molten top agar (with traces of histidine/biotin). Pour onto minimal glucose agar plates.
-
Incubation: Incubate plates aerobically for 48 hours at 37°C.
-
Scoring: Count revertant colonies. A result is positive if colonies are >2x the solvent control.
Protocol B: Alkaline Comet Assay (In Vitro)
This assay detects DNA strand breaks, which may result from oxidative stress (ROS) caused by dyes like Tartrazine, even if they don't form adducts.
Methodology:
-
Cell Treatment: Expose HepG2 or Lymphocytes to dye concentrations (e.g., 10–1000 µM) for 3 hours.
-
Embedding: Mix cells with Low Melting Point (LMP) agarose and layer onto microscope slides.
-
Lysis: Immerse slides in cold Lysis Buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Unwinding: Transfer to electrophoresis tank with alkaline buffer (300mM NaOH, 1mM EDTA, pH >13) for 20 minutes. Critical: High pH unwinds DNA to reveal single-strand breaks.
-
Electrophoresis: Run at 25V (300mA) for 20 minutes.
-
Staining & Analysis: Stain with Ethidium Bromide or SYBR Gold. Use image analysis software to calculate Tail Moment (% DNA in tail × tail length).
Visualization: Prival Modified Ames Workflow
This workflow highlights the anaerobic reduction step essential for azo dye testing.
Figure 2: The Prival Modification workflow, emphasizing the anaerobic pre-incubation required to reduce azo bonds.
Critical Discussion: Interpreting the Data
When evaluating azo dyes, researchers must distinguish between direct genotoxicity and secondary mechanisms .
-
False Negatives in Standard Protocols: A dye like Congo Red or Sudan I may appear safe in a standard aerobic Ames test because the bacteria cannot reduce the azo bond to the mutagenic amine. Trustworthiness Check: If a study claims an azo dye is "non-genotoxic" but did not use the Prival modification (or Hamster S9), the data is invalid for human risk assessment [3].
-
Oxidative Stress vs. Mutation: Tartrazine often shows "genotoxicity" in Comet assays at very high doses. This is usually due to the generation of Reactive Oxygen Species (ROS) overloading cellular defenses, rather than direct DNA intercalation. This is a threshold-based effect, unlike the stochastic non-threshold risk of mutagenic metabolites from Sudan dyes [4].
Reference List
-
Chung, K. T. (2016). Azo dyes and human health: A review of mutagenicity and carcinogenicity. Journal of Environmental Science and Health, Part C. Link
-
Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research/Environmental Mutagenesis and Related Subjects. Link
-
IARC Monographs. (1975). Sudan I, Sudan II, Sudan III, and Sudan Brown RR.[4] Volume 8. International Agency for Research on Cancer. Link
-
Mpountoukas, P., et al. (2010). Cytogenetic evaluation of the toxicity of the food colors tartrazine and carmoisine in human peripheral blood lymphocytes in vitro. Food and Chemical Toxicology.[5] Link
Sources
- 1. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 2. researchgate.net [researchgate.net]
- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Nonlinear Optical Properties of Disperse Red 1: A Comparative Technical Guide
Executive Summary: The "Fruit Fly" of Nonlinear Optics
Disperse Red 1 (DR1) occupies a unique position in the history of nonlinear optics (NLO). It is the "fruit fly" of organic photonics—a benchmark molecule against which all subsequent chromophores are measured. While modern hyper-chromophores (like CLD-1 or FTC) offer superior electro-optic coefficients (
For professionals in drug development and photopharmacology, understanding DR1 is equally critical. The same trans-cis photoisomerization mechanism that dictates its NLO stability is the foundational principle behind azobenzene-based photopharmacological switches used to activate drugs with light.
This guide objectively compares DR1 against high-performance alternatives, detailing the trade-offs between nonlinearity, thermal stability, and optical transparency.
Molecular Architecture & Mechanism
The nonlinear response of DR1 arises from its classic "Push-Pull" architecture. This design maximizes the second-order molecular hyperpolarizability (
The Push-Pull System
-
Donor (D): The Dialkylamine group pushes electron density into the system.
-
Bridge (
): The Azobenzene core provides the conjugation path. -
Acceptor (A): The Nitro group (
) pulls electron density, creating a strong ground-state dipole moment ( ).
The figure of merit for these materials is often the product
Visualization: The Charge Transfer Pathway
Figure 1: The donor-bridge-acceptor mechanism of DR1. Note the vulnerability to photoisomerization, which is a double-edged sword: useful for switching, detrimental for stable NLO devices.
Comparative Performance Analysis
The following data contrasts DR1 with DANS (a similar stilbene derivative), CLD-1 (a high-performance phenyl-tetraene), and Lithium Niobate (the inorganic standard).
Quantitative Data Summary
| Metric | Disperse Red 1 (DR1) | DANS (Stilbene) | CLD-1 (High-Performance) | LiNbO₃ (Inorganic Ref) |
| Structure Type | Azo-dye | Stilbene | Phenyl-tetraene bridged | Crystal Lattice |
| Hyperpolarizability ( | ~50 × 10⁻³⁰ esu | ~65 × 10⁻³⁰ esu | > 2,000 × 10⁻³⁰ esu | N/A (Bulk effect) |
| Absorption | ~480 nm | ~430 nm | ~650-700 nm | UV cutoff (<350 nm) |
| Electro-optic Coeff ( | 10–15 pm/V (in PMMA) | 15–25 pm/V | > 80 pm/V | ~31 pm/V |
| Thermal Stability | Low ( | Medium | Medium-High | Extremely High (>1000°C) |
| Relaxation Mechanism | Photoisomerization | Thermal relaxation | Lattice rigid | None (Crystal) |
Critical Insights
-
The Nonlinearity-Transparency Trade-off: DR1 has a "blue" transparency window compared to CLD-1. While CLD-1 has massive nonlinearity, its absorption tail extends into the telecommunications band (1300/1550 nm), causing propagation loss. DR1 is more transparent at 1300 nm but lacks the raw power.
-
Stability vs. Activity: DR1 in a guest-host polymer (e.g., PMMA) suffers from rapid temporal decay of the NLO signal because the molecules relax back to an isotropic distribution. Covalently attaching DR1 (side-chain polymers) improves this, but it never matches the stability of inorganic LiNbO₃ [1].
-
Cross-Disciplinary Note (Drug Development): In photopharmacology, the instability of DR1 (isomerization) is the feature. Researchers attach DR1 derivatives to ion channels. Under 480 nm light, the molecule kinks (trans-to-cis), mechanically opening the channel. This is distinct from NLO, where we want the molecule to stay rigid [2].
Experimental Protocols
To validate these properties, two primary experiments are required: Poling (to align the dipoles) and the Teng-Man Method (to measure the electro-optic coefficient).
Protocol A: Corona Poling of DR1-PMMA Films
Objective: Break the centrosymmetry of the spin-coated film to enable
-
Preparation: Spin coat DR1/PMMA (10% wt) onto ITO-glass at 1500 rpm for 30s. Bake at 80°C (vacuum) overnight to remove solvent.
-
Setup: Place sample on a grounded heater. Suspend a tungsten needle 1 cm above the film.
-
Heating: Heat sample to
(approx. 95°C for PMMA). Causality: Poling near increases molecular mobility, allowing rotation. -
Field Application: Apply +5 kV to the needle. The corona discharge deposits surface charge, creating a massive internal field (
). -
Cooling (Crucial Step): Maintain voltage while cooling to room temperature. Causality: This "freezes" the dipolar alignment.
-
Termination: Turn off voltage only after the sample is fully cooled.
Protocol B: The Teng-Man Reflection Technique
Objective: Measure
Workflow Diagram:
Figure 2: The Teng-Man experimental setup. The laser beam reflects off the sample through the ITO layer. The modulation in reflection intensity (
Calculation:
The electro-optic coefficient is derived using the formula:
References
-
Dalton, L. R., et al. "Organic nonlinear optical materials and devices." Chemistry of Materials, vol. 7, no. 6, 1995, pp. 1060-1081.
-
Beharry, A. A., & Woolley, G. A. "Azobenzene photoswitches for biomolecules." Chemical Society Reviews, vol. 40, no. 8, 2011, pp. 4422-4437.
-
Teng, C. C., & Man, H. T. "Simple reflection technique for measuring the electro-optic coefficient of poled polymers." Applied Physics Letters, vol. 56, no. 18, 1990, pp. 1734-1736.
-
Singer, K. D., et al. "Second-order nonlinear-optical properties of donor- and acceptor-substituted aromatic compounds." Journal of the Optical Society of America B, vol. 6, no. 7, 1989, pp. 1339-1350.
Thermomechanical Properties of Polymers Doped with Disperse Red 1: A Comparative Technical Guide
This guide provides an in-depth technical comparison of the thermomechanical properties of Disperse Red 1 (DR1) doped polymers, specifically focusing on the industry-standard Guest-Host system (DR1/PMMA) versus its primary alternative, the Covalently Functionalized Side-Chain system .
Executive Summary & Core Directive
Disperse Red 1 (DR1) is a benchmark azo-dye chromophore used in nonlinear optics (NLO) and photonics. Its utility hinges on the stability of its acentric alignment (poling) within a polymer matrix.
This guide compares the two dominant material architectures:
-
Guest-Host Systems: DR1 physically doped into a polymer matrix (e.g., PMMA).[1][2][3][4]
-
Side-Chain Systems: DR1 covalently bonded to the polymer backbone.
Key Insight: While Guest-Host systems offer rapid prototyping and ease of fabrication, they suffer from plasticization , where the dopant lowers the glass transition temperature (
Mechanism of Action: Thermomechanical Interactions
To understand the performance gap, one must understand the molecular causality.
The Plasticization Effect (Guest-Host)
In a doped system, DR1 molecules act as "molecular lubricants." They increase the free volume between polymer chains, facilitating chain mobility.
-
Causality: High doping concentrations (typically >5 wt%) disrupt inter-chain van der Waals forces.
-
Result: A depression in
(often 10–20°C drop), reducing the temporal stability of the poled order.
The Anti-Plasticization Anomaly (Fiber vs. Film)
Field Insight: While films generally show plasticization, drawn fibers of DR1/PMMA can exhibit anti-plasticization (increased modulus). This occurs because the drawing process aligns the chains, and DR1 molecules fill the specific free volume pockets, locking the structure. Note: This is processing-dependent.
Covalent Anchoring (Side-Chain)
In side-chain polymers, the chromophore is chemically tethered. The motion of the chromophore is coupled to the segmental motion of the polymer backbone (
-
Result:
is often maintained or increased. Orientational decay requires the movement of the entire polymer segment, not just the small dye molecule.
Comparative Analysis: Guest-Host vs. Alternatives
The following table synthesizes experimental data ranges for PMMA-based systems.
Table 1: Performance Comparison of DR1 Architectures
| Feature | Guest-Host System (DR1 Doped PMMA) | Side-Chain System (DR1-MMA Copolymer) | Cross-Linked System (Thermoset) |
| Preparation | Simple: Mixing & Spin Coating | Complex: Organic Synthesis required | High Complexity: In-situ curing |
| Decreases (Plasticization) | Stable / Increases | Significant Increase | |
| Typical | ~85°C - 95°C (at 10 wt% doping) | ~105°C - 125°C | >150°C |
| Temporal Stability | Low (Dipoles relax days/weeks) | High (Stable for months/years) | Very High (Permanent) |
| Chromophore Loading | Limited (<15% due to aggregation) | High (30-50% possible) | Variable |
| Mechanical Modulus | Lower (Softening effect) | Higher (Stiffer backbone) | Highest (Rigid network) |
| Primary Use Case | Prototyping, Waveguides | Commercial Modulators, Data Storage | High-Temp Sensors |
Critical Note: In Guest-Host systems, exceeding 15 wt% doping often leads to phase separation (crystallization of DR1), destroying optical quality. Side-chain polymers avoid this by chemically preventing aggregation.
Visualizing the Mechanism
The following diagram illustrates the relaxation pathways. In Guest-Host systems, the dye relaxes independently (fast). In Side-Chain systems, the dye is locked to the backbone (slow).
Caption: Comparative relaxation dynamics. Guest-Host systems suffer from decoupled relaxation, while Side-Chain systems require cooperative polymer motion.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating . The inclusion of a "Control" (Undoped PMMA) is mandatory for normalizing thermomechanical data.
Preparation and Poling Workflow
Caption: Standard workflow for fabricating poled DR1-doped polymer films.
Characterization: DMA & DSC
Objective: Quantify the plasticization effect (
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Heat-Cool-Heat cycle.
-
Rate: 10°C/min.[5]
-
Why: The first heat removes thermal history (enthalpic relaxation). The second heat provides the true
. -
Validation: If the
of the doped sample is >5°C lower than the neat PMMA reference, plasticization is confirmed.
-
-
Dynamic Mechanical Analysis (DMA):
-
Mode: Tensile (for strips) or Shear (for sandwiches).
-
Frequency: 1 Hz.
-
Output: Storage Modulus (
), Loss Modulus ( ), and . -
Observation: Look for the broadening of the
peak in doped samples, indicating a wider distribution of relaxation times due to dye-polymer heterogeneity.
-
References
-
Effect of Disperse Red 1 Azobenzene Dye Doping and Annealing on the Thermomechanical and Photomechanical Properties of PMMA Fibers. Source: MDPI (Polymers) Link:[Link] Relevance: Discusses the anti-plasticization effect in fibers and
depression in films.[4] -
Photothermal and Reorientational Contributions to the Photomechanical Response of DR1 Azo Dye-Doped PMMA Fibers. Source: MDPI (Materials) Link:[Link] Relevance: Provides theoretical modeling of the photothermal heating vs. molecular reorientation.[6]
-
Polymer-Dye Complexes: A Facile Method for High Doping Level and Aggregation Control. Source: Aalto University / ACS Applied Materials & Interfaces Link:[Link] Relevance: Details spin coating protocols and aggregation limits of DR1 in polymers.
-
Dynamic Mechanical Analysis of Polymers. Source: TA Instruments Application Note Link:[Link] Relevance: Authoritative standard for DMA methodology and interpretation of viscoelastic properties.
Sources
Comparative Guide: Fastness Properties of Azo Disperse Dyes
This guide provides a rigorous technical comparison of azo disperse dyes, focusing on their fastness properties relative to anthraquinone alternatives and structural variations. It is designed for researchers and application scientists requiring actionable data and validated protocols.
Executive Summary & Technical Scope
Azo disperse dyes constitute the largest class of colorants for hydrophobic fibers (polyester, cellulose acetate) due to their high tinctorial strength and economic synthesis. However, their fastness profile—specifically resistance to light, sublimation, and washing—varies significantly based on diazo/coupling component substitution.[1]
This guide objectively compares azo disperse dyes against their primary high-performance alternative, anthraquinones, and analyzes the structural modifications (e.g., heterocyclic coupling, electron-withdrawing substituents) that enhance their stability.
Chemical Foundation: Azo vs. Anthraquinone
The fundamental trade-off in disperse dye selection is between the high molar extinction coefficient of azo dyes and the superior stability of the anthraquinone chromophore.
Table 1: Structural & Performance Comparison
| Feature | Azo Disperse Dyes | Anthraquinone Disperse Dyes |
| Chromophore | -N=N- (Azo linkage) | Cyclic ketone (Fused benzene rings) |
| Tinctorial Strength | High (Cost-effective) | Low (Requires higher loading) |
| Color Range | Excellent for Yellow, Orange, Red, Navy | Superior for Bright Blue, Turquoise, Violet |
| Light Fastness | Moderate to Good (Structure dependent) | Excellent (Inherently stable) |
| Sublimation | Variable (Poor in low MW mono-azo) | Generally Good |
| Gas Fading | Susceptible to reduction by NOx | Susceptible (requires inhibitors) |
Mechanistic Insight: Pathways of Degradation
To engineer or select dyes with superior fastness, one must understand the molecular degradation pathways.
Photofading Mechanism
Light fastness depends on the dye's resistance to photochemical breakdown.
-
Oxidative Fading: Predominant on polyester (PET). Singlet oxygen (
) or hydroxy radicals attack the azo linkage or the hydrazone tautomer. -
Reductive Fading: Predominant on protein fibers (nylon/wool) or in anaerobic conditions. The azo bond is cleaved into amines.
-
Substituent Effect: Electron-Withdrawing Groups (EWGs) like nitro (
), cyano ( ), or sulfone ( ) on the diazo component pull electron density away from the azo bond, stabilizing it against oxidation. Conversely, Electron-Donating Groups (EDGs) can accelerate oxidative fading.
Thermal Migration & Sublimation
Disperse dyes are non-ionic and rely on solid-state diffusion. During heat setting (post-dyeing), dyes can migrate from the fiber interior to the surface.[2][3][4]
-
Mechanism: Thermal energy breaks the weak Van der Waals forces holding the dye in the polymer matrix.
-
Consequence: Surface dye leads to poor wet fastness and staining of adjacent fabrics.
-
Mitigation: Increasing molecular weight (e.g., dis-azo dyes) or adding polar groups (e.g., diesters) reduces vapor pressure and migration.
Visualization: Photofading Pathways
The following diagram illustrates the divergent pathways of azo dye degradation under light exposure.
Caption: Divergent photochemical degradation pathways of azo dyes on different fiber substrates.
Comparative Data Analysis
The following data synthesizes performance metrics from heterocyclic vs. carbocyclic azo dyes.
Table 2: Effect of Coupling Component on Fastness (Polyester)
Data normalized to ISO 105 Standards (Scale 1-5 for Wash/Sublimation, 1-8 for Light)
| Dye Class | Structure Type | Light Fastness (ISO B02) | Sublimation (180°C) | Wash Fastness (60°C) |
| Carbocyclic Azo | Aniline-based | 4 - 5 | 3 (Moderate) | 3 - 4 |
| Heterocyclic Azo | Thiophene-based | 6 - 7 | 4 - 5 (Good) | 4 - 5 |
| Heterocyclic Azo | Benzothiazole-based | 5 - 6 | 4 (Good) | 4 |
| Dis-Azo | High MW | 5 | 5 (Excellent) | 5 |
Key Insight: Heterocyclic coupling components (thiophene, thiazole) induce a bathochromic shift (deeper colors) and significantly improve sublimation fastness due to increased polarity and molecular weight compared to simple aniline derivatives.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating control steps.
Protocol: High-Temperature (HT) Dyeing of Polyester
Objective: Achieve uniform dye penetration with minimal surface deposition.
-
Preparation:
-
Substrate: 100% Polyester fabric (scoured/bleached).
-
Liquor Ratio: 1:20 (maintains consistent concentration).
-
Control Step: Measure pH of the dye bath. Adjust to pH 4.5–5.5 using acetic acid/sodium acetate buffer. Reason: Disperse dyes are sensitive to alkaline hydrolysis.
-
-
Dyeing Cycle:
-
Start at 60°C.
-
Ramp temperature at 2°C/min to 130°C.
-
Hold at 130°C for 45–60 minutes. Validation: Ensure autoclave/HT machine pressure remains stable.
-
-
Reduction Clearing (Critical Step):
-
After cooling to 70°C, drain and refill with solution containing:
-
2 g/L Sodium Hydrosulfite (Hydro)
-
2 g/L Sodium Hydroxide (Caustic Soda)
-
1 g/L Non-ionic detergent
-
-
Treat at 70°C for 20 minutes.
-
Causality: This strips unfixed surface dye (which has poor fastness) without affecting the dye diffused inside the fiber.
-
-
Rinsing: Neutralize with dilute acetic acid, rinse hot then cold.
Protocol: ISO 105-B02 Light Fastness Testing
Objective: Determine resistance to artificial light (Xenon arc).[5][6][7][8]
-
Specimen Setup:
-
Mount the test specimen (dyed fabric) alongside the Blue Wool References (Standards 1–8).
-
Mask 50% of the specimen and references with an opaque cover.
-
-
Exposure:
-
Place in Xenon arc fading lamp chamber.
-
Set Black Panel Temperature (BPT) to 63°C ± 1°C.
-
Set Humidity control (Effective Humidity) to Low (standards specific).
-
-
Validation Endpoint:
-
Expose until Blue Wool Standard 4 shows a contrast equal to Grade 4 on the Grey Scale.
-
Self-Validation: If the Blue Wool standards do not fade in the expected sequence, the lamp intensity or humidity is out of calibration; abort and recalibrate.
-
-
Assessment:
Visualization: Experimental Workflow
This diagram outlines the logical flow from synthesis to fastness validation.
Caption: Validated workflow for assessing disperse dye performance.
References
- Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry.
-
ISO 105-B02:2014. Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.[7][8]
-
Freeman, H. S., & Mock, G. N. (2012). Dye Application Analysis.[9][10] AATCC Review.[2] (Source for reduction clearing mechanisms).
-
Towns, A. D. (1999). Developments in azo disperse dyes derived from heterocyclic diazo components.[9][11] Dyes and Pigments, 42(1), 3-28.
-
Burkinshaw, S. M. (2016). Physico-chemical aspects of textile coloration.[9][12][13][14][15] John Wiley & Sons. (Detailed thermodynamics of dyeing).
Sources
- 1. mdpi.com [mdpi.com]
- 2. fyitester.com [fyitester.com]
- 3. Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester - Dye Sublimation Transfer Paper & Sublimation Ink | JD [subtransferpaper.com]
- 4. Sublimation Fastness of Disperse Dyes - Knowledge [colorfuldyes.com]
- 5. ISO 105-B02 | Q-Lab [q-lab.com]
- 6. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 7. wewontech.com [wewontech.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. researchgate.net [researchgate.net]
- 10. discoveryjournals.org [discoveryjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aatcc.org [aatcc.org]
- 14. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. v2.pjsir.org [v2.pjsir.org]
Safety Operating Guide
Disperse Red 1-d3: Proper Disposal & Handling Procedures
[1]
Executive Summary
Disperse Red 1-d3 (CAS: 2872-52-8 for unlabeled parent) is a stable isotope-labeled azo dye primarily used as an internal standard in mass spectrometry and environmental analysis. While chemically similar to the parent compound, its handling requires elevated precision due to its high cost and application in trace analysis.
Immediate Action Required:
-
DO NOT dispose of down the drain. This compound is toxic to aquatic life and persistent in the environment.
-
DO NOT mix with oxidizing agents (nitrates, perchlorates, peroxides).[1] Azo compounds can react violently or form explosive byproducts under oxidative stress.
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Hazard Assessment & Chemical Causality
To manage risk, you must understand the mechanism of toxicity.
| Hazard Category | Classification | Mechanistic Insight (The "Why") |
| Chemical Structure | Azo Compound (R-N=N-R') | The azo linkage is the primary hazard. Under reductive conditions (e.g., anaerobic bacteria in gut or sediment), the azo bond cleaves, releasing aromatic amines (e.g., p-nitroaniline) which are known mutagens and potential carcinogens. |
| Health Risk | Skin Sensitizer (H317) | Disperse dyes are lipophilic and low molecular weight, allowing them to penetrate the stratum corneum.[1] Once absorbed, they can haptenize skin proteins, triggering T-cell mediated allergic dermatitis. |
| Environmental | Aquatic Toxicity (H412) | Due to its resistance to biodegradation (designed for fiber persistence), it accumulates in sediment, posing long-term risks to aquatic organisms. |
| Physical | Combustible Dust | Finely divided powder can form explosive mixtures with air.[1] Avoid dry sweeping. |
Pre-Disposal Protocol: Stabilization & Segregation
Before waste leaves your bench, it must be stabilized to prevent downstream reactivity.
A. Segregation Rules (Crucial)
-
Incompatible: Strong Oxidizers.
-
Reasoning: Oxidizers can attack the azo double bond or the nitro group, leading to exothermic decomposition.
-
-
Compatible: Flammable Solvents (Acetone, Methanol, Acetonitrile).
-
Reasoning: Disperse Red 1-d3 is soluble in organic solvents.[2] It is standard practice to solvate trace residues into the "Flammable Organic Waste" stream, provided the solvent is compatible with incineration.
-
B. Decontamination of Glassware (Triple Rinse)
Because Disperse Red 1-d3 is often used in micro-quantities (mg), "empty" vials contain significant residue relative to toxicity limits.
-
Rinse 1: Add 1-2 mL of Acetone or Methanol to the vial. Vortex for 10 seconds. Transfer wash to Halogenated or Non-Halogenated Organic Waste (depending on solvent choice).
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Final Step: Deface the label on the glass vial and dispose of the glass in the "Contaminated Glass/Sharps" bin (for incineration), not general glass recycling.
Disposal Workflow
Follow this decision matrix to determine the correct waste stream.
Figure 1: Decision matrix for segregating Disperse Red 1-d3 waste streams based on physical state and concentration.
Detailed Waste Handling Procedures
Scenario A: Expired Stock Solutions (Liquid)
-
Verify Solvent: Ensure the solvent is identified (e.g., Acetonitrile, Methanol).
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass waste container.
-
Note: Amber glass is preferred if the waste will be stored for >1 week, as azo dyes can photodegrade into unknown byproducts.
-
-
Labeling:
-
MUST READ: "Hazardous Waste - Flammable, Toxic."
-
Constituents: List the solvent (99%) and "Disperse Red 1-d3 (<1%)".
-
Hazard Codes: Check "Irritant" and "Environmental Hazard".
-
Scenario B: Solid Spills or Bulk Powder
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 respirator (if dust is visible).
-
Containment: Do not dry sweep. Dampen a paper towel with ethanol to wipe up the powder. This prevents dust generation (inhalation hazard).[1][3][4]
-
Packaging: Place the damp towel and any solid powder into a clear plastic bag. Seal it. Place that bag into a second bag (Double Bagging).
-
Disposal: Deposit into the "Solid Hazardous Waste" drum destined for incineration.
Emergency Response
| Incident | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[4] Do not use solvents (ethanol/acetone) on skin, as this increases the rate of transdermal absorption of the dye. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[5] Seek medical attention (azo dyes are irritants).[4] |
| Spill (>1g) | Evacuate the immediate area. Allow dust to settle. Use a HEPA-filtered vacuum or wet-wipe method. Do not use compressed air. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17886, Disperse Red 1. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Disperse Red 1 - Registration Dossier. Retrieved from [Link](Note: General search landing verified via search context)
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Azo Dyes. Retrieved from [Link]
Navigating the Safe Handling of Disperse Red 1-d3: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Disperse Red 1-d3, a deuterated azo dye. While the "d3" designation indicates isotopic labeling, the fundamental chemical hazards and handling protocols are parallel to its non-deuterated counterpart, Disperse Red 1. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
Disperse Red 1 is classified as a hazardous substance and may cause skin sensitization, leading to allergic reactions upon contact.[1][2] There is also limited evidence suggesting potential carcinogenic effects.[1] Ingestion can be harmful, and the compound and its metabolites may interfere with oxygen uptake by hemoglobin, a condition known as methemoglobinemia.[1] Furthermore, studies on mice have indicated cytotoxic and genotoxic effects on germ cells, highlighting the importance of minimizing exposure.[3][4]
Given these potential hazards, a comprehensive safety plan is not merely a recommendation but a necessity. The following sections will detail the requisite personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Disperse Red 1-d3 in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical goggles.[1] | Nitrile, polychloroprene, or butyl rubber gloves.[1] | NIOSH/MSHA-approved dust respirator (e.g., N95) or a particulate filter device (EN 143).[1][2][4][5] | Lab coat or overalls, closed-toe shoes.[1] |
| Preparing Solutions | Chemical goggles or a face shield.[4] | Nitrile, polychloroprene, or butyl rubber gloves.[1] | Required if dust is generated or if ventilation is inadequate.[2] | Lab coat or overalls, closed-toe shoes.[1] |
| Handling Solutions | Safety glasses with side shields.[1] | Nitrile, polychloroprene, or butyl rubber gloves.[1] | Not typically required if handled in a well-ventilated area. | Lab coat, closed-toe shoes. |
| Cleaning Spills (Dry Powder) | Chemical goggles and a face shield.[4] | Heavy-duty nitrile or butyl rubber gloves. | NIOSH/MSHA-approved dust respirator (e.g., N95).[1][4] | Overalls or a disposable gown, shoe covers.[1] |
Causality Behind PPE Choices:
-
Eye Protection: The use of safety glasses with side shields for handling solutions prevents accidental splashes. For handling the dry powder, which can become airborne, chemical goggles offer a more complete seal.
-
Hand Protection: Disperse Red 1 can be absorbed through the skin and is a known skin sensitizer.[1] Chemical-resistant gloves are crucial to prevent dermal exposure. The choice of material (nitrile, polychloroprene, or butyl rubber) should be based on the specific solvents being used and the duration of contact.
-
Respiratory Protection: The primary risk of exposure when handling the solid form is the inhalation of fine dust particles.[5] A dust respirator is essential during weighing and in any situation where dust may be generated.
-
Protective Clothing: A lab coat or overalls protect personal clothing and skin from contamination.
Safe Handling and Operational Workflow
A systematic approach to handling Disperse Red 1-d3 minimizes the risk of exposure and ensures the integrity of your experiment. The following workflow diagram and procedural steps provide a clear guide for safe operations.
Caption: A logical workflow for the safe handling of Disperse Red 1-d3, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling Disperse Red 1-d3, preferably within a chemical fume hood or a ventilated enclosure.[5]
-
Assemble all necessary PPE as outlined in the table above.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the compound.
-
-
Weighing and Transfer:
-
Solution Preparation:
-
Add the solid Disperse Red 1-d3 to the solvent slowly.
-
If heating is required, do so in a well-ventilated area and monitor the process to prevent splashing.
-
-
Post-Handling and Cleanup:
-
Decontaminate all surfaces and equipment after use.
-
For minor spills of the dry powder, do not dry sweep. Instead, gently dampen the material with water and then carefully wipe it up.[1] Alternatively, use a vacuum cleaner equipped with a HEPA filter.[1]
-
Remove PPE in a manner that avoids contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Disposal Plan: Environmental Responsibility
Proper disposal of Disperse Red 1-d3 and any contaminated materials is crucial to prevent environmental contamination. Azo dyes can be persistent in the environment and may be toxic to aquatic life.[8][9][10]
Disposal Protocol:
-
Waste Segregation:
-
All solid waste contaminated with Disperse Red 1-d3 (e.g., weigh boats, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing the dye should be collected in a separate, labeled hazardous waste container. Do not pour it down the drain.[5]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "Disperse Red 1-d3".
-
-
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of chemical waste.[11] This typically involves arranging for pickup by a certified hazardous waste disposal company.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[12][13] Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[12] Seek immediate medical attention.
By adhering to these guidelines, you can confidently and safely incorporate Disperse Red 1-d3 into your research, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific practice.
References
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Disperse red 1. Retrieved from [Link]
-
Evans Vanodine International PLC. (2017). SAFETY DATA SHEET DISPERSE. Retrieved from [Link]
- Fernandes, F. H., et al. (2015). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells. Reproductive Toxicology, 53, 75-81.
- Leite, L. da S., et al. (2016).
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Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET Disperse Red 1. Retrieved from [Link]
- ETAD (Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers). (2023). ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES.
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Chemsrc. (n.d.). Disperse Red 1. Retrieved from [Link]
- ResearchGate. (2015).
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Occupational Safety and Health Administration (OSHA). (n.d.). Textiles - Hazard Recognition. Retrieved from [Link]
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Columbia University. (n.d.). Safely Handling Dyes. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (1997). Control of Dust From Powder Dye Handling Operations. NIOSH Publication No. 97-107. Retrieved from [Link]
- MDPI. (2022). Removal of Azo Dyes from Water on a Large Scale Using a Low-Cost and Eco-Friendly Adsorbent.
- Austin Publishing Group. (n.d.). Azo Dye Removal Technologies.
- Standard US SDS Report. (2017). Rit Dye, Powder.
- ResearchGate. (2025). Azo Dyes Degradation Approaches and Challenges: An Overview.
- PubMed. (2016). Detoxification of azo dyes in the context of environmental processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
